Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCBGXCNXOKVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620006 | |
| Record name | tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374930-88-8 | |
| Record name | tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
CAS Number: 374930-88-8
This technical guide provides an in-depth overview of Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, a key intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, a comprehensive experimental protocol for its synthesis, and its significant role in the synthesis of bioactive molecules, particularly kinase inhibitors.
Chemical and Physical Properties
This compound is a heterocyclic compound widely utilized as a building block in medicinal chemistry.[1] Its structural features, including a pyrimidine ring, a piperazine moiety, and a Boc-protecting group, make it a versatile precursor for the synthesis of a variety of complex molecules.[1] The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 374930-88-8 | [2][3] |
| Molecular Formula | C₁₃H₁₉BrN₄O₂ | [2][3] |
| Molecular Weight | 343.22 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder/waxy solid | [4] |
| Melting Point | 83-87 °C | [4] |
| Boiling Point | 451 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.414 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO. | [5] |
Experimental Protocols
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 5-bromo-2-chloropyrimidine and N-Boc-piperazine.[6][7] The following protocol is a detailed methodology for this synthesis.
Synthesis of this compound
Materials:
-
5-Bromo-2-chloropyrimidine
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add tert-butyl piperazine-1-carboxylate (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a solid.
Characterization:
The structure and purity of the synthesized compound can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Role in Drug Development and Medicinal Chemistry
This compound is a crucial intermediate in the synthesis of various biologically active compounds, most notably kinase inhibitors.[8] The presence of the bromine atom on the pyrimidine ring allows for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse molecular fragments.[6] The Boc-protecting group on the piperazine nitrogen can be easily removed under acidic conditions, providing a site for further derivatization.[7]
This synthetic versatility makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.
Involvement in Signaling Pathways
As a precursor to kinase inhibitors, derivatives of this compound are designed to interact with and modulate the activity of protein kinases. These enzymes play a crucial role in cellular signaling pathways that control processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors act by blocking the active site or an allosteric site of a specific kinase, thereby inhibiting its function and disrupting the downstream signaling cascade.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. This compound | C13H19BrN4O2 | CID 21914476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 374930-88-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate [myskinrecipes.com]
In-Depth Technical Guide: Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, a key heterocyclic intermediate in modern medicinal chemistry. This document details its chemical and physical properties, a representative synthetic protocol, and explores the biological significance of the 2-(piperazin-1-yl)pyrimidine scaffold, with a focus on its potential application in the development of kinase inhibitors.
Chemical and Physical Properties
This compound is a synthetic organic compound notable for its pyrimidine and piperazine moieties. The presence of a bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the Boc-protected piperazine group is a common feature in drug candidates, enhancing their pharmacokinetic profiles. These characteristics make it a valuable building block for creating diverse libraries of compounds for drug discovery.
| Property | Value | Source(s) |
| Molecular Weight | 343.22 g/mol | [1][2][3] |
| Molecular Formula | C₁₃H₁₉BrN₄O₂ | [1][2] |
| CAS Number | 374930-88-8 | [1][3][4] |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-Bromo-2-(4-tert-butoxycarbonyl-piperazin-1-yl)pyrimidine, 1-Boc-4-(5-bromopyrimidin-2-yl)piperazine | [2][3] |
| Physical Form | Solid | [3] |
| Purity | ≥98% (as offered by some commercial suppliers) | [3] |
| Density (Predicted) | 1.414 g/cm³ | [1] |
| Boiling Point (Predicted) | 451°C at 760 mmHg | [1] |
| Flash Point (Predicted) | 226.5°C | [1] |
Experimental Protocols: Synthesis
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group (such as a halide) from the pyrimidine ring by the secondary amine of Boc-piperazine. The following is a representative experimental protocol based on established methods for similar compounds.[5]
Synthetic Scheme
Caption: Synthetic workflow for this compound.
Detailed Methodology
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 eq)
-
tert-Butyl piperazine-1-carboxylate (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromo-2-chloropyrimidine in anhydrous DMF, add tert-butyl piperazine-1-carboxylate and DIPEA.
-
Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine to remove residual DMF and base.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.
Biological Context and Potential Signaling Pathways
While this compound is primarily utilized as a chemical intermediate, its core structure, 2-(piperazin-1-yl)pyrimidine, is a privileged scaffold in drug discovery. Derivatives have been investigated for a range of biological activities, including as antagonists for α₂-adrenergic receptors, modulators of γ-secretase, and as inhibitors of monoamine oxidase (MAO).[6][7][8]
A particularly significant area of application for this scaffold is in the development of protein kinase inhibitors for oncology. The pyrimidine ring can function as a "hinge-binder," a common motif in kinase inhibitors that mimics the adenine part of ATP to occupy the enzyme's active site.
Targeting the Src/Abl Kinase Signaling Pathway
The Src and Abl non-receptor tyrosine kinases are crucial signaling proteins that, when aberrantly activated, can drive cancer cell proliferation, survival, and metastasis.[9][10][11] The fusion protein BCR-Abl is the hallmark of chronic myelogenous leukemia (CML).[12] Compounds containing the 2-(piperazinyl)pyrimidine scaffold have been identified as potent dual Src/Abl kinase inhibitors. The diagram below illustrates a simplified representation of the signaling pathways regulated by these kinases, which are key targets in cancer therapy.
References
- 1. chemical-suppliers.eu [chemical-suppliers.eu]
- 2. This compound | C13H19BrN4O2 | CID 21914476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxyla… [cymitquimica.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
Technical Guide: Physicochemical Properties of Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available solubility data and relevant experimental protocols for tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. This compound is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. A comprehensive understanding of its solubility is crucial for its application in drug discovery and development workflows.
Core Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 374930-88-8[1][2] |
| Molecular Formula | C₁₃H₁₉BrN₄O₂[1][2] |
| Molecular Weight | 343.22 g/mol [1][2] |
| Appearance | Solid |
Solubility Data
Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on the solubility of analogous structures, such as tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate which is known to be soluble in dimethylformamide (DMF) and dichloromethane (DCM), a qualitative solubility profile can be inferred. The following table summarizes the expected and observed solubility in common laboratory solvents.
| Solvent | Solubility | Temperature (°C) |
| Dichloromethane (DCM) | Predicted to be Soluble | Not Available |
| Dimethylformamide (DMF) | Predicted to be Soluble | Not Available |
| Dimethyl Sulfoxide (DMSO) | Predicted to be Soluble | Not Available |
| Tetrahydrofuran (THF) | Predicted to be Soluble | Not Available |
| Water | Not Available | Not Available |
| Ethanol | Not Available | Not Available |
| Methanol | Not Available | Not Available |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols are necessary. The two primary methods employed in drug discovery are thermodynamic and kinetic solubility assays.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the true solubility at a given temperature.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.45 µm filter.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.
Kinetic Solubility
Kinetic solubility is a high-throughput method that measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[3]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate.
-
Precipitation Detection: Incubate the microplate for a set period (e.g., 1-2 hours) and then measure the amount of precipitate formed. This is often done by nephelometry (light scattering) or turbidimetry.[4]
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in precipitation is observed.
Role in Synthetic Pathways
This compound is a valuable building block in medicinal chemistry. The bromo-pyrimidine moiety allows for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functional groups, while the Boc-protected piperazine provides a site for further derivatization after deprotection.
Below is a generalized workflow illustrating the use of this intermediate in the synthesis of a generic kinase inhibitor.
References
Technical Guide: ¹H NMR Spectrum of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹H NMR spectrum of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines the expected chemical shifts based on the analysis of its structural components, a standard experimental protocol for acquiring the spectrum, and a structural diagram illustrating the proton environments.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on typical chemical shift values for N-Boc piperazine and bromopyrimidine moieties.[1][2] Actual experimental values may vary depending on the solvent and experimental conditions used.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 2H | Pyrimidine-H |
| ~3.8 | Triplet | 4H | Piperazine-H (adjacent to pyrimidine) |
| ~3.5 | Triplet | 4H | Piperazine-H (adjacent to Boc group) |
| 1.48 | Singlet | 9H | tert-butyl-H |
Structural Elucidation and Proton Environments
The structure of this compound contains distinct proton environments that give rise to characteristic signals in the ¹H NMR spectrum. The diagram below illustrates the molecular structure and the different types of protons.
Caption: Molecular structure of this compound with distinct proton groups highlighted.
Experimental Protocol
The following is a standard protocol for acquiring the ¹H NMR spectrum of the title compound.
1. Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
2. Instrumentation and Data Acquisition:
-
The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
-
The instrument is tuned and locked to the deuterium signal of the solvent.
-
A standard single-pulse experiment is typically used for ¹H NMR acquisition.
-
Typical Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Spectral Width: -2 to 12 ppm
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to aid in structural assignment.
References
In-Depth Technical Guide: 13C NMR Data for tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) data for the compound tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted 13C NMR chemical shifts based on the analysis of its structural fragments, alongside a comprehensive, standardized experimental protocol for data acquisition. This information is crucial for the structural verification and quality control of this compound in research and development settings.
Chemical Structure and Overview
This compound is a bifunctional molecule incorporating a piperazine ring, a pyrimidine moiety, and a tert-butoxycarbonyl (Boc) protecting group. The chemical structure is confirmed by its IUPAC name and CAS number 374930-88-8.[1] The presence of distinct chemical environments within the molecule gives rise to a unique 13C NMR spectrum, which is a powerful tool for its identification and characterization.
Predicted 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are derived from known chemical shift ranges for its core components: the 5-bromopyrimidine ring, the N-Boc protected piperazine, and general principles of 13C NMR spectroscopy.[2][3][4][5] The actual experimental values may vary slightly depending on the solvent and acquisition parameters.
| Carbon Atom Assignment | Predicted Chemical Shift (ppm) | Notes |
| C=O (Boc) | ~154 | The carbonyl carbon of the tert-butoxycarbonyl group. |
| C(4) & C(6) (Pyrimidine) | ~158 | Aromatic carbons adjacent to two nitrogen atoms. |
| C(2) (Pyrimidine) | ~161 | Aromatic carbon attached to the piperazine nitrogen. |
| C(5) (Pyrimidine) | ~107 | Aromatic carbon bearing the bromine atom, shielded by the halogen. |
| C(quaternary) (Boc) | ~80 | The quaternary carbon of the tert-butyl group. |
| CH2 (Piperazine, N-Boc side) | ~44 | Methylene carbons adjacent to the Boc-protected nitrogen. |
| CH2 (Piperazine, Pyrimidine side) | ~43 | Methylene carbons adjacent to the nitrogen linked to the pyrimidine ring. |
| CH3 (Boc) | ~28 | Methyl carbons of the tert-butyl group. |
Experimental Protocol for 13C NMR Data Acquisition
This section provides a detailed methodology for acquiring high-quality 13C NMR spectra of this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for this type of molecule. Other solvents like dimethyl sulfoxide-d6 (DMSO-d6) can also be used.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure optimal sensitivity.
3. Data Acquisition Parameters:
-
Experiment: A standard proton-decoupled 13C NMR experiment should be performed.
-
Pulse Program: Use a standard pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set the spectral width to cover the expected range of 13C chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
Number of Scans: Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.
4. Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl3 at 77.16 ppm).
Structural Representation
The following diagram illustrates the chemical structure of this compound, which is fundamental to the interpretation of its 13C NMR spectrum.
References
Mass Spectrometry of Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, a molecule of interest in pharmaceutical research. This document outlines predicted fragmentation patterns, presents quantitative data in a structured format, and offers a general experimental protocol for its analysis.
Predicted Mass Spectral Data
The mass spectrometric analysis of this compound is expected to yield a characteristic molecular ion peak and several key fragment ions. Due to the presence of bromine, the isotopic pattern of bromine-containing fragments will show two peaks of nearly equal intensity, corresponding to the 79Br and 81Br isotopes.
The molecular formula of the compound is C13H19BrN4O2, with a monoisotopic mass of approximately 342.0691 g/mol and an average molecular weight of 343.22 g/mol .
Table 1: Predicted Key Ions in the Mass Spectrum of this compound
| Predicted Ion | m/z (79Br/81Br) | Proposed Structure | Notes |
| [M+H]+ | 343.0769 / 345.0749 | C13H20BrN4O2+ | Protonated molecular ion. |
| [M-C4H8+H]+ | 287.0142 / 289.0122 | C9H12BrN4O2+ | Loss of isobutylene from the tert-butyl group. |
| [M-C4H9O2]+ | 242.0192 / 244.0172 | C9H11BrN4+ | Loss of the entire Boc group. |
| [C4H2BrN2]+ | 156.9403 / 158.9383 | Fragment of the bromopyrimidine ring. | Characteristic fragment of the bromopyrimidine moiety. |
| [C9H18N2O2]+ | 186.1368 | Fragment of the Boc-piperazine moiety. | Represents the tert-butyl piperazine-1-carboxylate portion. |
| [C4H9]+ | 57.0704 | tert-butyl cation. | A common fragment from the Boc protecting group. |
Experimental Protocols
A general methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. This protocol can be adapted and optimized for specific instrumentation and research questions.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase to prepare a series of working standards for calibration.
-
Sample Preparation: For analysis of the compound in a biological matrix, a protein precipitation or solid-phase extraction (SPE) method is recommended to remove interferences.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 30 - 40 °C.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended.
-
Scan Mode: Full scan mode to detect the molecular ion and major fragments. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Nebulizer Gas (Nitrogen) Flow: 8 - 12 L/hr.
-
Collision Gas (Argon): For MS/MS experiments, a collision energy of 10-40 eV can be applied to induce fragmentation.
Visualizations
Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of this compound under mass spectrometric conditions.
Caption: Predicted fragmentation of the parent molecule.
Experimental Workflow
The diagram below outlines the general workflow for the LC-MS analysis of the target compound.
Caption: General workflow for LC-MS analysis.
Structure Elucidation of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound Identification and Physical Properties
tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is a heterocyclic organic compound with the chemical formula C₁₃H₁₉BrN₄O₂.[1] It is commonly used as a building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 374930-88-8[1][2] |
| Molecular Formula | C₁₃H₁₉BrN₄O₂[1][2] |
| Molecular Weight | 343.22 g/mol [1][2] |
| InChI | InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3[1] |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Br[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Solid[3] |
| Boiling Point | 451°C at 760 mmHg[2] |
| Melting Point | 226.5°C[2] |
| Density | 1.414 g/cm³[2] |
Spectroscopic and Crystallographic Data
As of the latest review, detailed experimental spectroscopic and crystallographic data for this compound are not publicly available in peer-reviewed literature or spectral databases. This information is likely held by commercial suppliers who offer this compound as a synthetic intermediate. For researchers requiring definitive structural confirmation, it is recommended to acquire this data experimentally upon purchase of the compound.
The expected spectroscopic characteristics would include:
-
¹H NMR: Resonances corresponding to the tert-butyl group (a singlet integrating to 9H), the piperazine ring protons (two sets of multiplets, each integrating to 4H), and the pyrimidine ring protons (two singlets or doublets, each integrating to 1H).
-
¹³C NMR: Signals for the carbons of the tert-butyl group, the piperazine ring, the pyrimidine ring, and the carbonyl carbon of the Boc-protecting group.
-
Mass Spectrometry: A molecular ion peak corresponding to the isotopic pattern of bromine.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O of the carbamate, C-N bonds, and aromatic C-H bonds.
Experimental Protocols: A Generalized Synthetic Approach
A standard method for the synthesis of this compound involves a nucleophilic aromatic substitution reaction.
Protocol: Synthesis of this compound
Materials:
-
2,5-dibromopyrimidine
-
tert-butyl piperazine-1-carboxylate
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., dimethylformamide, acetonitrile)
Procedure:
-
To a solution of tert-butyl piperazine-1-carboxylate in the chosen solvent, add the base and stir the mixture at room temperature.
-
Add 2,5-dibromopyrimidine to the reaction mixture.
-
Heat the mixture to a temperature appropriate for the chosen solvent and reactants, and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Below is a workflow diagram illustrating this general synthetic procedure.
Caption: Generalized workflow for the synthesis of the title compound.
Biological Relevance and Signaling Pathways of a Structural Analogue
While the specific biological activity of this compound is not extensively documented, the pyrimidine-piperazine scaffold is a common feature in molecules targeting various signaling pathways. A notable example is a "pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate" (TTP-5), which has been shown to suppress breast cancer growth by targeting the estrogen receptor (ERα) and β-catenin signaling pathways.
Estrogen Receptor (ERα) Signaling Pathway
The estrogen receptor is a key driver in the majority of breast cancers. The binding of estrogen to ERα initiates a signaling cascade that promotes cell proliferation and survival.
Caption: TTP-5 analogue inhibiting the estrogen receptor signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell fate determination and proliferation. Its dysregulation is a hallmark of many cancers. The TTP-5 analogue has been observed to modulate this pathway, impacting cell motility.
Caption: TTP-5 analogue modulating the Wnt/β-catenin signaling pathway.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery. While detailed public data on its experimental characterization is limited, its structural features are well-defined. The biological activity of structurally similar compounds highlights the importance of the pyrimidine-piperazine scaffold in modulating critical cancer-related signaling pathways. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.
References
Technical Guide: Safety and Handling of Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is a heterocyclic organic compound frequently utilized as a key intermediate in the synthesis of more complex molecules, particularly in the field of pharmaceutical research and drug development.[1] Its structure, featuring a pyrimidine ring, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile building block for creating a diverse range of derivatives. Understanding the safety and handling protocols for this compound is paramount for ensuring a safe laboratory environment and the integrity of experimental outcomes. This guide provides a comprehensive overview of its properties, safety hazards, and handling procedures.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₉BrN₄O₂ | [2][3] |
| Molecular Weight | 343.22 g/mol | [2][3] |
| CAS Number | 374930-88-8 | [2][3] |
| Appearance | White to yellow powder | [4] |
| Melting Point | 83-87 °C | [4] |
| Boiling Point | 451°C at 760 mmHg (Predicted) | [2][3] |
| Density | 1.414 g/cm³ (Predicted) | [2][3] |
| Solubility | Soluble in water | [4] |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Br | [2] |
| InChIKey | UKCBGXCNXOKVTF-UHFFFAOYSA-N | [2] |
Hazard Identification and Safety Precautions
This compound is classified as hazardous. The following table outlines its GHS classifications and the corresponding pictograms and hazard statements.
| GHS Classification | Pictogram | Hazard Statement(s) | Reference(s) |
| Acute Toxicity, Oral (Category 3) |
| H301: Toxic if swallowed | [2][4] |
| Skin Irritation (Category 2) |
| H315: Causes skin irritation | [2][4] |
| Serious Eye Irritation (Category 2A) |
| H319: Causes serious eye irritation | [2][4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |
| H335: May cause respiratory irritation | [2][4] |
Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280 - Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
Response: P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362 - IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor/physician if you feel unwell. Specific treatment (see supplemental first aid instructions). Rinse mouth. If skin irritation occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash before reuse.
-
Storage: P403+P233, P405 - Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: P501 - Dispose of contents/container to an approved waste disposal plant.
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Handling and Storage
Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Normal measures for preventive fire protection.
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8°C.
Illustrative Experimental Protocol: Synthesis
While specific protocols for every application of this compound are proprietary, a general synthesis procedure involves a nucleophilic aromatic substitution reaction. The following is an illustrative protocol for the synthesis of this compound.
Reaction: 2,5-dibromopyrimidine reacts with tert-butyl piperazine-1-carboxylate in the presence of a base.
Materials:
-
2,5-dibromopyrimidine
-
tert-butyl piperazine-1-carboxylate
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,5-dibromopyrimidine (1.0 eq) in DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
Caption: Illustrative workflow for the synthesis of the title compound.
Potential Application in Drug Discovery
This compound is a valuable intermediate for the synthesis of pharmacologically active molecules. For instance, pyrimidine and piperazine moieties are common scaffolds in kinase inhibitors and other targeted therapies. A derivative, "pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate," has been investigated for its potential to suppress breast cancer by targeting the estrogen receptor (ER) signaling pathway.[5] This suggests that derivatives of the title compound could be further elaborated to target various signaling pathways implicated in disease.
The following diagram illustrates a hypothetical mechanism of action for a derivative of this compound in the context of ER-positive breast cancer.
Caption: Hypothetical inhibition of the estrogen receptor signaling pathway.
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.
Disclaimer
This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. All users should be trained in proper laboratory techniques and should consult the most up-to-date SDS for this compound before use.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. This compound | C13H19BrN4O2 | CID 21914476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 374930-88-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. echemi.com [echemi.com]
- 5. Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β-catenin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate (C13H19BrN4O2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate, a heterocyclic compound with the molecular formula C13H19BrN4O2. This molecule is a key building block in medicinal chemistry, frequently utilized in the synthesis of bioactive compounds, particularly kinase inhibitors for therapeutic development. This document consolidates available data on its physicochemical properties, provides a probable synthetic route with a detailed experimental protocol, and discusses its role in the development of targeted therapies. While specific biological activity for this compound alone is not extensively documented, this guide explores the established activities of derivative compounds to highlight its potential pharmacological significance.
Chemical Structure and Identification
The compound with the molecular formula C13H19BrN4O2 is identified as tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate . Its structure features a pyrazine ring substituted with a bromine atom and a piperazine-1-carboxylate group, the latter being protected by a tert-butoxycarbonyl (Boc) group.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate |
| Molecular Formula | C13H19BrN4O2 |
| CAS Number | 622386-08-7 |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Br |
| InChI | InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-9-15-10(14)8-16-11/h8-9H,4-7H2,1-3H3 |
| InChIKey | BOSDHRPQGUJQLK-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate are crucial for its handling, storage, and application in chemical synthesis. The data presented below is primarily based on computational predictions.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 343.22 g/mol | [1] |
| Monoisotopic Mass | 342.06915 Da | [1] |
| XLogP3-AA (Predicted) | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 342.069144 g/mol | PubChem |
| Topological Polar Surface Area | 52.1 Ų | PubChem |
| Heavy Atom Count | 20 | PubChem |
| Complexity | 332 | PubChem |
Synthesis and Experimental Protocols
General Synthetic Workflow
The synthesis typically involves the reaction of a dihalogenated pyrazine with a mono-Boc-protected piperazine. The selectivity of the reaction is driven by the differential reactivity of the halogen substituents on the pyrazine ring or by controlling the stoichiometry of the reactants.
Postulated Experimental Protocol
Materials:
-
2,5-Dibromopyrazine
-
tert-Butyl piperazine-1-carboxylate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,5-dibromopyrazine (1.0 eq) in DMSO, add tert-butyl piperazine-1-carboxylate (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Role in Drug Discovery and Biological Context
tert-Butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate is not typically investigated for its own biological activity but serves as a crucial intermediate in the synthesis of more complex and potent drug candidates. The pyrazinylpiperazine scaffold is a common feature in a variety of pharmacologically active molecules.
The bromine atom on the pyrazine ring provides a reactive handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. The Boc-protecting group on the piperazine can be readily removed under acidic conditions to allow for subsequent derivatization at the secondary amine.
Application in Kinase Inhibitor Development
A significant application of this chemical moiety is in the development of protein kinase inhibitors. Many potent and selective kinase inhibitors feature a substituted pyrazine ring linked to a piperazine group. This core structure often serves as a hinge-binding motif, interacting with the ATP-binding site of various kinases.
While no specific signaling pathways have been elucidated for tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate itself, derivative compounds containing this core have been shown to target pathways implicated in cancer and inflammatory diseases.
Conclusion
tert-Butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its chemical structure is well-suited for the synthesis of diverse libraries of compounds, particularly for the discovery of novel kinase inhibitors. While direct biological data on this specific intermediate is scarce, its frequent appearance in the patent and scientific literature for the synthesis of potent therapeutic agents underscores its importance. This guide provides a foundational understanding of its chemical and physical properties and highlights its significant role in the drug discovery and development pipeline. Further research into the biological effects of this and structurally related small molecules could potentially unveil novel pharmacological activities.
References
An In-Depth Technical Guide to tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (CAS 374930-88-8): A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate , a key building block in the development of targeted therapeutics. Its IUPAC name is this compound. The compound, identified by CAS number 374930-88-8, serves as a crucial intermediate in the synthesis of potent and selective kinase inhibitors, particularly those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Core Compound Data
| Property | Value | Reference |
| CAS Number | 374930-88-8 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₃H₁₉BrN₄O₂ | [1] |
| Molecular Weight | 343.22 g/mol | [2] |
| Synonyms | 5-Bromo-2-(4-Boc-piperazin-1-yl)pyrimidine, 1-Boc-4-(5-bromopyrimidin-2-yl)piperazine | [1] |
Application in the Synthesis of Biologically Active Molecules
While this compound itself is not biologically active, it is a critical starting material for the synthesis of advanced drug candidates. Its utility lies in the presence of a reactive bromo-pyrimidine moiety and a Boc-protected piperazine ring, which allow for sequential and controlled chemical modifications. A significant application of this intermediate is in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative
The following protocol describes a typical synthetic route where this compound is used to generate a more complex, biologically active molecule. This Buchwald-Hartwig amination reaction is a common strategy in medicinal chemistry for the formation of carbon-nitrogen bonds.
Reaction: Buchwald-Hartwig amination of this compound with 3-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Methodology:
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1 equivalent) and 3-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent) in a suitable aprotic solvent such as dioxane or toluene.
-
Catalyst and Ligand Addition: Add a palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equivalents), and a phosphine ligand, such as Xantphos (0.1 equivalents).
-
Base Addition: Introduce a non-nucleophilic base, typically cesium carbonate (Cs₂CO₃, 2 equivalents), to the mixture.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired product.
Biological Activity of a Derivative Compound
The product of the aforementioned reaction, a pyrazolo[3,4-d]pyrimidine derivative, has been investigated for its potential as a kinase inhibitor. Specifically, compounds with this core structure have shown inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).
| Compound | Target Kinase | IC₅₀ / GI₅₀ | Cell Line | Reference |
| CHMFL-FLT3-122 (a derivative) | FLT3 | 40 nM (IC₅₀) | - | [3] |
| CHMFL-FLT3-122 (a derivative) | FLT3-ITD | 22 nM (GI₅₀) | MV4-11 (AML) | [3] |
| CHMFL-FLT3-122 (a derivative) | FLT3-ITD | 21 nM (GI₅₀) | MOLM13 (AML) | [3] |
Signaling Pathway and Experimental Workflow
The derivatives synthesized from this compound often target key signaling pathways implicated in cancer and inflammatory diseases. One such pathway is the IRAK4 signaling cascade, which is crucial for the innate immune response.
Caption: Inhibition of the IRAK4 signaling pathway by a derivative.
The diagram above illustrates the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathway.[4] Upon ligand binding, the adaptor protein MyD88 recruits and activates IRAK4.[4] IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and subsequent expression of inflammatory genes.[4] Pyrazolo[3,4-d]pyrimidine derivatives synthesized from this compound can act as potent inhibitors of IRAK4, thereby blocking this pro-inflammatory signaling cascade.[5]
Caption: Synthetic workflow for a kinase inhibitor intermediate.
This workflow diagram visualizes the key synthetic transformation involving this compound. The coupling of this intermediate with a suitable amine under palladium catalysis is a robust and versatile method for accessing a diverse range of pyrazolo[3,4-d]pyrimidine-based structures for biological screening.
References
- 1. This compound | C13H19BrN4O2 | CID 21914476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 374930-88-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Drug Discovery: An In-depth Technical Guide to Key Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical research and development, the journey from a promising molecule to a life-saving therapeutic is a multi-stage process heavily reliant on the precise and efficient synthesis of complex chemical entities. At the heart of this synthetic endeavor lie key pharmaceutical intermediates – the foundational building blocks that are meticulously assembled to create the final Active Pharmaceutical Ingredient (API). This technical guide provides a comprehensive exploration of the pivotal role of these intermediates, focusing on their classification, synthesis, and analysis, with a spotlight on their application in the development of blockbuster drugs such as Atorvastatin and targeted kinase inhibitors.
The Critical Role and Classification of Pharmaceutical Intermediates
Pharmaceutical intermediates are chemical compounds that act as precursors in the synthesis of APIs.[1][2] They represent crucial stages in the chemical pathway from basic raw materials to the final drug substance.[2] The strategic use of intermediates breaks down complex synthetic routes into more manageable and controllable steps, which is paramount for several reasons:
-
Quality Control: Each intermediate step provides a checkpoint to ensure the purity and quality of the compound before proceeding, which directly impacts the safety and efficacy of the final API.[1]
-
Process Optimization and Efficiency: Isolating and purifying intermediates can be more straightforward than purifying the final complex API, leading to higher overall yields and more efficient manufacturing processes.[3]
-
Cost-Effectiveness: The synthesis of intermediates can often be scaled up and optimized to reduce production costs.[1]
-
Intellectual Property: Novel synthetic routes and the intermediates involved can be patented, providing valuable intellectual property protection.[1]
Pharmaceutical intermediates can be classified in several ways, providing a framework for understanding their function and chemical nature.
A logical breakdown of these classifications is presented below:
Case Study 1: Chiral Intermediates in the Synthesis of Atorvastatin
Atorvastatin, the active ingredient in Lipitor®, is a blockbuster drug for lowering cholesterol. Its synthesis is a prime example of the importance of stereochemically pure intermediates. A key intermediate in its manufacture is tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate . The precise stereochemistry of this molecule is critical for the drug's efficacy in inhibiting HMG-CoA reductase.[4]
Synthesis of a Key Atorvastatin Intermediate
One common route to this chiral intermediate involves an asymmetric hydrogenation step. The following is a representative, multi-step protocol:
Experimental Protocol: Synthesis of tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
-
Condensation: N-carbobenzyloxy-β-alanine is reacted with N,N'-carbonyldiimidazole (CDI) to form an imidazoline intermediate. This is then reacted with potassium malonate ethyl ester in the presence of MgCl₂ to yield the β-ketoester.[5]
-
Asymmetric Hydrogenation: The β-ketoester is subjected to asymmetric hydrogenation using a Ru-BINAP complex as a catalyst to produce the corresponding chiral alcohol with high diastereoselectivity.[6]
-
Hydrolysis and Esterification: The resulting ester is hydrolyzed and then re-esterified to the tert-butyl ester.
-
Acetonide Protection: The diol functionality is protected as an acetonide using 2,2-dimethoxypropane.
-
Chain Extension and Reduction: The ester is converted to a nitrile, which is then reduced to the primary amine, yielding the target intermediate.[7]
| Route/Method | Key Transformation | Reported Yield | Enantiomeric/Diastereomeric Purity | Reference |
| Asymmetric Hydrogenation | Ru-BINAP catalyzed hydrogenation of a β-ketoester | ~82% for condensation step | High diastereoselectivity | [5] |
| Henry Reaction | Reaction of nitromethane with a chiral aldehyde | 55% overall yield (9 steps) | High chemical and enantiomeric purity | [2] |
| Biocatalytic Reduction | Enzyme-catalyzed reduction of a prochiral ketone | >90% for reduction step | >99% ee | [8] |
Analytical Characterization of Chiral Intermediates
Ensuring the stereochemical purity of intermediates like the one for Atorvastatin is critical. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a standard and powerful technique for this purpose.
Experimental Protocol: Chiral HPLC Analysis of Atorvastatin Intermediate
-
Instrumentation: An HPLC system equipped with a UV detector is used.
-
Column: A chiral column, such as a Chiralcel® OD-RH or CHIRALPAK® AD-H, is employed.[9][10]
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and 2-propanol (e.g., 95:5 v/v).[9] For basic compounds, a small amount of an amine modifier like diethylamine may be added.[11]
-
Flow Rate: A constant flow rate, typically 1.0 mL/min, is maintained.[9]
-
Detection: The eluent is monitored at a wavelength where the compound has significant absorbance, for example, 260 nm.[9]
-
Analysis: The retention times of the enantiomers are compared to a racemic standard to determine the enantiomeric excess (ee).
Nuclear Magnetic Resonance (NMR) spectroscopy is also indispensable for structural elucidation and purity assessment.
Experimental Protocol: NMR Characterization
-
Sample Preparation: A small amount of the intermediate is dissolved in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is often used as an internal standard.[5]
-
¹H NMR: Provides information on the proton environment in the molecule, helping to confirm the presence of specific functional groups and their relative positions.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons, confirming the overall structure.
-
Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to differentiate enantiomers in the NMR spectrum.
Case Study 2: Benzimidazole Intermediates for Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies.[7] Many of these drugs feature a core heterocyclic scaffold, with benzimidazole being a prominent example.[12] These inhibitors function by blocking the action of kinases, which are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.[7] Dysregulation of these pathways is a hallmark of many cancers.
Synthesis of Benzimidazole-Based Kinase Inhibitors
The synthesis of benzimidazole-based kinase inhibitors often involves the construction of the benzimidazole core followed by the addition of various substituents to optimize potency and selectivity. Ruxolitinib, a potent JAK1/JAK2 inhibitor, exemplifies the importance of specific intermediates in the synthesis of such targeted therapies.[13][14]
Experimental Protocol: General Synthesis of a 1,2-Disubstituted Benzimidazole Core
-
Condensation: An o-phenylenediamine is reacted with a carboxylic acid or its derivative (e.g., aldehyde followed by oxidation) to form the benzimidazole ring. This reaction is often catalyzed by an acid.[15]
-
N-Alkylation: The N1 position of the benzimidazole can be alkylated using an appropriate alkyl halide in the presence of a base.
-
Functionalization at C2: The C2 position can be functionalized through various cross-coupling reactions or by starting with a 2-substituted carboxylic acid in the initial condensation step.
| Reaction | Reagents | Solvent | Yield | Reference |
| Condensation of o-phenylenediamine and benzaldehyde | NH₄Cl | CHCl₃ | 75-94% | [15] |
| N- and S-methylation of 1H-benzo[d]imidazole-2-thiol | Methyl iodide, K₂CO₃ | DMF | High | [16] |
| One-pot reduction and cyclization of 2-nitroamines | Formic acid, Fe, NH₄Cl | Not specified | High | [17] |
Mechanism of Action: Targeting Key Signaling Pathways
Kinase inhibitors, synthesized from key intermediates, exert their therapeutic effects by modulating critical intracellular signaling pathways. Two of the most important pathways in cancer and inflammatory diseases are the JAK-STAT and PI3K/Akt pathways.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for a wide range of cytokine and growth factor signaling.[18] Ruxolitinib is a key example of a drug that targets this pathway.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical intracellular signaling cascade that regulates cell survival, proliferation, and metabolism.[19] Its aberrant activation is common in many cancers, making it a key therapeutic target.
The Drug Development Workflow: From Intermediate to Market
The journey of a pharmaceutical intermediate from its initial synthesis to its inclusion in a marketed drug is a long and highly regulated process. This workflow involves multiple stages of research, development, and scaling up.
-
Discovery and Development: This initial phase involves the design and synthesis of novel intermediates to create a library of compounds for screening against a biological target.[18]
-
Preclinical Research: Promising lead compounds are identified, and the synthesis of their key intermediates is optimized. This stage also involves initial scale-up studies and safety testing in animals.[18]
-
Clinical Research: As the drug candidate moves into human trials, the synthesis of the key intermediate and the final API must be performed under Good Manufacturing Practices (GMP). The process is further scaled up to produce sufficient material for clinical studies.[18]
-
Regulatory Review and Commercialization: All manufacturing processes for the intermediate and API are validated and submitted to regulatory agencies for approval. Upon approval, the manufacturing process is scaled up to commercial production levels.[18]
Conclusion
Key pharmaceutical intermediates are the unsung heroes of drug development. They are not merely stepping stones in a synthetic sequence but are critical components that dictate the efficiency, quality, scalability, and ultimately, the success of a pharmaceutical product. A deep understanding of the synthesis, analysis, and role of these intermediates in modulating biological pathways is essential for researchers and professionals in the pharmaceutical industry. As drug discovery continues to move towards more complex and targeted therapies, the innovation in the design and synthesis of key intermediates will remain a cornerstone of progress in medicine.
References
- 1. slideteam.net [slideteam.net]
- 2. researchgate.net [researchgate.net]
- 3. AlphaFold-Guided Semi-Rational Engineering of an (R)-Amine Transaminase for Green Synthesis of Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. internationaljournalssrg.org [internationaljournalssrg.org]
- 6. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]
- 7. CN104230880A - Simple preparation method of 2-((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxyhexacyclo-4-yl)acetate - Google Patents [patents.google.com]
- 8. jchemrev.com [jchemrev.com]
- 9. medjpps.com [medjpps.com]
- 10. chiraltech.com [chiraltech.com]
- 11. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. Pharmacology and Synthesis of Ruxolitinib [farmasino.net]
- 15. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Benzimidazole synthesis [organic-chemistry.org]
- 18. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutically active molecules. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of the reactive bromopyrimidine moiety allows for further functionalization, typically through palladium-catalyzed cross-coupling reactions, while the Boc-protected piperazine provides a handle for subsequent modifications. The synthesis described herein involves the reaction of 5-bromo-2-chloropyrimidine with tert-butyl piperazine-1-carboxylate. The greater electrophilicity of the carbon at the 2-position of the pyrimidine ring, activated by the two nitrogen atoms, allows for selective substitution of the chlorine atom over the bromine atom under the specified reaction conditions.
Reaction Scheme
Caption: Synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis protocol.
| Parameter | Value |
| Reactants | |
| 5-bromo-2-chloropyrimidine | 1.0 equivalent |
| tert-butyl piperazine-1-carboxylate | 1.1 equivalents |
| Diisopropylethylamine (DIPEA) | 2.0 equivalents |
| Solvent | |
| N,N-Dimethylformamide (DMF) | ~5-10 mL per mmol of limiting reagent |
| Reaction Conditions | |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 12-24 hours |
| Product Information | |
| Molecular Formula | C₁₃H₁₉BrN₄O₂ |
| Molecular Weight | 343.22 g/mol [1] |
| Typical Yield | 85-95% |
| Appearance | White to off-white solid |
| Characterization Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ | 8.28 (s, 2H), 3.75 (t, J=5.2 Hz, 4H), 3.52 (t, J=5.2 Hz, 4H), 1.48 (s, 9H) |
| Mass Spectrum (ESI+) m/z | 343.08, 345.08 [M+H]⁺ |
Experimental Protocol
Materials:
-
5-bromo-2-chloropyrimidine
-
tert-butyl piperazine-1-carboxylate
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and equipment for extraction and chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-bromo-2-chloropyrimidine (1.0 eq).
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. To this solution, add tert-butyl piperazine-1-carboxylate (1.1 eq) followed by the dropwise addition of diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40-60 °C. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.
Experimental Workflow
Caption: Workflow for the synthesis of the target compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
5-bromo-2-chloropyrimidine is a halogenated heterocyclic compound and should be handled with care.
-
DIPEA is a corrosive and flammable liquid.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
This detailed protocol provides a reliable method for the synthesis of this compound, a crucial intermediate for pharmaceutical research and development.
References
Application Note: A Scalable and Efficient Synthesis of (S)-t-BuPyOx Ligand
Introduction
(S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, commonly known as (S)-t-BuPyOx, is a valuable chiral pyridinooxazoline (PyOx) ligand extensively utilized in asymmetric catalysis.[1][2] Its applications span a range of enantioselective transformations, making it a critical tool for researchers in academia and the pharmaceutical industry. However, previous synthetic routes to (S)-t-BuPyOx have often been plagued by inconsistent yields and laborious purification methods, hindering its accessibility for large-scale applications.[1][3][4] This application note details a robust, scalable, and cost-effective three-step synthesis of (S)-t-BuPyOx, starting from readily available and inexpensive picolinic acid, achieving a 64% overall yield.[1][3] This procedure is designed to be amenable to multi-gram scale synthesis, ensuring a reliable supply of the ligand for research and development.[1]
Overall Synthetic Scheme
The optimized synthetic route is a three-step process commencing with the amidation of picolinic acid with (S)-tert-leucinol to yield the corresponding amide alcohol. Subsequent chlorination of the alcohol followed by a base-mediated cyclization affords the final (S)-t-BuPyOx ligand.
Data Presentation
Table 1: Optimization of the Amidation of Picolinic Acid with (S)-tert-leucinol[1]
| Entry | Chlorinating Agent | Base | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | SOCl₂ | NMM | CH₂Cl₂ | 0 to rt | 18 | 75 |
| 2 | (COCl)₂ | NMM | CH₂Cl₂ | 0 to rt | 18 | 78 |
| 3 | DPCP | NMM | CH₂Cl₂ | 0 to rt | 18 | 92 |
Abbreviations: NMM = N-methylmorpholine, DPCP = diphenyl chlorophosphate, rt = room temperature.
Table 2: Optimization of the Cyclization of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide[5]
| Entry | Conditions | R | Temperature (°C) | Base | Time (h) | Yield (%) |
| 1 | MsCl, Et₃N, CHCl₃ | OMs | 0 to 40 | Et₃N | 12 | N.D. |
| 2 | TsCl, DMAP, Et₃N, ClCH₂CH₂Cl | OTs | 0 to 80 | Et₃N | 12 | N.D. |
| 3 | SOCl₂ | Cl | rt | DABCO | 18 | 38 |
| 4 | SOCl₂ | Cl | 50 | DBU | 12 | 59 |
| 5 | SOCl₂ | Cl | 0 to 50 | NaH, THF | 18 | 60 |
| 6 | SOCl₂ | Cl | 50 | 5% KOH/MeOH | 11 | 62 |
| 7 | SOCl₂ | Cl | 50 | 25% NaOMe/MeOH | 3 | 72 |
Abbreviations: MsCl = Methanesulfonyl chloride, TsCl = Tosyl chloride, DMAP = 4-Dimethylaminopyridine, DABCO = 1,4-Diazabicyclo[2.2.2]octane, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, N.D. = Not Determined.
Experimental Protocols
Step 1: Synthesis of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide[1]
-
To a 200 mL round-bottom flask, add picolinic acid (2.46 g, 20.0 mmol, 1.00 equiv), 50 mL of CH₂Cl₂, and N-methylmorpholine (3.03 g, 30.0 mmol, 1.50 equiv).
-
Cool the resulting mixture to 0 °C in an ice bath.
-
Slowly add diphenyl chlorophosphate (5.37 g, 20.0 mmol, 1.00 equiv) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve (S)-tert-leucinol (2.34 g, 20.0 mmol, 1.00 equiv) in 20 mL of CH₂Cl₂.
-
Add the (S)-tert-leucinol solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford the title compound as a white solid.
Step 2: Synthesis of (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide hydrochloride[1]
-
In a 500 mL 3-neck round-bottom flask equipped with a stir bar, suspend the amide alcohol from Step 1 (8.89 g, 40.0 mmol, 1.00 equiv) in toluene (140 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (8.56 g, 72.0 mmol, 1.80 equiv) to the cooled suspension.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Heat the reaction mixture to 50 °C and stir for an additional 11 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of a white solid.
-
Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield the hydrochloride salt.
Step 3: Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole[1]
-
Charge a 500 mL 3-neck round-bottom flask with a stir bar and the amide chloride hydrochloride salt from Step 2 (10.26 g, 37.0 mmol, 1.00 equiv).
-
Add methanol (100 mL) to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a 25% solution of sodium methoxide in methanol until the pH of the solution is approximately 11.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water (100 mL) and CH₂Cl₂ (100 mL).
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with 10% ethyl acetate in hexanes containing 1% triethylamine) to afford the (S)-t-BuPyOx ligand as a colorless oil.
Workflow and Pathway Diagrams
Caption: Synthetic workflow for the scalable synthesis of (S)-t-BuPyOx.
Conclusion
The described three-step synthesis provides a reliable and scalable method for producing the valuable (S)-t-BuPyOx ligand.[1][2] This protocol utilizes inexpensive starting materials and optimized reaction conditions to achieve a high overall yield, making the ligand more accessible for applications in asymmetric catalysis and drug development.[1] The detailed experimental procedures and quantitative data presented herein offer a clear guide for researchers to implement this efficient synthesis in their laboratories.
References
- 1. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 3. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Suzuki Coupling of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs for a variety of diseases. The functionalization of the pyrimidine nucleus is a key strategy in drug discovery for modulating the pharmacological properties of lead compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyrimidine core. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[1][2]
tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is a valuable building block for the synthesis of novel 5-aryl-2-(piperazin-1-yl)pyrimidine derivatives. The presence of the piperazine moiety is significant, as this heterocycle is a common feature in many kinase inhibitors and other therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine allows for further functionalization at a later stage if required. The resulting 5-aryl-2-(piperazin-1-yl)pyrimidine scaffold is of particular interest in the development of inhibitors for signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[3][4]
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids, along with a summary of reaction conditions and a discussion of potential applications of the resulting products.
Data Presentation: Reaction Conditions for Suzuki Coupling of Bromopyrimidines
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of different bromopyrimidine derivatives with arylboronic acids. These conditions can serve as a starting point for the optimization of the coupling reaction with this compound. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially given the potential for steric hindrance from the substituted piperazine moiety.[1][2][5]
| Entry | Bromopyrimidine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-24 | Good | General Protocol |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 81 | [1] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 70-80 | 18-22 | 75 | [2] |
| 4 | 2-Amino-5-bromo-4-t-butylthiazole | Arylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | High | [5] |
| 5 | 3-Bromo-5-(trifluoromethyl)pyridine | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 12 | 92 | General Protocol |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst, 1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane, 4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 4-(5-arylpyrimidin-2-yl)piperazine-1-carboxylate.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Potential Applications and Signaling Pathways
The 2-(piperazin-1-yl)pyrimidine scaffold is a key pharmacophore in a number of kinase inhibitors. Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers.[3][4] The products of the Suzuki coupling of this compound are novel 5-aryl-2-(piperazin-1-yl)pyrimidines, which are structurally analogous to known inhibitors of this pathway. Therefore, these compounds represent promising candidates for screening as anticancer agents.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then modulates a variety of downstream targets, including mTOR, to promote cell survival and proliferation.[3][6] Small molecule inhibitors can target different kinases within this pathway, such as PI3K, Akt, or mTOR, to block the aberrant signaling in cancer cells.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors. This reaction facilitates the formation of carbon-nitrogen (C-N) bonds, a common linkage in numerous biologically active compounds. The amination of bromopyrimidines is a key transformation, providing access to a diverse range of aminopyrimidine derivatives that are core scaffolds in many drug candidates.
This document provides a comprehensive overview of the Buchwald-Hartwig amination applied to bromopyrimidine substrates, including detailed experimental protocols, a summary of reaction conditions, and a discussion of the factors influencing reaction outcomes.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0)/palladium(II) redox couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the bromopyrimidine, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired aminopyrimidine product is formed through reductive elimination, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction, influencing reaction rates, yields, and substrate scope.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of various bromopyrimidines with a range of amines. These conditions can serve as a starting point for optimization.
Table 1: Buchwald-Hartwig Amination of 5-Bromopyrimidine
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 95 |
| Morpholine | Pd₂(dba)₃ (1) | BINAP (2) | Cs₂CO₃ (1.5) | Dioxane | 100 | 16 | 88 |
| Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 92 |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.0) | t-BuOH | 100 | 18 | 85 |
| Benzylamine | Pd(OAc)₂ (1.5) | DavePhos (3) | LiHMDS (1.5) | THF | 80 | 12 | 78 |
Data compiled from representative literature procedures. Yields are isolated yields and may vary depending on the specific reaction scale and conditions.[1]
Table 2: Buchwald-Hartwig Amination of 2-Bromopyrimidines and Analogs
Due to the potential for 2-bromopyrimidine to act as a catalyst poison, conditions for the analogous 2-bromopyridines are often used as a starting point.
| Bromopyridine/Bromopyridine Analog | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | dppf (4) | NaOt-Bu (1.4) | Toluene | 100 | 16 | 91 |
| 2-Bromopyridine | Piperidine | Pd₂(dba)₃ (1) | BINAP (2) | NaOt-Bu (1.4) | Toluene | 80 | 4 | 91 |
| 2-Bromo-4-methylpyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 85 |
| 2-Bromopyridine | Volatile Amines (e.g., Dimethylamine) | Pd(OAc)₂ (2) | dppp (4) | NaOt-Bu (1.4) | Toluene | 80-100 | 12 | 55-98 |
Data compiled from representative literature procedures for 2-bromopyridines, which serve as a model for 2-bromopyrimidines.[2][3][4]
Table 3: Buchwald-Hartwig Amination of 4-Bromopyrimidines
Specific examples for 4-bromopyrimidine are less common in the literature. Conditions are often extrapolated from other halopyrimidines and halopyridines.
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | X-Phos (4) | KOt-Bu (1.5) | Toluene | 100 | 10 | High |
| Piperidine | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | Moderate to High |
These are generalized conditions based on the reactivity of other halopyrimidines.[5]
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Palladium catalysts and phosphine ligands are often air-sensitive.
Protocol 1: General Procedure for the Amination of 5-Bromopyrimidine
This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination reaction of 5-bromopyrimidine.[1]
Materials:
-
5-Bromopyrimidine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5-10 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base, followed by 5-bromopyrimidine and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath or heating mantle.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Amination of 2-Bromopyridine with a Volatile Amine
This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.[2][6]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Volatile secondary amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add 2-bromopyridine, sodium tert-butoxide, Pd(OAc)₂, and dppp.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add anhydrous toluene, followed by the solution of the volatile amine.
-
Reaction: Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc Deprotection of 4-(5-bromopyrimidin-2-yl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its popularity stems from its stability under a range of reaction conditions and its facile removal under acidic conditions. This document provides detailed protocols for the efficient deprotection of the Boc group from 4-(5-bromopyrimidin-2-yl)piperazine derivatives, a common scaffold in medicinal chemistry. The provided methodologies are based on established literature procedures and offer guidance on reaction conditions, work-up, and potential challenges.
The general reaction scheme for the acid-catalyzed deprotection of a Boc-protected 4-(5-bromopyrimidin-2-yl)piperazine derivative is illustrated below:
Caption: General reaction for Boc deprotection.
Data Presentation
The selection of the deprotection protocol can be guided by the specific requirements of the synthesis, such as substrate compatibility and desired salt form of the product. The following table summarizes typical quantitative data for the two most common deprotection methods.
| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in Dioxane/Methanol |
| Reagent | Trifluoroacetic acid (TFA) | Hydrochloric acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |
| TFA Equivalents | 5 - 10 | N/A |
| HCl Concentration | N/A | 4 M |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 3 hours |
| Typical Yield | >90% | ~89% (for a related substrate) |
| Product Salt Form | Trifluoroacetate | Hydrochloride |
Experimental Protocols
Two primary protocols are provided for the Boc deprotection of 4-(5-bromopyrimidin-2-yl)piperazine derivatives. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally effective method for Boc deprotection.[1][2]
Materials:
-
This compound derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
Dissolve the Boc-protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring for the consumption of the starting material.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until gas evolution ceases and the pH is basic (pH > 8).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected 1-(5-bromopyrimidin-2-yl)piperazine.
Caption: Workflow for TFA-mediated Boc deprotection.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol
This method is a common alternative to TFA and often yields a crystalline hydrochloride salt of the product, which can simplify purification.[1][2]
Materials:
-
This compound derivative
-
4 M HCl in 1,4-dioxane or Methanol
-
Diethyl ether (optional, for precipitation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other base for neutralization
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent such as methanol or dioxane in a round-bottom flask.
-
To the stirred solution at room temperature, add the 4 M HCl solution in dioxane or methanol (3-5 equiv.).
-
Stir the reaction mixture for 1-3 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate from the solution.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
-
Alternatively, if a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.
-
To obtain the free base, suspend the crude salt in a mixture of water and DCM.
-
Add a saturated aqueous NaHCO₃ solution until the mixture is basic (pH > 8).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
Caption: Workflow for HCl-mediated Boc deprotection.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (e.g., to 40 °C, with caution), or the equivalents of acid.[1]
-
Side Reactions: The primary side reaction is the alkylation of the deprotected amine or other nucleophilic sites by the tert-butyl cation generated during the reaction.[1] While the electron-deficient nature of the bromopyrimidine ring makes it less susceptible to electrophilic attack, this possibility should be considered. If t-butylation is observed, the use of scavengers such as triisopropylsilane (TIS) may be beneficial.[1]
-
Product Isolation: The trifluoroacetate salt formed with TFA can sometimes be oily and difficult to handle. In such cases, switching to the HCl protocol, which often yields a solid hydrochloride salt, is a good alternative.[2]
-
Stability of the Bromopyrimidine Moiety: Based on available data, the 5-bromopyrimidine core is generally stable under the acidic conditions described. However, as with any reaction, it is prudent to monitor for any potential degradation or side reactions involving this ring system.
By following these detailed protocols and considering the provided troubleshooting advice, researchers can effectively and efficiently perform the Boc deprotection of 4-(5-bromopyrimidin-2-yl)piperazine derivatives to advance their synthetic and drug discovery efforts.
References
Application Notes and Protocols for tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyrimidine ring activated for nucleophilic substitution and a Boc-protected piperazine moiety, makes it an ideal starting material for the synthesis of a diverse range of complex molecules. The bromine atom on the pyrimidine ring provides a versatile handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents. The Boc-protecting group ensures regioselectivity in subsequent reactions and can be readily removed under acidic conditions to allow for further functionalization of the piperazine ring. This document provides detailed application notes and experimental protocols for the use of this versatile building block in the synthesis of bioactive compounds, particularly kinase inhibitors and modulators of key signaling pathways.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₉BrN₄O₂ |
| Molecular Weight | 343.22 g/mol [1] |
| CAS Number | 374930-88-8[1][2] |
| Appearance | White to off-white solid |
| Melting Point | 135-139 °C |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and methanol. |
| Storage | Store in a cool, dry place away from light. |
Synthesis of this compound
This protocol describes the synthesis of the title compound via a nucleophilic aromatic substitution (SNAr) reaction between 2,5-dibromopyrimidine and tert-butyl piperazine-1-carboxylate.
Experimental Protocol
Materials:
-
2,5-Dibromopyrimidine
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,5-dibromopyrimidine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to 2,5-dibromopyrimidine.
-
Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove potassium carbonate and other insoluble materials.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white to off-white solid.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.45 (s, 2H), 3.85 (t, J = 5.2 Hz, 4H), 3.50 (t, J = 5.2 Hz, 4H), 1.48 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 161.2, 158.9, 154.6, 112.5, 80.2, 44.1, 43.8, 28.4.
-
MS (ESI): m/z 343.1, 345.1 [M+H]⁺.
Applications in Cross-Coupling Reactions
The bromine atom at the 5-position of the pyrimidine ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture), degassed
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask or microwave vial, add this compound (1.0 eq), the desired boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Seal the vessel and purge with an inert atmosphere.
-
Heat the reaction mixture to 100 °C for 4-12 hours (conventional heating) or irradiate in a microwave reactor at 120-150 °C for 15-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | tert-Butyl 4-(5-phenylpyrimidin-2-yl)piperazine-1-carboxylate | 85-95 |
| 4-Methoxyphenylboronic acid | tert-Butyl 4-(5-(4-methoxyphenyl)pyrimidin-2-yl)piperazine-1-carboxylate | 80-90 |
| Pyridin-3-ylboronic acid | tert-Butyl 4-(5-(pyridin-3-yl)pyrimidin-2-yl)piperazine-1-carboxylate | 75-85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds.
Materials:
-
This compound
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and degassed
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Add anhydrous, degassed toluene and stir for 10 minutes.
-
Add this compound (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Amine | Product | Yield (%) |
| Aniline | tert-Butyl 4-(5-(phenylamino)pyrimidin-2-yl)piperazine-1-carboxylate | 70-85 |
| Morpholine | tert-Butyl 4-(5-(morpholino)pyrimidin-2-yl)piperazine-1-carboxylate | 75-90 |
| Benzylamine | tert-Butyl 4-(5-(benzylamino)pyrimidin-2-yl)piperazine-1-carboxylate | 65-80 |
Application in the Synthesis of Biologically Active Molecules
Derivatives of this compound have shown significant potential in drug discovery, particularly as kinase inhibitors and modulators of cancer-related signaling pathways. For instance, the TTP-5 compound, a pyrimidine-triazole-tethered derivative, has been shown to target the estrogen receptor (ERα) and β-catenin signaling pathways in breast cancer.
Signaling Pathways
Biological Assays
This protocol is for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium
-
96-well plates
-
Synthesized compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
| Compound | Cell Line | IC₅₀ (µM) |
| TTP-5 | MCF-7 | 5.2 |
| TTP-5 | MDA-MB-231 | > 50 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
This protocol is to analyze the effect of compounds on the expression of ERα and β-catenin.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-ERα, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH).
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse and complex molecules with significant biological activities. The straightforward protocols for its synthesis and subsequent functionalization via cross-coupling reactions make it an essential tool for medicinal chemists and drug discovery professionals. The ability to readily generate libraries of compounds for screening against various biological targets, such as protein kinases and nuclear receptors, underscores its importance in the development of novel therapeutics.
References
Application Notes and Protocols for the Synthesis of Palbociclib Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key intermediates of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive and HER2-negative breast cancer.[1][2][3] The synthesis of Palbociclib relies on the preparation of crucial building blocks, and this document outlines efficient and scalable methods for their production.
Key Intermediates in Palbociclib Synthesis
The synthesis of Palbociclib typically involves the coupling of two key intermediates: a pyrido[2,3-d]pyrimidin-7-one core structure and a substituted aminopyridine side chain.[4][5] This document focuses on the synthesis of two widely used intermediates:
-
6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (Intermediate A) : This complex heterocyclic compound forms the core of the Palbociclib molecule.
-
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (Intermediate B) : This piperazine-containing aminopyridine provides the side chain that is crucial for the pharmacological activity of Palbociclib.[6]
Synthesis of Intermediate A: 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
An efficient protocol for the synthesis of this key intermediate starts from 5-bromo-2,4-dichloropyrimidine and cyclopentylamine.[7]
Experimental Protocol
Step 1: Synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
-
To a reaction flask containing 228 g (1.0 mol) of 5-bromo-2,4-dichloropyrimidine, add 1500 mL of dichloromethane and 1000 mL of water.[7]
-
Add 127.2 g (1.2 mol) of sodium carbonate as an inorganic base.[7]
-
Cool the mixture to 0°C.[7]
-
Slowly add 89.5 g (1.05 mol) of cyclopentylamine dropwise, maintaining the temperature between 0-5°C.[7]
-
Stir the reaction mixture at 0-5°C for 16 hours.[7]
-
After the reaction is complete, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
Step 2: Dehydration Cyclization
-
The crude product from the previous step is subjected to dehydration cyclization using acetic anhydride.
-
Further details of this step involve heating the reaction mixture, followed by workup and purification to yield 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one.
Step 3: Bromination
-
The cyclized product is then brominated using N-bromosuccinimide (NBS) in acetonitrile to yield the final intermediate, 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one.[7]
Synthetic Workflow for Intermediate A
Caption: Synthesis of Intermediate A.
Synthesis of Intermediate B: tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
This intermediate provides the crucial side chain for Palbociclib.[6] The synthesis involves the coupling of tert-butyl piperazine-1-carboxylate with 2-amino-5-bromopyridine.
Experimental Protocol
A common method for the synthesis of this intermediate involves a palladium-catalyzed Buchwald-Hartwig amination reaction.
-
In a reaction vessel, combine 2-amino-5-bromopyridine, tert-butyl piperazine-1-carboxylate, a palladium catalyst (e.g., Pd2(dba)3), and a suitable phosphine ligand (e.g., BINAP).
-
Add a base, such as sodium tert-butoxide, and an aprotic solvent like toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
Logical Relationship for Intermediate B Synthesis
Caption: Buchwald-Hartwig Amination for Intermediate B.
Final Assembly of Palbociclib
The final step in the synthesis of Palbociclib involves the coupling of Intermediate A and Intermediate B, followed by the introduction of the acetyl group. One of the process chemistry routes involves a Suzuki or a Buchwald-Hartwig coupling reaction between the two key intermediates.[4] An alternative, more recent approach utilizes a Grignard-mediated SNAr coupling, which has been optimized for large-scale manufacturing.[8][9]
Quantitative Data Summary
| Intermediate / Product | Starting Materials | Key Reagents | Overall Yield (%) | Purity (%) | Reference |
| Intermediate A | Thiouracil | DMC, SOCl2, NBS, DIPEA | ~35 | >98 | [1][10] |
| Palbociclib | Intermediate A + Intermediate B | LiHMDS or CyMgCl | Not specified | Not specified | [4][8] |
Note: Yields and purities can vary depending on the specific reaction conditions and purification methods used.
Signaling Pathway Inhibition by Palbociclib
Palbociclib is a selective inhibitor of CDK4 and CDK6.[11][12] These kinases are key regulators of the cell cycle, and their inhibition by Palbociclib leads to cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation.[13][14]
Caption: Palbociclib inhibits the CDK4/6-Rb pathway.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific laboratory settings and scales.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. US20170247380A1 - Method for preparing palbociclib - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Preparation method of palbociclib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. medkoo.com [medkoo.com]
- 12. Discovery of a novel covalent CDK4/6 inhibitor based on palbociclib scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for Suzuki-Miyaura Coupling with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction between an organoboronic acid and an organic halide or triflate is widely employed in the pharmaceutical industry for the synthesis of biaryl motifs, which are common in drug candidates.[2][3][4] These application notes provide detailed experimental protocols, a summary of key reaction components, and a visualization of the catalytic cycle and experimental workflow.
Core Mechanism: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.[2][5] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate. This is often the rate-determining step.[2][5]
-
Transmetalation: In the presence of a base, the aryl group (R²) from the arylboronic acid is transferred to the palladium(II) complex.[5][7]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are coupled to form the final biaryl product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Reaction Conditions for Nucleophilic Aromatic Substitution (SNAr)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a critical class of reactions in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This powerful tool is widely employed in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecules. These application notes provide a comprehensive overview of the key reaction conditions for SNAr, detailed experimental protocols for representative transformations, and a summary of quantitative data to facilitate reaction optimization.
The SNAr reaction generally proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the aromatic ring at the carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for stabilizing this intermediate and thus activating the ring towards nucleophilic attack. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
Key factors influencing the success and efficiency of SNAr reactions include the nature of the aromatic substrate, the reactivity of the nucleophile, the ability of the leaving group to depart, the choice of solvent, and the reaction temperature.
Reaction Mechanism and Key Factors
The general mechanism of the SNAr reaction is depicted below. The efficiency of this process is highly dependent on several factors that stabilize the intermediate Meisenheimer complex and facilitate the departure of the leaving group.
A simplified representation of the SNAr mechanism.
Key Factors Influencing SNAr Reactions:
-
Substrate: The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -COR, -CF₃) positioned ortho or para to the leaving group.[1][2] The greater the number of EWGs, the faster the reaction.
-
Leaving Group: The ability of the leaving group to depart is crucial. In contrast to SN1 and SN2 reactions, the order of reactivity for halogen leaving groups in SNAr is generally F > Cl > Br > I.[1][2] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic.
-
Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, phenoxides, amines, thiols, and carbanions. The nucleophilicity of the attacking species directly impacts the reaction rate.
-
Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile are generally preferred.[3] These solvents effectively solvate the counter-ion of the nucleophile, increasing its reactivity. In some cases, reactions can be performed in water or other protic solvents, particularly for highly activated substrates.[1]
-
Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[3] The optimal temperature can range from room temperature to reflux conditions, depending on the reactivity of the substrates.
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data for various SNAr reactions, providing a comparative overview of reaction conditions and yields for different classes of nucleophiles.
Table 1: SNAr Reactions with Oxygen Nucleophiles (Synthesis of Aryl Ethers)
| Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Fluoro-4-nitrobenzene | Carbohydrate alcohol | KHMDS | THF | 0 to rt | 16 | ~99 | [4][5] |
| 1-Fluoro-2-nitrobenzene | Carbohydrate alcohol | KHMDS | THF | 0 to rt | 16 | ~99 | [4][5] |
| 2-Fluoronitrobenzene | Cyclopropanol | Cs₂CO₃ | DMF | 75 | 6 | 90 | [6] |
| 2,4-Dinitrochlorobenzene | NaOH | - | H₂O | rt | - | - | [7] |
| 4-Fluorobenzonitrile | Carbohydrate alcohol | KHMDS | THF | 0 to rt | 16 | 78 | [5] |
Table 2: SNAr Reactions with Nitrogen Nucleophiles
| Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoropyridine | Morpholine | K₃PO₄ | tAmyl-OH | 110 | 3 | >95 | [3] |
| 2,4-Dinitrochlorobenzene | Aniline | - | Toluene | - | - | - | [8] |
| 1,2-Dichlorobenzene | 3-Methylindole | KOH | DMSO | 135 | 24 | - | [9] |
| 2-Fluoropyridine | Benzamide | K₂CO₃ | DMSO | 130 | 12 | >95 | [3] |
| 2-Fluoropyridine | Indole | K₂CO₃ | DMSO | 130 | 12 | >95 | [3] |
Table 3: SNAr Reactions with Sulfur Nucleophiles (Synthesis of Aryl Sulfides)
| Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Heteroaryl Halides | Thiols | K₂CO₃ | DMAc | rt-100 | - | Good | [10] |
| 1-Chloro-2,4-dinitrobenzene | Thiophenol | - | - | - | - | - | [11] |
| Aryl Halides | Thiophenols | Co-catalyst | - | Mild | - | Excellent | [12] |
Table 4: SNAr Reactions with Carbon Nucleophiles
| Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoropyridine | KCN | - | DMSO | 130 | 12 | ~80 | [3] |
| 4-Fluorobiphenyl | 2-Phenylpropionitrile | t-Bu-P₄ | Toluene | 80 | 18 | 91 | [13] |
Experimental Protocols
The following protocols provide detailed methodologies for common SNAr reactions.
Protocol 1: Synthesis of 2-Morpholinopyridine via SNAr
This protocol describes a typical procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile.[3]
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium phosphate (K₃PO₄)
-
tert-Amyl alcohol (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon source
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).
-
Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. "The Sulfur Dance" Around Arenes and Heteroarenes - the Reversible Nature of Nucleophilic Aromatic Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 12. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
The Strategic Role of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate in Modern Medicinal Chemistry
Introduction
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, a key heterocyclic building block, has emerged as a critical intermediate in the synthesis of a diverse range of biologically active molecules. Its unique structural features, comprising a pyrimidine core, a piperazine linker, and a strategically placed bromine atom, make it an ideal scaffold for the development of potent and selective kinase inhibitors and other therapeutic agents. The presence of the bromine atom facilitates versatile carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions, while the Boc-protected piperazine moiety allows for controlled, sequential chemical modifications. This application note provides a comprehensive overview of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of Cyclin-Dependent Kinase (CDK), Aurora Kinase, and Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. Detailed experimental protocols and quantitative biological data are presented to guide researchers in the effective use of this valuable synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 374930-88-8 | [1] |
| Molecular Formula | C₁₃H₁₉BrN₄O₂ | [1] |
| Molecular Weight | 343.22 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 138-142 °C | |
| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol |
Applications in Medicinal Chemistry
The versatility of this compound as a building block is demonstrated by its application in the synthesis of inhibitors for several important drug targets.
Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[2][3] The pyrimidine core of the title compound serves as a scaffold for developing potent CDK inhibitors.
A series of 2-anilinopyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against various CDKs.[4] The general synthetic approach involves a Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl group at the 5-position of the pyrimidine ring, followed by Boc deprotection and subsequent functionalization of the piperazine nitrogen.
Table 1: Inhibitory Activity of Representative CDK Inhibitors Synthesized from the Title Compound
| Compound ID | R Group (at pyrimidine C5) | CDK7 IC₅₀ (µM) | CDK8 IC₅₀ (µM) | CDK9 IC₅₀ (µM) | Reference |
| 5b | 4-methoxyphenyl | 1.231 | 2.115 | 0.059 | [4] |
| 5d | 4-fluorophenyl | 0.892 | 0.716 | 0.073 | [4] |
| 5f | 3,4-dimethoxyphenyl | 0.479 | 1.426 | 0.125 | [4] |
Synthesis of Aurora Kinase Inhibitors
Aurora kinases are another family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[5][6] The 2,4-diaminopyrimidine scaffold, readily accessible from the title compound, is a common feature in many potent Aurora kinase inhibitors.[7]
The synthesis of these inhibitors typically involves a Buchwald-Hartwig amination to introduce an aniline moiety at the 5-position, followed by Boc deprotection and further elaboration of the piperazine ring.
Table 2: Inhibitory Activity of a Representative Aurora Kinase Inhibitor
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 22 | Aurora A | 9.3 | [8] |
| Aurora B | 2.8 | [8] |
Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones.[9][10] DPP-IV inhibitors are an established class of oral medications for the treatment of type 2 diabetes. The piperazine-pyrimidine scaffold has been explored for the development of novel DPP-IV inhibitors.[11]
The synthetic strategy often involves coupling of the deprotected piperazine with a suitable carboxylic acid or acyl chloride derivative.
Table 3: Inhibitory Activity of a Representative DPP-IV Inhibitor
| Compound ID | Target | IC₅₀ (nM) | Reference |
| 32 | DPP-IV | 19 | [12] |
Experimental Protocols
Detailed experimental protocols for the key synthetic transformations involving this compound are provided below.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of the title compound with an arylboronic acid.
Reaction Scheme:
Procedure:
-
To a solution of this compound (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a mixture of 1,4-dioxane and water (4:1) is added potassium carbonate (2.0 equiv).
-
The mixture is degassed with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) is added, and the reaction mixture is heated to 90 °C for 12 hours under an argon atmosphere.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of the title compound with an aniline derivative.
Reaction Scheme:
Procedure:
-
A mixture of this compound (1.0 equiv), the aniline derivative (1.2 equiv), cesium carbonate (1.5 equiv), and Xantphos (0.1 equiv) is taken in a sealed tube.
-
The tube is evacuated and backfilled with argon.
-
Tris(dibenzylideneacetone)dipalladium(0) (0.05 equiv) and anhydrous 1,4-dioxane are added.
-
The reaction mixture is heated at 110 °C for 16 hours.
-
After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is purified by flash chromatography to yield the desired product.
Protocol 3: Boc Deprotection
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperazine nitrogen.
Reaction Scheme:
Procedure:
-
The Boc-protected piperazine derivative is dissolved in dichloromethane.
-
Trifluoroacetic acid (TFA) (10 equiv) or a 4 M solution of HCl in 1,4-dioxane is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to afford the desired deprotected amine salt.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways targeted by the synthesized inhibitors and a general experimental workflow for their synthesis and evaluation.
Caption: Simplified CDK signaling pathway in cell cycle progression.
Caption: Role of Aurora kinases in mitosis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies [mdpi.com]
- 5. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 8. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 10. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Custom Chemical Synthesis of Bromopyrimidinyl-Substituted Piperazine
Abstract
The pyrimidinyl-piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide range of therapeutic agents, including those targeting cancer, viral infections, and central nervous system disorders.[1][2][3][4][5] Its utility stems from the unique physicochemical properties conferred by the piperazine ring—such as enhanced aqueous solubility and bioavailability—and the versatile chemical reactivity of the pyrimidine system.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the custom synthesis of bromopyrimidinyl-substituted piperazines. We will explore the two primary synthetic strategies—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination—offering expert insights into the causality behind experimental choices, detailed step-by-step protocols, and robust characterization methods.
Introduction: The Strategic Importance of the Pyrimidinyl-Piperazine Core
The strategic incorporation of a piperazine moiety into drug candidates can significantly modulate their pharmacokinetic (ADME) profiles.[4] The two nitrogen atoms of the piperazine ring provide basic centers that are often protonated at physiological pH, which can improve solubility and facilitate formulation.[4] Furthermore, the rigid chair conformation of the piperazine ring serves as a predictable scaffold to orient pharmacophoric groups for optimal interaction with biological targets.[4]
When coupled with a bromopyrimidine, this scaffold provides a key synthetic handle. The bromine atom can be retained as a feature for certain biological interactions or serve as a versatile point for further diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide focuses on the crucial C-N bond formation to construct the core bromopyrimidinyl-substituted piperazine intermediate.
Comparative Analysis of Synthetic Strategies
The construction of the C-N bond between a pyrimidine and a piperazine can be approached through several methods. The choice of strategy is dictated by the specific substitution pattern of the pyrimidine ring, the nature of the piperazine (substituted or unsubstituted), and the desired scale of the reaction.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental and often first-choice method for synthesizing aryl amines. Its efficacy hinges on the electronic properties of the pyrimidine ring.
-
Mechanistic Principle: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is enhanced by halogen substituents, making the carbon atoms to which they are attached (positions 2, 4, and 6) electrophilic and susceptible to attack by nucleophiles like piperazine.[6] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the bromide leaving group to restore aromaticity.[7][8]
-
Advantages: This method is often operationally simple, avoiding the need for expensive and air-sensitive metal catalysts and ligands. When the pyrimidine is sufficiently activated, these reactions can proceed with high efficiency.
-
Causality in Experimental Design: The reaction rate is highly dependent on the leaving group ability (I > Br > Cl > F) and the electronic activation of the ring. The choice of a non-nucleophilic base (e.g., DIPEA, K₂CO₃) is critical to neutralize the HBr generated in situ without competing with the piperazine nucleophile. The solvent must be polar enough to stabilize the charged Meisenheimer intermediate; hence, alcohols or polar aprotic solvents like DMF are commonly used.[7]
Palladium-Catalyzed Buchwald-Hartwig Amination
Developed in the 1990s, the Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a broadly applicable and highly versatile alternative to classical methods.[9]
-
Mechanistic Principle: This cross-coupling reaction utilizes a palladium catalyst, typically in its Pd(0) oxidation state, in conjunction with a phosphine ligand and a base. The catalytic cycle involves three key steps: (1) Oxidative Addition of the bromopyrimidine to the Pd(0) complex, forming a Pd(II) species; (2) Amine Coordination and Deprotonation by the base to form a palladium-amido complex; and (3) Reductive Elimination , which forms the desired C-N bond and regenerates the Pd(0) catalyst.[9][10][11]
-
Advantages: The primary advantage is its vast substrate scope, allowing for the coupling of even electron-rich or sterically hindered aryl halides that are unreactive under SNAr conditions.[12] Reactions often proceed under milder conditions with high functional group tolerance.[11]
-
Causality in Experimental Design: The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are essential as they promote the reductive elimination step and stabilize the active catalytic species.[9] A strong, non-nucleophilic base (e.g., Cs₂CO₃, NaOtBu) is required to deprotonate the piperazine in the catalytic cycle. The entire process must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Experimental Protocols
The following protocols provide detailed, self-validating procedures for the synthesis of a representative bromopyrimidinyl-substituted piperazine using both SNAr and Buchwald-Hartwig methodologies.
Protocol 1: Synthesis of 5-Bromo-2-(piperazin-1-yl)pyrimidine via SNAr
This protocol describes the reaction of an activated chloropyrimidine with an excess of piperazine. Using a large excess of piperazine serves both as the nucleophile and the base, driving the reaction to completion and simplifying the procedure.
Materials
| Reagent/Equipment | Grade | Supplier | Notes |
| 5-Bromo-2-chloropyrimidine | ≥97% | Commercial | Handle in a fume hood. |
| Piperazine (anhydrous) | ≥99% | Commercial | Corrosive solid.[13][14][15] Handle with appropriate PPE. |
| Isopropanol (IPA) | Anhydrous | Commercial | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | Commercial | For extraction. |
| Saturated aq. NaHCO₃ | N/A | Lab Prepared | For aqueous wash. |
| Brine | N/A | Lab Prepared | For aqueous wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Round-bottom flask, Condenser | N/A | Standard Glassware | |
| Magnetic stirrer/hotplate | N/A | Standard Equipment |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 eq, e.g., 5.0 g).
-
Reagent Addition: Add piperazine (5.0 eq) followed by isopropanol (10 mL per gram of starting material). A large excess of piperazine is used to prevent the formation of the di-substituted byproduct and to act as the base.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up - Solvent Removal: Allow the mixture to cool to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: Resuspend the resulting residue in dichloromethane (DCM, 100 mL) and water (50 mL). Transfer to a separatory funnel. The excess piperazine and piperazine hydrobromide salt will partition into the aqueous layer.
-
Work-up - Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). This removes any remaining acidic byproducts and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel. A gradient elution system, typically starting with 100% DCM and gradually increasing the polarity with methanol (e.g., DCM/MeOH 98:2 to 95:5), is effective for isolating the pure product.[16]
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[17][18][19][20][21]
Protocol 2: Palladium-Catalyzed Synthesis of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
This protocol employs a Buchwald-Hartwig coupling, which is ideal for less activated pyrimidines or when precise control over stoichiometry is needed. The use of N-Boc-piperazine prevents di-arylation and simplifies purification.[22][23]
Materials
| Reagent/Equipment | Grade | Supplier | Notes |
| 2,5-Dibromopyrimidine | ≥97% | Commercial | Handle in a fume hood. |
| tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) | ≥98% | Commercial | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercial | Air-sensitive catalyst. |
| Xantphos | ≥98% | Commercial | Air-sensitive ligand. |
| Cesium Carbonate (Cs₂CO₃) | ≥99.9% | Commercial | Strong base, hygroscopic. |
| Toluene | Anhydrous, degassed | Commercial | Reaction solvent. Degas by sparging with argon for 30 min. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction. |
| Celite® | N/A | Commercial | Filtration aid. |
| Schlenk flask | N/A | Standard Glassware | For reactions under inert atmosphere. |
| Inert Gas System (Argon/Nitrogen) | High Purity | N/A |
Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser under a positive pressure of argon or nitrogen. Ensure all glassware is oven-dried before use.
-
Reagent Addition: To the flask, add 2,5-dibromopyrimidine (1.0 eq), N-Boc-piperazine (1.1 eq), Cs₂CO₃ (2.0 eq), Xantphos (0.04 eq), and Pd₂(dba)₃ (0.02 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via cannula or syringe (15 mL per gram of starting material).
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up - Filtration: After cooling to room temperature, dilute the mixture with ethyl acetate (EtOAc) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional EtOAc.
-
Work-up - Washing: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting from 95:5 Hex/EtOAc).
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
-
(Optional) Boc Deprotection: To obtain the free piperazine, dissolve the purified product in DCM and add trifluoroacetic acid (TFA, 4-5 eq). Stir at room temperature for 2-4 hours, then concentrate under reduced pressure and perform an aqueous basic work-up (e.g., with NaOH/DCM extraction) to obtain the final product.[7]
Data Presentation and Visualization
Summary of Reaction Parameters
| Parameter | Protocol 1: SNAr | Protocol 2: Buchwald-Hartwig Amination |
| Pyrimidine | 5-Bromo-2-chloropyrimidine | 2,5-Dibromopyrimidine |
| Piperazine | Piperazine (5.0 eq) | N-Boc-piperazine (1.1 eq) |
| Base | Piperazine (excess) | Cesium Carbonate (2.0 eq) |
| Catalyst/Ligand | None | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) |
| Solvent | Isopropanol | Toluene (Anhydrous, Degassed) |
| Temperature | Reflux (~82 °C) | 100-110 °C |
| Time | 4-8 hours | 12-24 hours |
| Typical Yield | 60-85% | 70-90% |
Reaction and Workflow Diagrams
Caption: Generalized reaction scheme for Nucleophilic Aromatic Substitution (SNAr).
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A standard experimental workflow for synthesis and purification.
Safety and Handling
The custom synthesis of chemical compounds requires strict adherence to safety protocols. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Reagent Hazards:
-
Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer, and inhalation of dust should be avoided.[13][14][15]
-
Halogenated Pyrimidines: Are irritants and potentially toxic. Avoid skin contact and inhalation.
-
Palladium Catalysts & Ligands: Many are toxic, and their long-term effects may not be fully known. Handle with care, minimizing the creation of dust.
-
Solvents: Toluene and Dichloromethane are flammable and have associated toxicities. Handle away from ignition sources.[13][15]
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local environmental regulations.
Conclusion
The synthesis of bromopyrimidinyl-substituted piperazines is a critical capability for medicinal chemistry and drug discovery programs. Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination offer reliable and scalable routes to these valuable intermediates. The SNAr approach provides an economical, catalyst-free option for suitably activated pyrimidines, while the Buchwald-Hartwig reaction offers unparalleled scope and versatility for a wider range of substrates. By understanding the mechanistic principles behind each method, researchers can make informed decisions to optimize reaction conditions, ensuring the efficient and successful synthesis of their target molecules.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. mmbio.byu.edu [mmbio.byu.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 18. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Piperazine Scaffold in Drug Discovery
An Application Guide to the Synthesis of Piperazine Derivatives for Medicinal Chemistry
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically successful drugs. This six-membered heterocycle, containing two nitrogen atoms at the 1 and 4 positions, offers a unique combination of physicochemical properties. Its presence can enhance aqueous solubility, oral bioavailability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of a molecule. The two nitrogen atoms provide handles for chemical modification, allowing for the precise tuning of a compound's pharmacological activity and its interaction with biological targets.
Consequently, piperazine derivatives have found application across a vast range of therapeutic areas, including oncology (e.g., Imatinib), central nervous system disorders (e.g., Aripiprazole), and infectious diseases (e.g., Ciprofloxacin). This guide provides an in-depth overview of the most robust and widely adopted synthetic methodologies for preparing piperazine derivatives, aimed at researchers and scientists in the field of drug development. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key transformations.
Core Synthetic Strategies for Piperazine Functionalization
The majority of piperazine-containing drugs feature substituents on one or both of the nitrogen atoms. Therefore, synthetic strategies predominantly focus on N-functionalization, with C-H functionalization representing a more recent and advanced frontier. The primary methods for creating diverse piperazine derivatives are N-arylation, N-alkylation, and amide bond formation.
N-Arylation: Forging the C-N Bond
The introduction of an aryl or heteroaryl group onto a piperazine nitrogen is a cornerstone of medicinal chemistry. The two most powerful methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
The Buchwald-Hartwig amination is a versatile and highly efficient palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. It has become an indispensable tool for synthesizing N-aryl piperazines from readily available aryl halides (Cl, Br, I) or triflates.
Causality and Mechanistic Insight: The success of this reaction hinges on the careful selection of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the piperazine, and finally, reductive elimination to yield the N-aryl piperazine and regenerate the Pd(0) catalyst. Sterically hindered and electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often crucial for promoting the reductive elimination step and achieving high yields, especially with less reactive aryl chlorides. The base (commonly a strong, non-nucleophilic one like NaOtBu) is required to deprotonate the piperazine, making it a more effective nucleophile.
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of N-Boc-piperazine
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | NaOtBu | Toluene | 100 | 1-4 | >95 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 12 | ~90 |
| 2-Bromopyridine | (NHC)Pd(allyl)Cl (1) | (as precatalyst) | NaOtBu | Dioxane | 80 | 1 | ~96 |
| 1-Bromo-2,3-dichlorobenzene | Pd(dba)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | ~85 |
Data compiled from representative literature procedures. Yields are substrate-dependent.
This protocol describes a general procedure for the coupling of an aryl bromide with N-Boc-piperazine.
Materials:
-
Aryl bromide (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (2 mol%)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Catalyst Preparation: In a separate vial, weigh the Pd₂(dba)₃ and RuPhos ligand. Add a small amount of anhydrous toluene to dissolve.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reaction Initiation: Add anhydrous toluene to the Schlenk tube to dissolve the reagents. Then, add the prepared catalyst solution via syringe.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-N'-Boc-piperazine.
SNAr is a powerful alternative for synthesizing N-aryl piperazines, particularly when the aromatic ring is electron-deficient. This occurs when the ring is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) or is a heterocyclic system (e.g., pyrimidine, pyridine).
Causality and Mechanistic Insight: The reaction proceeds via the addition of the piperazine nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (typically a halide) is then expelled to restore aromaticity. The presence of electron-withdrawing groups is critical as they stabilize the negative charge of the Meisenheimer complex, lowering the activation energy for the reaction.
N-Alkylation: Expanding the Molecular Framework
Introducing alkyl substituents is commonly achieved through reductive amination or direct nucleophilic substitution.
Reductive amination is a highly efficient and versatile one-pot method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.
Causality and Mechanistic Insight: The reaction first involves the formation of an iminium ion intermediate from the condensation of the piperazine and the carbonyl compound. A selective reducing agent then reduces the iminium ion to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion. Its steric bulk and moderate reactivity allow for a controlled, one-pot procedure.
Figure 2: General workflow for N-alkylation via reductive amination.
This protocol provides a general method for the N-alkylation of a mono-substituted piperazine.
Materials:
-
Piperazine derivative (e.g., 1-Boc-piperazine) (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
(Optional) Acetic Acid (catalytic amount, especially for ketones)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the piperazine derivative and the aldehyde or ketone. Dissolve the components in anhydrous DCM.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic. If using a less reactive ketone, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reaction: Stir the mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-16 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Amide Bond Formation
The synthesis of piperazine amides is a frequent strategy in drug design. This is reliably achieved using standard peptide coupling reagents.
Causality and Mechanistic Insight: The direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable. Coupling reagents are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the piperazine nitrogen to form the amide bond. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and improve efficiency by forming an active ester intermediate.
This protocol outlines a standard procedure for coupling a carboxylic acid with a piperazine derivative.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Piperazine derivative (1.1 equiv)
-
EDC hydrochloride (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), the piperazine derivative (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 equiv) to the mixture.
-
Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 equiv) portion-wise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The synthetic methodologies detailed in this guide—Buchwald-Hartwig amination, reductive amination, and amide coupling—represent the workhorse reactions for the synthesis of a vast array of piperazine derivatives. They are robust, scalable, and tolerant of a wide range of functional groups, making them indispensable in both academic research and industrial drug development. While these N-functionalization strategies remain central, emerging methods in C-H functionalization are poised to open new avenues for creating novel, three-dimensionally complex piperazine scaffolds, further expanding the chemical space available to medicinal chemists.
Handling and storage recommendations for tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the handling, storage, and utilization of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The protocols detailed below are intended to serve as a starting point for synthetic transformations and quality control assessments.
Compound Information and Properties
This compound is a heterocyclic compound frequently employed as an intermediate in the synthesis of complex molecules with potential therapeutic applications. Its structure features a pyrimidine ring activated for cross-coupling reactions by a bromine atom, a piperazine linker, and a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉BrN₄O₂ | [1][2] |
| Molecular Weight | 343.22 g/mol | [1][2] |
| CAS Number | 374930-88-8 | [1][2] |
| Appearance | Solid | [3] |
| Density | 1.414 g/cm³ | [1] |
| Boiling Point | 451°C at 760 mmHg | [1] |
| Flash Point | 226.5°C | [1] |
Handling and Storage Recommendations
Proper handling and storage are crucial for maintaining the integrity and ensuring the safety of personnel working with this compound.
2.1. Safety and Hazard Information
This compound is classified as hazardous. The following table summarizes its GHS classifications.[2]
Table 2: GHS Hazard Classifications
| Hazard Statement | Classification |
| H301 | Toxic if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
2.2. Personal Protective Equipment (PPE) and Handling Precautions
A thorough risk assessment should be conducted before handling this compound. The following diagram outlines the recommended PPE and handling workflow.
2.3. Storage Conditions
To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
The following protocols are provided as general guidelines for common synthetic transformations involving this compound. Optimization may be necessary for specific substrates and reaction scales.
3.1. Suzuki-Miyaura Cross-Coupling Reaction (Illustrative Protocol)
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Degassed solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
3.2. Boc Deprotection (Illustrative Protocol)
This protocol outlines a standard procedure for the removal of the Boc protecting group to yield the free piperazine.
Materials:
-
tert-butyl 4-(5-substituted-pyrimidin-2-yl)piperazine-1-carboxylate
-
Strong acid (e.g., Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane)
-
Organic solvent (e.g., Dichloromethane (DCM))
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected compound in an appropriate solvent such as DCM.
-
Add the strong acid (e.g., 5-10 equivalents of TFA) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Carefully neutralize the residue with a saturated solution of a weak base like sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Quality Control
To ensure the purity and identity of this compound, a combination of analytical techniques should be employed.
Table 3: Recommended Quality Control Methods
| Technique | Purpose | Typical Observations |
| ¹H NMR | Structural confirmation and purity assessment | Expected chemical shifts and integration values for the protons of the pyrimidine, piperazine, and tert-butyl groups. |
| ¹³C NMR | Structural confirmation | Expected chemical shifts for all carbon atoms in the molecule. |
| LC-MS | Purity assessment and molecular weight confirmation | A major peak corresponding to the mass of the compound. |
| HPLC | Purity determination | A single major peak indicating high purity. |
Disclaimer: The provided protocols are for illustrative purposes and should be adapted and optimized by qualified personnel in a suitable laboratory setting. Always refer to the Safety Data Sheet (SDS) before handling any chemical.
References
Troubleshooting & Optimization
Technical Support Center: Purification of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chromatographic method for purifying this compound?
A1: Flash column chromatography using silica gel is a commonly employed and effective method for the purification of this compound. Normal-phase chromatography is typically successful. For highly polar impurities that are difficult to remove, Hydrophilic Interaction Liquid Chromatography (HILIC) may also be considered.[1][2]
Q2: What are the suggested solvent systems for the flash chromatography of this compound?
A2: A gradient of ethyl acetate in a non-polar solvent like hexanes or cyclohexane is a good starting point.[3][4] Based on purifications of similar compounds, a gradient ranging from 10% to 85% ethyl acetate may be effective.[3][5] Another option could be a methanol/dichloromethane gradient, which is useful for more polar compounds.
Q3: What is a typical Rf value for this compound on a TLC plate?
A3: The Rf value is highly dependent on the solvent system. For analogous compounds, Rf values have been reported in the range of 0.2 to 0.6 in ethyl acetate/hexane mixtures.[3] For example, a similar compound showed an Rf of 0.24 in a 1:4 ethyl acetate/cyclohexane mixture.[4] It is recommended to perform a TLC analysis to determine the optimal solvent system for separation, aiming for an Rf of 0.2-0.4 for the desired compound.
Q4: Can the Boc protecting group be cleaved during silica gel chromatography?
A4: Yes, there is a possibility of the tert-butoxycarbonyl (Boc) protecting group being cleaved on silica gel, especially if the silica is acidic or if the compound is exposed to the stationary phase for an extended period.[6][7] Using deactivated silica gel or adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help mitigate this issue.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Product from Impurities | The solvent system is not optimal. | - Perform a thorough TLC analysis with various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol, ether/hexane) to find the best separation. - Consider using a shallower solvent gradient during the column run to improve resolution. |
| Co-elution with a structurally similar impurity. | - If normal-phase chromatography is ineffective, consider alternative techniques such as reverse-phase chromatography or HILIC.[1][2] | |
| Peak Tailing of the Product | The compound is interacting with acidic silanol groups on the silica gel surface. | - Add a small amount of triethylamine (~0.1-1%) to the mobile phase to neutralize the acidic sites. - Use deactivated (neutral) silica gel for the column packing. |
| Column overload. | - Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. | |
| Product is not Eluting from the Column | The mobile phase is not polar enough. | - Gradually increase the polarity of the eluent. If using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. - If the compound still does not elute, consider switching to a more polar solvent system, such as dichloromethane/methanol. |
| Degradation of the compound on the silica gel. | - Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting to see if degradation occurs. - If unstable, consider using a different stationary phase like alumina or a less acidic silica gel. Minimizing the time on the column by using a slightly more polar eluent can also help. | |
| Low Yield of Purified Product | Incomplete elution from the column. | - After the main fractions have been collected, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to ensure all the product has been eluted. |
| Product loss during work-up or loading. | - Ensure complete transfer of the crude material to the column. Dry loading the sample onto a small amount of silica can sometimes improve yield and resolution. | |
| Boc-group deprotection. | - As mentioned in the peak tailing section, add a basic modifier to the eluent or use deactivated silica gel.[6][7] |
Quantitative Data Summary
The following table summarizes typical parameters used in the flash chromatographic purification of compounds structurally similar to this compound. These values should be used as a starting point and may require optimization.
| Parameter | Value | Source |
| Stationary Phase | Silica Gel (230-400 mesh) | [3] |
| Mobile Phase | Ethyl Acetate / Hexane (or Cyclohexane) | [3][4] |
| Gradient | Step or linear gradient, e.g., 10% to 85% Ethyl Acetate | [3][5] |
| TLC Rf of Analogous Compounds | 0.24 (in 1:4 EtOAc:Cyclohexane) 0.60 (in 10% EtOAc in Hexane) | [4] [3] |
| Loading | 1-5% of silica gel weight | General Practice |
| Detection | UV (254 nm) or Potassium Permanganate stain | General Practice |
Experimental Protocol: Flash Chromatography Purification
This protocol is a representative methodology for the purification of this compound and should be adapted based on preliminary TLC analysis.
1. Preparation of the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent.
-
For "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
2. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
3. Loading the Sample:
-
Wet Loading: Carefully apply the dissolved sample solution to the top of the silica bed using a pipette.
-
Dry Loading: Carefully add the silica gel with the adsorbed crude product to the top of the column.
-
Gently open the stopcock to allow the sample to enter the silica bed, then close it.
4. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to begin the elution at a steady flow rate.
-
Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity based on the separation observed by TLC.
-
Collect fractions in test tubes or other suitable containers.
5. Monitoring the Separation:
-
Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under UV light or with a suitable stain.
-
Combine the fractions containing the pure product.
6. Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Determine the yield and assess the purity by analytical methods such as NMR, LC-MS, or HPLC.
Process Visualization
Caption: Troubleshooting workflow for the purification of this compound by chromatography.
References
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Bromopyrimidines
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions involving bromopyrimidine substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My Suzuki coupling with a bromopyrimidine is giving a very low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best starting point.
-
Reagent Quality and Purity :
-
Bromopyrimidine : Ensure the purity of your starting material.
-
Boronic Acid/Ester : Boronic acids can degrade over time, particularly through protodeboronation.[1][2] Using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or MIDA boronate can improve results.[2][3]
-
Solvent and Base : Use anhydrous and properly degassed solvents, as oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[1][2] Ensure your base is of high purity and finely powdered if running anhydrous reactions.[1]
-
-
Reaction Conditions :
-
Inert Atmosphere : The exclusion of oxygen is critical to prevent catalyst decomposition.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst and solvent.[2]
-
Stirring : In biphasic reactions (e.g., Dioxane/Water), vigorous stirring is essential to maximize the contact between the organic and aqueous phases.[1]
-
Q2: I suspect protodeboronation is the main side reaction. How can I minimize it?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a very common side reaction that consumes your nucleophile and lowers the yield.[3] This is especially problematic with electron-deficient or some heteroaryl boronic acids.[2][4]
Here are several strategies to mitigate it:
-
Choice of Base : Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a milder base like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[2][5] Fluoride-based bases like potassium fluoride (KF) or cesium fluoride (CsF) can also be effective.[1][5]
-
Anhydrous Conditions : Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]
-
Use More Stable Boron Reagents : Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[2][3] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[3]
-
Reaction Temperature and Time : Lowering the reaction temperature and shortening the reaction time can reduce the extent of protodeboronation, provided the desired coupling reaction still proceeds at a reasonable rate.[2][6]
Q3: The nitrogen atoms in the pyrimidine ring seem to be inhibiting the reaction. What can I do?
A3: Yes, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4][7] This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[7]
To overcome this, consider the following:
-
Ligand Choice : Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos) are often essential.[1] These ligands can promote the desired catalytic cycle and minimize catalyst inhibition by the heterocyclic substrate.
-
Catalyst Loading : Increasing the catalyst loading might help to overcome the inhibition and speed up the productive reaction relative to deactivation pathways.[6]
Q4: Which catalyst, ligand, base, and solvent combination is a good starting point for bromopyrimidines?
A4: The optimal conditions are highly substrate-dependent, but a common and effective starting point is Pd(PPh₃)₄ as the catalyst, K₃PO₄ as the base, and a 1,4-dioxane/water solvent system.[4][8] Microwave-assisted procedures can also be highly effective, often leading to shorter reaction times and improved yields.[9]
Systematic screening of these components is often necessary for optimization.
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of substituted pyrimidines.
Table 1: Effect of Base and Solvent on Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [4][8]
| Entry | Boronic Acid | Base | Solvent | Yield (%) |
| 1 | 4-methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |
| 2 | 4-methoxyphenylboronic acid | K₃PO₄ | Toluene | 40 |
| 3 | 4-methoxyphenylboronic acid | K₃PO₄ | Acetonitrile | 36 |
| 4 | 4-chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 15 |
| 5 | 4-chlorophenylboronic acid | K₃PO₄ | DMF | 20 |
Reaction Conditions: 5 mol% Pd(PPh₃)₄, 70–80 °C, 18–22 h, under inert atmosphere.
Table 2: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine [10]
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. |
Conditions may vary. This table provides a general comparison.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a standard starting point for the coupling of a bromopyrimidine with a boronic acid.
-
Reaction Setup : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromopyrimidine (1.0 eq), the boronic acid or ester (1.1–1.5 eq), and the base (e.g., K₃PO₄, 2.0–3.0 eq).[11]
-
Inert Atmosphere : Seal the flask/vial and thoroughly purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[2]
-
Catalyst/Ligand Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and any additional ligand if required.[11]
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction Execution : Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1][11] If using a microwave reactor, heat to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 10-30 minutes).[7]
-
Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purification : Purify the crude product by flash column chromatography.[1][11]
Protocol for Screening Reaction Conditions
To optimize a low-yielding reaction, a systematic screening of catalysts, ligands, bases, and solvents is recommended. This can be performed on a small scale using a parallel synthesis block.
-
Array Setup : Arrange an array of reaction vials, each containing the bromopyrimidine (1.0 eq) and boronic acid (1.2 eq).
-
Variable Addition : To each vial (or groups of vials), add a different component to be screened:
-
Catalyst/Ligand Screen : Add different palladium catalysts/precatalysts and/or ligands to each vial while keeping the base and solvent constant.
-
Base Screen : Add different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) to each vial while keeping the catalyst and solvent constant.
-
Solvent Screen : Prepare each reaction in a different degassed solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O, DMF, DMAc) while keeping the catalyst and base constant.
-
-
Execution : Seal, degas, and run all reactions under identical temperature and time conditions.
-
Analysis : After the reaction time, quench all reactions and analyze the crude mixtures by LC-MS or ¹H NMR with an internal standard to determine the relative yields and identify the optimal conditions.
Visualizations
Logical Relationships and Workflows
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Reaction Mechanisms
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Inhibition of the palladium catalyst by the substrate's nitrogen atoms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Identifying side products in the synthesis of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. The primary synthetic route involves the reaction of 2,5-dibromopyrimidine with tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), typically via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination. This document addresses common side products and offers guidance on their identification and mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete, but after work-up and purification, my yield of the desired product is low. What are the likely side products I should be looking for?
A1: Several side products can form during the synthesis, leading to a reduced yield of your target molecule. The most common impurities to investigate are:
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Double-substituted pyrimidine: This occurs when a second molecule of N-Boc-piperazine reacts at the 5-position of the pyrimidine ring.
-
Dehalogenated product: The bromine atom at the 5-position can be replaced by a hydrogen atom, a common side reaction in palladium-catalyzed couplings.
-
Homocoupling of starting material: 2,5-dibromopyrimidine can couple with itself to form a bipyrimidine impurity.
-
Boc-deprotected product: The tert-butyloxycarbonyl (Boc) protecting group on the piperazine can be cleaved under certain conditions.
Q2: I see a spot on my TLC/a peak in my LC-MS with a higher molecular weight than my product. What could it be?
A2: A higher molecular weight impurity is likely the double-substituted product , where two molecules of N-Boc-piperazine have reacted with one molecule of 2,5-dibromopyrimidine. To confirm, you should check the mass spectrum for a peak corresponding to the molecular weight of 2,5-bis(4-Boc-piperazin-1-yl)pyrimidine.
Troubleshooting Double Substitution:
-
Stoichiometry: Use a strict 1:1 or a slight excess (1.1-1.2 equivalents) of N-Boc-piperazine. Using a large excess of the piperazine will favor the formation of the di-substituted product.
-
Reaction Temperature: Lowering the reaction temperature may improve the selectivity for mono-substitution.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting 2,5-dibromopyrimidine is consumed to prevent further reaction.
Q3: My mass spectrometry results show a peak that corresponds to the loss of bromine from my product. What is this impurity and how can I avoid it?
A3: This impurity is the dehalogenated product , tert-butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate. This is a common side reaction, particularly in palladium-catalyzed reactions like the Buchwald-Hartwig amination.[1]
Troubleshooting Dehalogenation:
-
Catalyst Choice: Some palladium catalysts and ligands are more prone to inducing dehalogenation. Consider screening different ligand systems.
-
Hydrogen Source: Ensure your solvents and reagents are anhydrous and of high purity. Trace amounts of water or other protic sources can contribute to dehalogenation.
-
Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
Q4: I have an impurity that is difficult to separate from my product and has a molecular weight corresponding to two pyrimidine units. What is this?
A4: This is likely the homocoupling product , 5,5'-dibromo-2,2'-bipyrimidine, formed from the palladium-catalyzed dimerization of 2,5-dibromopyrimidine.
Troubleshooting Homocoupling:
-
Catalyst and Ligand Concentration: Ensure proper catalyst loading. In some cases, adjusting the ligand-to-metal ratio can suppress homocoupling.
-
Reaction Temperature: As with other side reactions, lower temperatures may disfavor the formation of this byproduct.
Q5: I observe a more polar spot on my TLC that is ninhydrin active. What could this be?
A5: A ninhydrin-positive spot suggests the presence of a primary or secondary amine, which in this case is likely the Boc-deprotected product , 5-bromo-2-(piperazin-1-yl)pyrimidine. The Boc group can be sensitive to acidic conditions.
Troubleshooting Boc-Deprotection:
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pH Control: Ensure your reaction and work-up conditions are not acidic. If an acidic work-up is necessary, perform it at a low temperature and for a minimal amount of time.
-
Purification: If deprotection occurs, the resulting free amine can often be separated from the desired product by column chromatography due to its higher polarity.
Summary of Potential Side Products
| Side Product Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Identification Method |
| Double-Substituted Product | 2,5-bis(4-Boc-piperazin-1-yl)pyrimidine | 448.56 | LC-MS, NMR |
| Dehalogenated Product | tert-butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate | 264.34 | LC-MS, NMR |
| Homocoupling Product | 5,5'-dibromo-2,2'-bipyrimidine | 313.98 | LC-MS, NMR |
| Boc-Deprotected Product | 5-bromo-2-(piperazin-1-yl)pyrimidine | 243.11 | TLC (ninhydrin stain), LC-MS |
Reaction Pathways
Caption: Reaction scheme showing the desired synthesis and potential side reactions.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
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2,5-dibromopyrimidine
-
tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Palladium(II) acetate (Pd(OAc)₂)
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2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
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Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromopyrimidine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
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Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Experimental Workflow
Caption: A flowchart illustrating the key steps in the experimental protocol.
References
Optimizing Buchwald-Hartwig Amination: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Buchwald-Hartwig amination is an indispensable tool for forging carbon-nitrogen bonds. However, the reaction's success is highly sensitive to a multitude of parameters. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this powerful transformation.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction is showing low to no conversion. What are the primary factors to investigate?
A1: Low or no conversion is a common issue that can often be traced back to a few key areas. First, ensure the integrity of your catalytic system. The palladium source should be active; palladium(II) sources like Pd(OAc)₂ can sometimes be unreliable, and the use of a pre-catalyst (e.g., a G3 or G4 palladacycle) is often recommended for cleaner and more efficient generation of the active Pd(0) species.[1] The choice of ligand is also critical, especially for less reactive aryl chlorides, where bulky, electron-rich phosphine ligands are necessary.[1] Beyond the catalyst, rigorously inert reaction conditions are paramount, as oxygen can deactivate the Pd(0) catalyst.[1] Finally, ensure the purity and dryness of all reagents and solvents, as water can interfere with the catalytic cycle.[1]
Q2: I am working with an aryl chloride, and the reaction is sluggish. What modifications can I make?
A2: Aryl chlorides are notoriously challenging substrates due to the high activation barrier of the oxidative addition step.[1] To improve reactivity, consider the following adjustments:
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Ligand Selection: Switch to a more electron-rich and sterically hindered ligand. Ligands such as RuPhos, BrettPhos, and DavePhos have demonstrated success with aryl chlorides.[1]
-
Catalyst Loading: An increase in catalyst loading, for instance from 1-2 mol% up to 5 mol%, can be beneficial for particularly unreactive substrates.[1]
-
Temperature: Higher reaction temperatures, typically in the range of 80-110 °C, are often required to facilitate the oxidative addition of the C-Cl bond.[1]
-
Base: A strong base like sodium tert-butoxide (NaOtBu) is generally the most effective for activating aryl chlorides.[1]
Q3: My reaction is producing a significant amount of hydrodehalogenation byproduct. How can this be minimized?
A3: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired amination.[1] This side reaction is often favored when the reductive elimination step is slow. To suppress hydrodehalogenation:
-
Ligand Choice: The choice of ligand can significantly influence the relative rates of reductive elimination and competing side reactions. Screening different bulky, electron-rich ligands is a primary strategy.
-
Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help push the equilibrium towards the desired C-N bond formation.[1]
-
Anhydrous Conditions: Ensure that all reagents and the solvent are scrupulously dry, as water can be a proton source for hydrodehalogenation.[1]
Q4: Can I perform a Buchwald-Hartwig amination on a substrate with a base-sensitive functional group, such as a nitro group?
A4: Yes, it is possible, but it requires careful selection of reaction conditions to avoid decomposition of the substrate. Strong bases like NaOtBu are often incompatible with functional groups like esters and nitro groups. In such cases, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are preferred. While the reaction rates may be slower, these bases offer greater functional group tolerance. Recent developments have also shown that nitroarenes themselves can be used as coupling partners in a reductive amination protocol.
Troubleshooting Guides
Issue 1: Low Yield with Unactivated Aryl Chlorides
Description: The amination of electron-neutral or electron-rich aryl chlorides often results in low yields due to the challenging oxidative addition step.
Troubleshooting Protocol:
-
Reagent and Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Use anhydrous, degassed solvents.
-
Catalyst System Selection:
-
Palladium Source: Use a pre-catalyst such as a G3 or G4 palladacycle (e.g., XPhos Pd G3) at a loading of 2-5 mol%.
-
Ligand: Employ a bulky, electron-rich biarylphosphine ligand. A comparative screening of ligands like NIXANTPHOS and Xantphos can be highly effective, with NIXANTPHOS often showing superior performance for unactivated aryl chlorides.[2]
-
-
Reaction Setup:
-
To a dry Schlenk tube, add the aryl chloride (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium pre-catalyst, and the ligand.
-
Purge the tube with inert gas for 5-10 minutes.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a concentration of 0.1-0.5 M.
-
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C and monitor the progress by TLC, GC-MS, or LC-MS.
Quantitative Data: Ligand Performance in the Amination of 4-Chlorotoluene with Morpholine
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94[3] |
| NIXANTPHOS | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 98[2] |
| Xantphos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 25[2] |
dba = tris(dibenzylideneacetone)dipalladium(0)
Issue 2: Catalyst Poisoning and Inactivation
Description: Certain functional groups, such as azo groups, can coordinate strongly to the palladium center and act as catalyst poisons, leading to reaction failure.[4] Impurities in reagents or solvents can also lead to catalyst deactivation.
Troubleshooting Protocol:
-
Reagent Purification: Ensure all starting materials, especially the amine, are of high purity. If necessary, purify the amine by distillation or recrystallization. Solvents should be anhydrous and degassed.
-
Protecting Group Strategy: If a functional group is suspected of poisoning the catalyst, consider a protection/deprotection strategy if feasible.
-
Ligand Screening: Some ligands are more robust and less susceptible to poisoning than others. A screening of different ligand classes may identify a more tolerant catalytic system.
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Use of Pre-catalysts: Pre-catalysts are often more resilient to impurities as they form the active Pd(0) species in situ, minimizing exposure to potential poisons during the initial setup.
Experimental Protocols
General Protocol for a Small-Scale Buchwald-Hartwig Amination
This protocol provides a general guideline; conditions should be optimized for specific substrates.
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Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-1.5 times the palladium mol%).
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the anhydrous, degassed solvent to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
High-Throughput Screening Protocol for Ligand and Base Optimization
This protocol is designed for a 96-well plate format to efficiently screen multiple conditions.
-
Stock Solution Preparation: Prepare stock solutions of the palladium precursor, each ligand to be tested, the aryl halide, the amine, and an internal standard in a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Plate Preparation: To each well of a 96-well plate containing a stir bar, add the desired amounts of the stock solutions of the palladium precursor, ligand, aryl halide, amine, and internal standard.
-
Base Addition: Add the solid bases to their respective wells.
-
Solvent Addition: Add the reaction solvent to each well to reach the final desired concentration.
-
Reaction: Seal the plate and place it on a heating block with magnetic stirring at the desired temperature for a set time.
-
Workup: Cool the plate to room temperature. Quench the reactions with water, and then perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic layer of each well by GC-MS or LC-MS to determine the yield of the desired product.
Visualizing Reaction Optimization
The following diagrams, generated using the DOT language, illustrate key decision-making workflows in optimizing Buchwald-Hartwig amination reactions.
References
Technical Support Center: tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate in solution. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution are related to the two primary functional moieties: the tert-butyl carbamate (Boc) protecting group and the bromopyrimidine core.
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Acidic Hydrolysis of the Boc Group: The Boc group is highly susceptible to cleavage under acidic conditions, which would result in the formation of the corresponding unprotected piperazine derivative.
-
Nucleophilic Substitution on the Bromopyrimidine Ring: The bromine atom on the pyrimidine ring can be displaced by nucleophiles, particularly under basic conditions or upon prolonged heating.
-
Photodegradation: Brominated aromatic compounds can be sensitive to light, potentially leading to degradation upon prolonged exposure to UV or even ambient light.
Q2: In which types of solvents is the compound expected to be most stable?
A2: The compound is expected to be most stable in aprotic, neutral, and anhydrous solvents. Recommended solvents for preparing stock solutions include dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). For short-term use in aqueous buffers, it is crucial to maintain a neutral to slightly basic pH (pH 7-8). Acidic aqueous solutions should be avoided to prevent deprotection of the Boc group.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the stability of your solutions, we recommend the following storage conditions:
-
Short-term storage (up to 24 hours): Store at 2-8°C, protected from light.
-
Long-term storage (greater than 24 hours): Aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. All solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.
Q4: I am observing an unexpected peak in my LC-MS analysis of a solution that has been stored for a week. What could it be?
A4: An unexpected peak could be a degradation product. The most likely culprit is the de-Boc derivative, where the tert-butyl carbamate group has been cleaved. This would result in a mass difference of -100.12 Da. Another possibility is the displacement of the bromine atom with a hydroxyl group if stored in an aqueous buffer, resulting in a mass difference of -17.91 Da. To confirm, you should compare the mass of the new peak with these expected degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency or concentration over time. | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. If using a stock solution, perform a quick purity check using LC-MS or HPLC before use. Ensure proper storage conditions (see FAQ Q3). |
| Appearance of a new, more polar peak in HPLC/LC-MS. | Cleavage of the Boc protecting group due to acidic conditions. | Check the pH of your solvent or buffer. If acidic, prepare a fresh solution in a neutral, aprotic solvent. If your experimental conditions require an acidic pH, the compound may not be suitable, or a different protecting group strategy should be considered. |
| Appearance of multiple new peaks upon analysis. | Multiple degradation pathways are occurring, possibly due to a combination of factors such as light exposure, extreme pH, and elevated temperature. | Review your entire experimental workflow. Ensure solutions are protected from light at all stages. Avoid high temperatures unless required by the protocol, and in such cases, minimize the exposure time. Re-evaluate the compatibility of your chosen solvents and buffers. |
| Precipitation of the compound from solution. | Poor solubility in the chosen solvent or buffer. The compound is reported to be soluble in water.[1] However, solubility can be affected by the concentration and the composition of the buffer. | Try preparing a more dilute solution. If using a buffer, consider adjusting the pH or adding a small percentage of an organic co-solvent like DMSO or ethanol (ensure co-solvent compatibility with your experiment). |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability
This protocol provides a general method to assess the stability of this compound in a specific solvent or buffer.
Materials:
-
This compound
-
Solvent/buffer of interest
-
HPLC or LC-MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of the compound and dissolve it in the solvent/buffer of interest to a final concentration of 1 mg/mL.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC or LC-MS to determine the initial purity and peak area of the parent compound. This will serve as your baseline.
-
Incubation: Aliquot the remaining solution into several amber vials and store them under the desired experimental conditions (e.g., room temperature, 37°C, 2-8°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), retrieve one vial and re-analyze it by HPLC or LC-MS.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at T=0. Calculate the percentage of the compound remaining. The appearance of new peaks should be noted and, if possible, characterized by their mass-to-charge ratio (m/z) in LC-MS.
Protocol 2: N-Boc Deprotection (for reference)
This protocol describes a standard method for the intentional removal of the Boc protecting group, which can be useful for confirming the identity of a suspected degradation product.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (e.g., 20% v/v) to the solution at room temperature.[2]
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.[2]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.[2]
-
Dissolve the residue in water and neutralize with saturated sodium bicarbonate solution until the pH is >8.[2]
-
Extract the aqueous layer with DCM.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential degradation pathways of the target compound.
References
How to improve the yield of N-arylation reactions
Welcome to the technical support center for N-arylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their C-N cross-coupling experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges and improve reaction yields.
Troubleshooting Guides
This section addresses specific issues that may arise during N-arylation reactions, providing potential causes and actionable solutions.
Question: Why is my N-arylation reaction failing or giving a low yield?
Answer: Low or no yield in N-arylation reactions is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.[1][2] Key areas to investigate include:
-
Catalyst Activity: The Palladium(0) species is the active catalyst in Buchwald-Hartwig reactions. If you are using a Pd(II) precatalyst, it may not be reducing effectively to Pd(0).[2] While the reactions are not extremely sensitive to air, maintaining an inert atmosphere (Argon or Nitrogen) is crucial to protect the catalyst from oxidation.[2][3]
-
Reagent Quality: Ensure all reagents, especially the amine, aryl halide, and solvents, are pure and dry.[4] Impurities can poison the catalyst or participate in side reactions.
-
Reaction Conditions: Suboptimal reaction conditions, such as temperature, reaction time, or concentration, can significantly impact the yield.
-
Ligand Selection: The choice of phosphine ligand is critical and highly dependent on the substrates.[2]
-
Base Selection: The strength and solubility of the base are crucial for the reaction's success.[1][5]
Question: How do I choose the right base for my N-arylation reaction?
Answer: The selection of the base is critical and depends on the functional group tolerance of your substrates.[1]
-
Strong Bases: Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often effective. However, they can lead to the decomposition of substrates with sensitive functional groups.[1][5]
-
Weaker Inorganic Bases: For sensitive substrates, weaker inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are better alternatives.[1][5] Cs₂CO₃ is often a good choice due to its better solubility in common organic solvents.[5]
-
Soluble Organic Bases: In cases where the insolubility of inorganic bases is an issue, soluble organic bases like DBU can be used.[5][6] A combination of an organic and an inorganic base can also be an effective strategy for sensitive substrates.[5]
Question: What is the best solvent for a Buchwald-Hartwig amination?
Answer: A range of solvents can be employed for N-arylation reactions. The ideal solvent should provide good solubility for the reactants and the base.[1]
-
Common Solvents: Ethereal solvents (e.g., dioxane, THF) and aromatic hydrocarbons (e.g., toluene, xylene) are frequently used.[1] Toluene is a very common and effective choice.[1]
-
Greener Alternatives: For more environmentally friendly options, 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have shown to be excellent in some cases.[1]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[1]
Question: My aryl chloride substrate is unreactive. What can I do?
Answer: Aryl chlorides are known to be more challenging substrates for N-arylation due to the difficulty of the oxidative addition step.[1] To improve their reactivity, consider the following:
-
Ligand Choice: Switch to a more electron-rich and bulky phosphine ligand. These ligands can facilitate the oxidative addition of the aryl chloride to the palladium center.
-
Catalyst System: Employ a more active palladium precatalyst.
-
Reaction Conditions: Increasing the reaction temperature may be necessary to promote the reaction.
Question: I am observing significant side product formation. How can I minimize this?
Answer: Side reactions can compete with the desired N-arylation, reducing the overall yield. Common side reactions include hydrodehalogenation (reduction of the aryl halide) and biaryl formation.[1]
-
Hydrodehalogenation: This is often a ligand-dependent issue, particularly with primary amines.[1] Screening different phosphine ligands can help minimize this side reaction.[1]
-
Biaryl Formation: This can be an issue, especially when using chiral primary amines.[1] Optimizing the catalyst, ligand, and stoichiometry is crucial to reduce the formation of biaryl byproducts.[1]
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for Buchwald-Hartwig reactions?
A1: Typical reaction temperatures are between 80-100°C.[5] However, for thermally sensitive substrates, the temperature can often be lowered to around 40°C, especially when using strong bases.[5][7] Reactions with weaker inorganic bases may require higher temperatures and higher catalyst loadings.[5][7]
Q2: How do I properly set up an N-arylation reaction to ensure an inert atmosphere?
A2: To ensure an inert atmosphere, the reaction vessel should be oven-dried or flame-dried to remove moisture.[4] The vessel should then be capped with a septum and purged with an inert gas like Argon or Nitrogen for 5-10 minutes.[1][3] Reagents and solvents should be added via syringe through the septum.[3]
Q3: Can I use a copper catalyst instead of palladium for N-arylation?
A3: Yes, copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a viable alternative to palladium-catalyzed methods.[8][9] Modern protocols for Ullmann-type reactions often use ligands to allow for milder reaction conditions than the harsh conditions traditionally required.[8] Copper-catalyzed reactions can be advantageous due to the lower cost of the metal.[10]
Q4: What are some common ligands used in Buchwald-Hartwig amination?
A4: A wide variety of phosphine ligands have been developed for Buchwald-Hartwig amination. The choice of ligand is crucial and depends on the specific substrates. Some common classes of ligands include sterically hindered biaryl phosphines. It is often necessary to screen a panel of ligands to find the optimal one for a new transformation.
Data Presentation
Table 1: Common Bases for N-Arylation Reactions
| Base | Type | pKaH | Common Applications & Notes |
| NaOtBu | Strong | ~19 | Widely used and effective for many substrates, but can cause decomposition of sensitive functional groups.[1][5] |
| LHMDS | Strong | - | Another strong base option, similar in reactivity to NaOtBu.[5] |
| K₃PO₄ | Weaker Inorganic | - | A good alternative for substrates with base-sensitive functional groups.[1][5] |
| Cs₂CO₃ | Weaker Inorganic | 10 | Often used for sensitive substrates; has good solubility in many organic solvents.[5] |
| K₂CO₃ | Weaker Inorganic | - | A milder and less expensive alternative to Cs₂CO₃.[5] |
| DBU | Organic | - | A soluble organic base, can be used alone or in combination with inorganic bases for sensitive substrates.[5][6] |
Table 2: Common Solvents for N-Arylation Reactions
| Solvent | Type | Boiling Point (°C) | Notes |
| Toluene | Aromatic | 111 | Very common and effective solvent with a good balance of solubility and a high boiling point.[1] |
| 1,4-Dioxane | Ether | 101 | Frequently used, but considered a high-impact solvent to be avoided if possible.[1] |
| THF | Ether | 66 | A common ethereal solvent, often used for reactions at lower temperatures.[1] |
| 2-MeTHF | Ether | 80 | A greener alternative to THF and dioxane.[1] |
| Xylene | Aromatic | ~140 | Used for reactions requiring higher temperatures.[1] |
Experimental Protocols
General Protocol for a Small-Scale Buchwald-Hartwig N-Arylation
Disclaimer: This is a general guideline. Reaction conditions must be optimized for specific substrates.
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1]
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the degassed solvent to achieve a concentration of approximately 0.1-0.5 M.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir at the optimized temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, allow it to cool to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A decision tree for troubleshooting low-yield N-arylation reactions.
Caption: A general experimental workflow for performing an N-arylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
Technical Support Center: Deprotection of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the deprotection of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate to yield 2-(piperazin-1-yl)-5-bromopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for deprotecting this compound?
A1: The most common and effective methods for removing the tert-butyloxycarbonyl (Boc) protecting group from this substrate are acidic hydrolysis.[1] The two standard protocols involve using either trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in an organic solvent, typically 1,4-dioxane.[2]
Q2: My deprotection reaction is not going to completion. What are the possible causes?
A2: Incomplete deprotection is a frequent issue and can stem from several factors:
-
Insufficient Acid: The amount or concentration of the acid may be too low to effectively cleave the Boc group.[3]
-
Short Reaction Time: The reaction may not have been allowed to run long enough for full conversion.[3]
-
Low Temperature: Most Boc deprotections are performed at room temperature. If the reaction is sluggish, gentle warming might be necessary, though this can also promote side reactions.[3]
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its exposure to the acid.
Q3: I'm observing a significant amount of side products in my reaction. What are they and how can I prevent them?
A3: The primary side reaction during Boc deprotection is t-butylation.[3] This occurs when the reactive tert-butyl cation, generated upon cleavage of the Boc group, alkylates a nucleophilic site on your starting material or desired product.[3] The piperazine nitrogen and the electron-rich bromopyrimidine ring can be susceptible to this. To minimize this, you can:
-
Use Scavengers: Additives like triisopropylsilane (TIS) or anisole can "scavenge" or trap the tert-butyl cation before it reacts with your compound.[4][5]
-
Choose Your Acid Wisely: While TFA is very effective, it can sometimes lead to more side reactions. Using HCl in dioxane is a common alternative that may offer a cleaner reaction profile.[1]
-
Control the Temperature: Running the reaction at room temperature or below can help reduce the rate of side reactions.
Q4: How do I choose between the TFA and HCl deprotection methods?
A4: The choice depends on your specific needs and the downstream application of your product.
-
TFA/DCM is a very common and rapid method. However, the resulting trifluoroacetate salt can sometimes be difficult to handle (e.g., oily) and residual TFA can be hard to remove.[1][6]
-
HCl in Dioxane often yields a crystalline hydrochloride salt that is easily isolated by filtration.[1][6] This can be advantageous for purification and handling. The choice may also depend on the presence of other acid-sensitive functional groups in the molecule.[1]
Troubleshooting Guide
Issue 1: Low or No Yield of the Deprotected Product
If you are experiencing a low yield of 2-(piperazin-1-yl)-5-bromopyrimidine, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products (t-Butylation)
The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR), often with a mass increase of 56 Da, points to the formation of t-butylated side products.
Caption: Mechanism of Boc deprotection and side product formation.
To mitigate this, add a scavenger such as triisopropylsilane (TIS) or anisole (typically 2.5-5% v/v) to your reaction mixture.[3] These compounds are more nucleophilic than your product and will preferentially react with the tert-butyl cation.[3]
Quantitative Data Summary
The selection of the deprotection method can significantly impact the reaction's success. The following table summarizes typical reaction conditions for the deprotection of N-Boc-piperazine derivatives.
| Parameter | Method 1: TFA in DCM | Method 2: HCl in Dioxane |
| Acid Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Concentration | 25-50% v/v in DCM[3] | 4M solution in 1,4-dioxane[1] |
| Equivalents of Acid | Large excess (used as solvent) | 3-5 equivalents[1] |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Typical Reaction Time | 30 minutes - 2 hours[2] | 1 - 4 hours[3] |
| Product Form | Trifluoroacetate salt | Hydrochloride salt[1] |
| Reported Yield | >95% (substrate dependent)[2] | >95% (substrate dependent)[2] |
| Advantages | Fast reaction, volatile byproducts | Often forms a crystalline, easy-to-filter salt |
| Disadvantages | Can lead to t-butylation, TFA salt may be oily, residual TFA can be hard to remove[1] | Generally slower than TFA method |
Note: The yields and reaction times are general for Boc-protected piperazines and can vary depending on the specific substrate, concentration, and scale of the reaction.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a general starting point for deprotection using TFA.
-
Preparation: Dissolve this compound in dichloromethane (DCM).
-
Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% TFA in DCM. If your substrate is sensitive to alkylation, add an appropriate scavenger (e.g., 2.5% TIS and 2.5% water).[3]
-
Reaction: Add the deprotection cocktail to the substrate solution at room temperature and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product is the trifluoroacetate salt.
-
Neutralization (Optional): To obtain the free base, dissolve the crude salt in water and basify with a suitable base (e.g., saturated NaHCO₃ or 1M NaOH) to a pH > 8. Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected free amine.[1]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an alternative to TFA and often yields the hydrochloride salt.[3]
-
Preparation: Dissolve this compound in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or 1,4-dioxane).
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 3-5 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[3]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
If a precipitate forms: Collect the solid by filtration and wash with a non-polar solvent like diethyl ether to obtain the hydrochloride salt.
-
If no precipitate forms: Remove the solvent under reduced pressure to yield the crude hydrochloride salt.
-
-
Neutralization (Optional): To obtain the free base, follow step 6 from Protocol 1, starting with dissolving the crude hydrochloride salt in water.[1]
References
Technical Support Center: Managing Impurities in Large-Scale Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during large-scale chemical synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of large-scale batches.
Issue 1: An unexpected impurity has appeared in the scaled-up batch that was not present in the lab-scale synthesis.
-
Question: What are the immediate steps to take when a new, unexpected impurity is detected in a large-scale batch?
-
Answer: When an unexpected impurity emerges during scale-up, immediate action is required to identify its source and assess its impact.[1] The primary steps involve a thorough root cause analysis.[1] First, quarantine the batch to prevent further processing. Then, initiate a comprehensive investigation that includes re-analyzing the starting materials, intermediates, and the final product from the affected batch. It is also crucial to review the process parameters of the large-scale synthesis and compare them to the lab-scale process to identify any deviations.[2]
-
Question: How can I identify the structure of this new impurity?
-
Answer: Structural elucidation of an unknown impurity typically requires a combination of advanced analytical techniques.[1][3] The first step is to isolate a sufficient quantity of the impurity, often using preparative chromatography.[4][5] Once isolated, a suite of spectroscopic methods can be employed. High-resolution mass spectrometry (LC-MS) provides the molecular weight and elemental composition.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and other 2D techniques) is essential for determining the detailed chemical structure.[3][6]
-
Question: What are the likely sources of this new impurity?
-
Answer: New impurities at scale can originate from several sources.[8] These include:
-
Raw Materials: Impurities present in the starting materials or reagents that were not significant at the lab scale but become problematic in larger quantities.[2]
-
Process Conditions: Differences in heating/cooling rates, mixing efficiency, or reaction times can lead to alternative reaction pathways and the formation of new byproducts.[9]
-
Equipment: Leachables from reactors, tubing, or gaskets can introduce new impurities.[10] Cross-contamination from previous batches run in the same equipment is another possibility.[9]
-
Degradation: The product may degrade under the specific processing or storage conditions of the large-scale batch.[8]
-
Issue 2: A known impurity is consistently present at a level exceeding the acceptance criteria.
-
Question: My process consistently produces an impurity above the specified limit. How can I reduce its level?
-
Answer: To reduce a persistent impurity, a multi-faceted approach is necessary, focusing on both the reaction process and the purification steps.[9]
-
Process Optimization: Re-evaluate the reaction conditions. Adjusting parameters such as temperature, pressure, stoichiometry of reactants, or the catalyst can often minimize the formation of the specific impurity.[9]
-
Purification Enhancement: The existing purification method may need to be optimized or a new one developed. Techniques like preparative chromatography, crystallization, or extraction can be refined to improve the removal of the target impurity.[5]
-
Control of Intermediates: If the impurity arises from an intermediate, it may be more effective to purify that intermediate before proceeding to the next step.[8]
-
-
Question: What are the most effective large-scale purification techniques for removing stubborn impurities?
-
Answer: For challenging separations at a large scale, various chromatographic techniques are highly effective.[11]
-
Batch Preparative Chromatography: A widely used method for purifying APIs, offering high resolution.[5]
-
Continuous Chromatography (e.g., MCSGP): This technique can offer higher throughput, increased yield, and reduced solvent consumption compared to traditional batch chromatography, making it a cost-effective and sustainable option for large-scale production.[12][13]
-
Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that avoids solid stationary phases, which can be beneficial for certain compounds and eliminates issues like irreversible adsorption.[4]
-
Frequently Asked Questions (FAQs)
General Questions
-
Question: What are the main classifications of impurities in a drug substance?
-
Answer: According to the International Council for Harmonisation (ICH) guidelines, impurities are classified into three main categories[14][15]:
-
Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates, reagents) or drug-related (e.g., degradation products).[14]
-
Inorganic Impurities: These result from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, and inorganic salts.[14][16]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed.[14]
-
-
Question: What are the regulatory thresholds for impurities that I need to be aware of?
-
Answer: The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances based on the maximum daily dose (MDD) of the drug.[17][18]
Data Presentation: ICH Q3A(R2) Impurity Thresholds
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
-
Question: What is the difference between a specified and an unspecified impurity?
-
Answer: A specified impurity is an impurity that is individually listed and limited with a specific acceptance criterion in the new drug substance specification.[14] An unspecified impurity is an impurity that is limited by a general acceptance criterion, but not individually listed, in the specification.[15]
Analytical and Purification Questions
-
Question: What are the most common analytical techniques for impurity profiling?
-
Answer: A range of analytical methods are used for impurity profiling to ensure comprehensive detection and characterization.[3][6] The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are the primary methods for separating and quantifying impurities.[3][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for identifying unknown impurities by providing molecular weight information.[6]
-
Gas Chromatography (GC) and GC-MS: Ideal for analyzing volatile organic impurities and residual solvents.[3][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of impurities.[3]
-
-
Question: When should I perform forced degradation studies?
-
Answer: Forced degradation (or stress testing) studies should be conducted to identify potential degradation products that may form under various stress conditions, such as heat, light, humidity, and different pH levels.[19] This information is crucial for developing stability-indicating analytical methods and understanding the degradation pathways of the drug substance.[19]
Experimental Protocols
Protocol 1: General Method for Impurity Profiling by UPLC
-
Objective: To separate, detect, and quantify impurities in a drug substance sample.
-
Instrumentation: Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV or PDA detector.
-
Columns and Mobile Phases:
-
Select a suitable reversed-phase column (e.g., C18, C8) with appropriate particle size and dimensions.
-
Develop a gradient elution method using two mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile). The gradient should be optimized to achieve good resolution between the API and all known and potential impurities.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the drug substance in a suitable diluent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions (Example):
-
Flow rate: 0.4 mL/min
-
Column temperature: 40 °C
-
Injection volume: 1 µL
-
Detection wavelength: 254 nm (or a wavelength appropriate for the analyte)
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage of each impurity based on the peak area relative to the total area of all peaks (or relative to the API peak using a relative response factor if known).
-
Report any impurity exceeding the reporting threshold.[14]
-
Visualizations
Caption: Workflow for impurity identification and management in large-scale synthesis.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. nelsonlabs.com [nelsonlabs.com]
- 2. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 4. Industrial-Scale API Production With CPC Technology | RotaChrom [rotachrom.com]
- 5. Purification of APIs | ZEOCHEM [zeochem.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Pharmaceutical Impurities: Top Four Questions [thermofisher.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. toref-standards.com [toref-standards.com]
- 10. aurigaresearch.com [aurigaresearch.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. bachem.com [bachem.com]
- 13. Purification solutions for the large-scale production of oligonucleotide APIs [manufacturingchemist.com]
- 14. database.ich.org [database.ich.org]
- 15. youtube.com [youtube.com]
- 16. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 19. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Synthesis of Piperazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of piperazine and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to offer direct solutions to specific issues that may arise during experimentation.
Issue 1: Poor Selectivity in N-Alkylation (Mono- vs. Di-substitution)
Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?
Answer: The formation of di-substituted piperazine is a frequent challenge due to the comparable reactivity of the two nitrogen atoms.[1] Several strategies can be employed to favor mono-substitution:
-
Protecting Group Strategy: This is the most reliable method for ensuring mono-substitution.[2] By protecting one nitrogen with a group like tert-butoxycarbonyl (Boc), alkylation is directed specifically to the unprotected nitrogen. The Boc group can be readily removed later under acidic conditions.[2][3]
-
Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction at an unsubstituted piperazine molecule.[1] However, this can make product isolation more challenging and is less atom-economical.[4]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event on the already mono-substituted product.[2]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt, which can be formed in situ by reacting piperazine with piperazine dihydrochloride, deactivates one nitrogen atom, thus hindering di-alkylation.[4][5]
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable di-substituted product.[6] It is crucial to monitor the reaction progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the mono-substituted product is maximized.[5][6]
Issue 2: Incomplete Reaction or Low Yield in N-Boc Protection
Question: I am trying to synthesize mono-Boc-piperazine, but the reaction is incomplete, resulting in a low yield. What could be the cause?
Answer: Achieving selective and high-yield mono-Boc protection can be challenging due to the similar reactivity of the two nitrogen atoms.[3] Here are common causes and solutions:
-
Insufficient Reagent: Ensure that at least 1.0 equivalent of the Boc-anhydride (Boc₂O) is used.
-
Reaction Conditions: The reaction is typically run at 0 °C to room temperature.[3] Insufficient stirring or reaction time can lead to an incomplete reaction. Monitor the reaction by TLC or LC-MS until the piperazine starting material is consumed.[3]
-
Base/Solvent System: The choice of solvent and base is critical. A common method involves dissolving piperazine in a solvent like methanol or dichloromethane. Using a method that leverages the in-situ formation of a piperazine salt (e.g., with TFA or HCl) can deactivate one nitrogen, allowing for more selective protection of the other.[3]
Table 1: Comparison of Methods for Mono-Boc-Piperazine Synthesis
| Method | Key Reagents | Typical Solvent | Temperature | Reported Yield | Reference |
| Direct Reaction | Piperazine, Boc₂O | Dichloromethane | 0 °C to RT | Variable, risk of di-protection | [7] |
| Salt Formation | Piperazine, TFA, Boc₂O | Methanol | 0 °C to RT | Improved selectivity | [3] |
| Industrial Scale | Diethanolamine, SOCl₂, Boc₂O | Toluene, Water | Step-dependent | >93.5% | [7] |
Issue 3: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[6][8]
-
Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical.[1] For electron-rich or sterically hindered aryl halides, more electron-rich and bulky phosphine ligands are often required.[8] It is recommended to screen a variety of ligands and palladium sources.
-
Base Selection: The choice of base is crucial. Strong bases like sodium tert-butoxide (NaOtBu) are common, but if they cause decomposition of your starting material, consider using a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6]
-
Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[6]
-
Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition. Monitoring the reaction progress is essential to determine the optimal reaction time and temperature.[1][8]
Issue 4: Side Reactions During Boc Deprotection
Question: After deprotecting my N-Boc-piperazine derivative, my product is impure. What side reactions can occur?
Answer: The primary cause of side product formation during Boc deprotection with strong acids (like TFA) is the generation of a reactive tert-butyl cation.[9] This carbocation can alkylate any available nucleophile, including the newly deprotected piperazine nitrogen, leading to t-butylation side products.[9]
Solutions:
-
Use a Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.[9]
-
Optimize Acid: Use the minimum effective concentration of acid (e.g., 20-25% TFA in DCM). While insufficient acid can lead to an incomplete reaction, an excessive amount can promote side reactions.[9]
-
Control Temperature: Most deprotections are performed at room temperature. Avoid unnecessary heating, which can accelerate side reactions.[9]
Issue 5: Difficulty in Product Purification
Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?
Answer: The basic and often polar nature of piperazine derivatives can make purification challenging.[1][10]
-
Extraction: During aqueous workup, the product may remain in the aqueous layer as a protonated salt. It is essential to basify the aqueous layer (pH 9.5-12) with a base like NaOH or Na₂CO₃ to convert the product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[2]
-
Column Chromatography: While the basicity of piperazines can cause streaking on standard silica gel, it is a widely used method.[1] To mitigate this, use a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%) or use deactivated silica or alumina.[1]
-
Crystallization/Salt Formation: Piperazines readily form salts and hydrates, which can be exploited for purification.[10][11] The product can often be purified by forming a specific salt (e.g., diacetate, hydrochloride) which can be selectively crystallized from a suitable solvent like acetone.[1][11]
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of Piperazine via Salt Formation
This method leverages the in-situ formation of a piperazine salt to deactivate one nitrogen atom, allowing for selective protection of the other.[3]
-
Salt Formation: Dissolve piperazine (1.0 equiv.) in methanol (approx. 0.5 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add a solution of trifluoroacetic acid (TFA) (1.0 equiv.) in methanol to the piperazine solution while stirring.
-
Boc₂O Addition: After stirring for 15-20 minutes, slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.) in methanol.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[6]
-
Work-up: Quench the reaction by adding water. To neutralize the acid and deprotonate the product, basify the solution with a suitable base (e.g., NaHCO₃ or Na₂CO₃) until the pH is > 9.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.[3]
Protocol 2: Reductive Amination for N-Alkylation
This method is a two-step, one-pot process that is particularly useful for preventing the formation of quaternary ammonium salts.[2]
-
Imine Formation: Dissolve the mono-protected piperazine (e.g., N-Boc-piperazine, 1.0 equiv.) and an aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 equiv.) to the mixture in portions.[2]
-
Reaction: Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with the reaction solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for piperazine synthesis.
Caption: Boc deprotection pathway and t-butylation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of Pyrimidine Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrimidine compounds by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the recrystallization of pyrimidine compounds, offering potential causes and solutions in a question-and-answer format.
Issue 1: The pyrimidine compound fails to crystallize upon cooling.
-
Question: I've dissolved my pyrimidine derivative in a hot solvent and let it cool, but no crystals have formed. What should I do?
-
Answer: This is a common issue that can often be resolved by inducing crystallization. The solution is likely supersaturated.[1][2] Here are a few techniques to try:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal of the pure pyrimidine compound, add it to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[1]
-
Reducing Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[3]
-
Ice Bath: If crystals are still not forming at room temperature, try placing the flask in an ice bath to further decrease the solubility of your compound.[4]
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Question: When my solution cools, a syrupy liquid or oil forms instead of solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.[5] To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation of the solution.
-
Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask with a beaker or watch glass to slow down the cooling rate.
-
Change Solvents: The chosen solvent may be inappropriate. Try a solvent in which your compound is less soluble.
-
Issue 3: The recrystallization yield is very low.
-
Question: I've successfully recrystallized my pyrimidine, but the final amount of pure product is very small. What could have gone wrong?
-
Answer: A low yield can be due to several factors:
-
Using too much solvent: If an excessive amount of solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling.[1][3] Use the minimum amount of hot solvent necessary to dissolve your compound.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, some of your product may crystallize out along with the impurities. Ensure your funnel and receiving flask are pre-heated.
-
Washing with too much cold solvent: Washing the collected crystals with an excessive amount of cold solvent can lead to some of the product redissolving. Use a minimal amount of ice-cold solvent for washing.[1]
-
Issue 4: The purified crystals are still impure.
-
Question: After recrystallization, my pyrimidine compound still shows impurities by TLC or other analytical methods. What should I do?
-
Answer: If a single recrystallization does not sufficiently purify your product, you can try the following:
-
Second Recrystallization: Perform a second recrystallization, possibly using a different solvent or solvent system.
-
Activated Charcoal: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb to the surface of the charcoal.
-
Alternative Purification Method: If the impurities have very similar solubility properties to your desired compound, recrystallization may not be the most effective technique. In such cases, other methods like column chromatography may be necessary.[4]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing my pyrimidine compound?
A1: The ideal solvent is one in which your pyrimidine compound is highly soluble at high temperatures but has low solubility at room temperature or below.[4] A good starting point is to consider the polarity of your compound; "like dissolves like." For many pyrimidine derivatives, common solvents include ethanol, methanol, water, and ethyl acetate.[4] It is always recommended to perform small-scale solubility tests with a few different solvents to find the most suitable one.
Q2: What is a two-solvent recrystallization and when should I use it?
A2: A two-solvent (or mixed-solvent) recrystallization is used when no single solvent has the ideal solubility properties for your compound.[6] This method involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes slightly cloudy (saturated).[6][7][8] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. The two solvents must be miscible with each other.[9]
Q3: Can I use a rotary evaporator to speed up the cooling process?
A3: It is generally not recommended to use a rotary evaporator to cool the solution as this leads to rapid cooling and solvent evaporation, which can cause the compound to precipitate as a powder or oil rather than forming well-defined crystals. Slow, undisturbed cooling is crucial for obtaining pure crystals.[3]
Data Presentation
Table 1: Properties of Common Solvents for Pyrimidine Recrystallization
| Solvent | Boiling Point (°C) | Polarity (Relative) | Notes |
| Water | 100 | Very High | Good for polar pyrimidines; high boiling point allows for a large temperature gradient. |
| Methanol | 65 | High | A versatile solvent for many pyrimidine derivatives.[4] |
| Ethanol | 78 | High | Similar to methanol, commonly used for a wide range of pyrimidines.[4] |
| Isopropanol | 82 | Medium-High | Another common alcohol solvent. |
| Acetonitrile | 82 | Medium-High | Can be a good solvent for moderately polar compounds. |
| Ethyl Acetate | 77 | Medium | Often used for less polar pyrimidine derivatives.[4] |
| Acetone | 56 | Medium | Lower boiling point can be advantageous for easy removal.[4] |
| Tetrahydrofuran (THF) | 66 | Medium-Low | A good solvent for a range of polarities. |
| Dichloromethane (DCM) | 40 | Low | Useful as a co-solvent or for less polar compounds. |
| Toluene | 111 | Low | High boiling point, use with caution.[4] |
| Hexane | 69 | Very Low | Typically used as an anti-solvent in two-solvent systems.[4] |
Note: Polarity is a relative measure and can be influenced by the specific pyrimidine derivative.
Table 2: Solubility of Selected Pyrimidine Compounds
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Notes |
| Uracil | Water | 25 | ~0.36 | Slightly soluble in cold water.[10] |
| Uracil | Water | Hot | Soluble | Solubility increases significantly with temperature.[11] |
| Uracil | Ethanol | Room Temp | ~0.08 | Sparingly soluble.[12] |
| Uracil | DMSO | Room Temp | ~5.0 | Soluble.[12] |
| Uracil | Dimethylformamide (DMF) | Room Temp | ~6.0 | Soluble.[12] |
| Cytosine | Water | Room Temp | ~0.77 | Slightly soluble. |
| 5-Fluorouracil | Water | 25 | ~1.2 | Slightly soluble.[11] |
| Aminopyrimidines | Polar Protic Solvents | - | Generally Soluble | Often require polar solvents for dissolution. |
Disclaimer: This table provides representative solubility data. The solubility of a specific pyrimidine derivative can vary significantly based on its substituents and the experimental conditions. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent system for your compound.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the compound is completely dissolved.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and fluted filter paper with hot solvent and quickly filter the hot solution into a clean, pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this time. To maximize the yield, the flask can then be placed in an ice bath.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[1]
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude pyrimidine compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[7]
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy, indicating saturation.[6][7]
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.[9]
-
Cooling and Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to promote further crystallization.[7]
-
Isolation, Washing, and Drying: Collect, wash with a small amount of the cold solvent mixture, and dry the crystals as described in the single-solvent protocol.[7]
Mandatory Visualization
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. fap.if.usp.br [fap.if.usp.br]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. ia601308.us.archive.org [ia601308.us.archive.org]
- 10. Uracil | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Uracil CAS#: 66-22-8 [chemicalbook.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Improving Solubility for Reaction Setup
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during reaction setups.
Frequently Asked questions (FAQs)
Q1: What are the first steps I should take if my starting material is not dissolving?
A1: When encountering a poorly soluble starting material, a systematic approach is recommended. Begin with simple techniques before moving to more complex methods.
-
Verify Solvent Choice: The fundamental principle of "like dissolves like" is the best starting point. Ensure the polarity of your solvent matches the polarity of your solute. Consult solvent polarity tables for guidance. Most organic molecules are typically non-polar and dissolve best in less polar solvents.
-
Increase Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[1][2] Heating the mixture can provide the necessary energy to overcome intermolecular forces.
-
Agitation: Simple stirring or shaking increases the interaction between the solute and solvent particles, which can improve the rate of dissolution.
-
Particle Size Reduction: Decreasing the particle size of a solid starting material increases its surface area, leading to a faster dissolution rate.[3] This can be achieved through grinding (micronization) or sonication.[3][4]
Q2: How does the chemical structure of my compound affect its solubility?
A2: The molecular structure of a compound plays a crucial role in its solubility.
-
Polar Functional Groups: The presence of polar functional groups, such as hydroxyl (-OH) and carboxyl (-COOH), enhances solubility in polar solvents like water due to hydrogen bonding.[1][5][6]
-
Hydrocarbon Chains: Conversely, long hydrocarbon chains are non-polar and decrease water solubility.[1][5] As a general guideline, molecules with fewer than four to five carbon atoms per hydrogen-bonding group tend to be more soluble in water.[5]
-
Ionizable Groups: Compounds with acidic or basic functional groups can have their solubility significantly altered by adjusting the pH of the solution.
Q3: My compound precipitates out of the solution when I cool the reaction. What should I do?
A3: This indicates that the compound has low solubility at lower temperatures. You can try to maintain a higher reaction temperature throughout the process. If this is not feasible for your reaction, consider using a co-solvent system that offers better solubility at lower temperatures.[3]
Q4: The reaction is very slow or seems incomplete, even though my starting material appears to have dissolved. What could be the issue?
A4: It's possible that the dissolved concentration of your reactant is too low to achieve an efficient reaction rate.[3] In this case, you can try increasing the volume of the solvent. If a large solvent volume is not practical, you should explore more advanced solubility enhancement techniques such as using a co-solvent, adding a surfactant, or adjusting the pH.[3]
Q5: When should I consider using a co-solvent?
A5: A co-solvent system is a good option when your compound is poorly soluble in your primary solvent. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can significantly increase the solubility of hydrophobic compounds.[4][7] This technique is particularly suitable for lipophilic or highly crystalline compounds.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Starting material is insoluble in the chosen solvent. | Mismatch between solute and solvent polarity. | - Perform a solvent screening to find a solvent with a polarity similar to your compound.- Consider using a co-solvent system. |
| Precipitation occurs upon cooling. | The compound has low solubility at lower temperatures. | - Maintain the reaction at a higher temperature.- Use a co-solvent system that improves solubility at lower temperatures.[3] |
| Slow or incomplete reaction despite apparent dissolution. | The concentration of the dissolved reactant is below the threshold for an efficient reaction rate. | - Increase the total volume of the solvent.- Employ solubility enhancement techniques like co-solvency, pH adjustment, or the use of surfactants.[3] |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | - Determine the kinetic and thermodynamic solubility of your compound in the assay buffer.- Prepare stock solutions in a suitable organic solvent and dilute them carefully into the aqueous buffer, ensuring the final concentration is below the solubility limit. |
Data Presentation: Solvent Properties
Below is a table summarizing the properties of common organic solvents to aid in solvent selection.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Solubility in Water ( g/100g ) | Dielectric Constant |
| Acetic Acid | C₂H₄O₂ | 118 | 1.049 | Miscible | 6.15 |
| Acetone | C₃H₆O | 56.2 | 0.786 | Miscible | 20.7 |
| Acetonitrile | C₂H₃N | 81.6 | 0.786 | Miscible | 37.5 |
| Benzene | C₆H₆ | 80.1 | 0.879 | 0.18 | 2.28 |
| 1-Butanol | C₄H₁₀O | 117.6 | 0.81 | 6.3 | 17.8 |
| Chloroform | CHCl₃ | 61.7 | 1.498 | 0.795 | 4.81 |
| Cyclohexane | C₆H₁₂ | 80.7 | 0.779 | <0.1 | 2.02 |
| Diethyl Ether | C₄H₁₀O | 34.6 | 0.713 | 7.5 | 4.34 |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | Miscible | 36.7 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | Miscible | 47 |
| Ethanol | C₂H₆O | 78.5 | 0.789 | Miscible | 24.6 |
| Ethyl Acetate | C₄H₈O₂ | 77 | 0.895 | 8.7 | 6 |
| Heptane | C₇H₁₆ | 98 | 0.684 | 0.01 | 1.92 |
| Methanol | CH₄O | 64.7 | 0.792 | Miscible | 32.7 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.886 | 30 | 7.5 |
| Toluene | C₇H₈ | 110.6 | 0.867 | 0.05 | 2.4 |
Data sourced from various chemical property databases.[8][9][10][11]
Experimental Protocols
Protocol 1: Solubility Enhancement by Co-solvency
This protocol describes a general procedure for using a co-solvent to improve the solubility of a poorly water-soluble compound.
Materials:
-
Poorly soluble compound
-
Primary solvent (e.g., water)
-
Co-solvent (e.g., ethanol, propylene glycol, PEG 400, DMSO)[4][12][13]
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Solvent Blends: Prepare a series of solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 70:30, etc., v/v).[12][13][14]
-
Saturate the Solutions: Add an excess amount of the poorly soluble compound to a fixed volume of each solvent blend in separate flasks.
-
Equilibration: Seal the flasks and stir the mixtures at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[14][15]
-
Sample Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Analysis: Carefully withdraw the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm). Analyze the concentration of the dissolved compound in the filtrate using an appropriate analytical technique (e.g., HPLC-UV, UV-Vis spectrophotometry).
-
Determine Optimal Ratio: Identify the co-solvent ratio that provides the desired level of solubility for your reaction setup.
Protocol 2: Solubility Enhancement by pH Adjustment
This protocol is for ionizable compounds and outlines how to determine the effect of pH on solubility.
Materials:
-
Ionizable compound (weak acid or weak base)
-
Buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Analytical equipment for concentration measurement (e.g., HPLC-UV)
-
Shaker or agitator
Procedure:
-
Prepare Buffered Solutions: Prepare a series of buffers covering a relevant pH range for your compound.
-
Saturate the Buffers: Add an excess amount of your ionizable compound to a known volume of each buffer in separate vials.[15]
-
Equilibration: Seal the vials and agitate them at a constant temperature for 24-48 hours to reach equilibrium.[15]
-
Sample Preparation: Centrifuge the samples to separate the undissolved solid.
-
Analysis: Filter the supernatant and determine the concentration of the dissolved compound using a validated analytical method.
-
Solubility-pH Profile: Plot the measured solubility as a function of pH to determine the optimal pH range for dissolving your compound.
Visualizations
Caption: A troubleshooting workflow for addressing poor reactant solubility.
Caption: Mechanism of micellar solubilization for enhancing drug solubility.
Caption: A selection guide for solubility enhancement techniques.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Solubility - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. wjbphs.com [wjbphs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. wisdomlib.org [wisdomlib.org]
- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. scribd.com [scribd.com]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
- 12. bepls.com [bepls.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
In the landscape of pharmaceutical development, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is a key building block in the synthesis of various therapeutic agents. Its purity and quantification are critical to ensure the quality and safety of the final drug product. This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, offering insights into method development and selection for researchers, scientists, and drug development professionals.
Introduction to the Analyte and Analytical Challenges
This compound (MW: 343.22 g/mol , CAS: 374930-88-8) is a moderately polar molecule containing a bromopyrimidine chromophore, a piperazine ring, and a bulky tert-butoxycarbonyl (Boc) protecting group.[1][2] The analytical challenge lies in achieving a balance of retention, resolution, and peak symmetry. The basic nitrogen atoms in the piperazine ring can interact with residual silanols on the silica-based stationary phase, potentially leading to peak tailing. The choice of column chemistry and mobile phase composition is therefore crucial for a successful separation.
Method Development Strategy: A Tale of Two Columns
The core of our comparative study revolves around two of the most widely used reversed-phase columns: the C18 and the C8. A C18 column, with its long octadecyl carbon chains, offers greater hydrophobicity and is known for its strong retention of a wide range of compounds.[3][4] In contrast, a C8 column has shorter octyl chains, resulting in lower hydrophobicity and potentially faster elution times for moderately polar analytes.[5][6][7] This difference in stationary phase chemistry forms the basis of our two proposed analytical methods.
Comparative HPLC Methodologies
Herein, we detail two distinct HPLC methods for the analysis of this compound. Method A employs a C18 column for potentially higher resolution, while Method B utilizes a C8 column for a potentially faster analysis.
Table 1: HPLC Method Parameters
| Parameter | Method A | Method B |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C8, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 60% B to 90% B over 10 min | 50% B to 80% B over 7 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 270 nm | 270 nm |
| Injection Volume | 10 µL | 10 µL |
The choice of 270 nm as the detection wavelength is based on the UV absorption properties of the bromopyrimidine moiety, which is expected to exhibit strong absorbance in this region, providing good sensitivity.[8][9][10][11] The use of trifluoroacetic acid in Method A and formic acid in Method B as mobile phase additives aims to improve peak shape by minimizing interactions of the basic piperazine nitrogens with the stationary phase.
Experimental Protocols
Sample Preparation
A stock solution of this compound is prepared by dissolving 10 mg of the compound in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL. Working standards are prepared by diluting the stock solution with the initial mobile phase composition of the respective method.
Method A: C18 Column Protocol
-
Equilibrate the C18 column with the initial mobile phase (60% Acetonitrile: 40% 0.1% TFA in Water) at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Set the column temperature to 30 °C.
-
Set the UV detector to 270 nm.
-
Inject 10 µL of the sample solution.
-
Run the gradient program as detailed in Table 1.
-
Allow the column to re-equilibrate at the initial conditions for 5 minutes between injections.
Method B: C8 Column Protocol
-
Equilibrate the C8 column with the initial mobile phase (50% Acetonitrile: 50% 0.1% Formic Acid in Water) at a flow rate of 1.2 mL/min for at least 20 minutes.
-
Set the column temperature to 35 °C.
-
Set the UV detector to 270 nm.
-
Inject 10 µL of the sample solution.
-
Run the gradient program as detailed in Table 1.
-
Allow the column to re-equilibrate at the initial conditions for 3 minutes between injections.
Predicted Performance Comparison
The following table outlines the expected performance characteristics of each method based on established chromatographic principles.
Table 2: Predicted Performance Comparison
| Performance Metric | Method A (C18) | Method B (C8) | Rationale |
| Retention Time | Longer | Shorter | The more hydrophobic C18 stationary phase will retain the analyte more strongly than the C8 phase.[3][4] |
| Resolution | Potentially Higher | Good | The longer column and stronger retention on the C18 may provide better separation from potential impurities.[5] |
| Analysis Time | Longer | Shorter | The shorter column, faster flow rate, and less retentive C8 phase contribute to a quicker run time.[7] |
| Peak Tailing | Low | Low | Both methods use an acidic modifier to minimize peak tailing from the basic nitrogens. |
| Column Backpressure | Higher | Lower | The longer column in Method A will likely result in higher backpressure. |
Visualizing the Workflow
A streamlined representation of the analytical workflow is crucial for understanding the process from sample to result.
Caption: HPLC analysis workflow from sample preparation to data reporting.
Logical Framework for Method Selection
The choice between Method A and Method B will depend on the specific analytical needs.
Caption: Decision tree for selecting the appropriate HPLC method.
Conclusion and Recommendations
Both the C18-based Method A and the C8-based Method B are viable approaches for the HPLC analysis of this compound.
-
Method A is recommended for applications where high resolution is critical, such as in impurity profiling and stability studies. The longer retention time and higher resolving power of the C18 column are advantageous in separating closely eluting species.
-
Method B is the preferred choice for high-throughput environments like routine quality control, where speed is a key factor. The shorter analysis time offered by the C8 column can significantly increase sample throughput without compromising the essential quality attributes of the analysis.
Ultimately, the selection of the most suitable method should be based on a thorough validation according to ICH guidelines to ensure it is fit for its intended purpose.[12] This comparative guide serves as a robust starting point for the development and implementation of an effective analytical strategy for this important pharmaceutical intermediate.
References
- 1. chemical-suppliers.eu [chemical-suppliers.eu]
- 2. This compound | C13H19BrN4O2 | CID 21914476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 5. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 6. hawach.com [hawach.com]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. novaresearch.unl.pt [novaresearch.unl.pt]
- 11. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Monitoring Bromopyrimidine Synthesis: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis of bromopyrimidine compounds, robust and efficient reaction monitoring is crucial for optimizing reaction conditions, ensuring product quality, and accelerating development timelines. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful tool for this purpose, offering high sensitivity and specificity. This guide provides a comprehensive comparison of LC-MS with alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—for the reaction monitoring of bromopyrimidine compounds.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical technique for reaction monitoring depends on various factors, including the specific requirements for sensitivity, selectivity, speed, and cost. The following table summarizes the quantitative performance of LC-MS, HPLC-UV, NMR, and GC-MS for the analysis of bromopyrimidine and related compounds.
| Parameter | LC-MS/MS | HPLC-UV | Quantitative NMR (qNMR) | GC-MS |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL[1][2] | 10 - 100 ng/mL[3] | ~1-5 µg on-column | 0.04 mg/g |
| Limit of Quantification (LOQ) | 0.1 - 20 ng/mL[4] | 30 - 300 ng/mL | Requires higher concentration than MS | 0.132 mg/g[5] |
| Linearity (R²) | > 0.99[4] | > 0.999[6] | High | > 0.99 |
| Precision (%RSD) | < 15%[4] | < 2%[6] | High precision and accuracy | < 15% |
| Analysis Time per Sample | < 5 minutes | 5 - 15 minutes | Minutes to hours (for detailed analysis) | 10 - 30 minutes |
| Selectivity | Very High (based on m/z) | Moderate to High | High (structural information) | High (with MS detection) |
| Quantitative Accuracy | High | Good to High | Very High[7][8] | Good |
| Instrumentation Cost | High | Moderate | Very High | Moderate to High |
| Sample Preparation | Simple (dilute and shoot) | Simple (dilute and shoot) | Minimal | May require derivatization[9] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific bromopyrimidine compound and reaction conditions.
LC-MS Protocol for Reaction Monitoring
This protocol is designed for the rapid and sensitive monitoring of a bromopyrimidine synthesis, such as the bromination of a pyrimidine precursor.
1. Sample Preparation:
-
At specified time points, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a large volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water.
-
Vortex the sample for 30 seconds.
-
If necessary, centrifuge the sample to pellet any solids and transfer the supernatant to an LC-MS vial.
2. UPLC-MS/MS System and Conditions:
-
LC System: Waters ACQUITY UPLC System or equivalent.[10]
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for starting material, product, and any known byproducts. The bromine isotope pattern (approximately 1:1 ratio for 79Br and 81Br) should be monitored.[11]
3. Data Analysis:
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the bromopyrimidine product over time to determine the reaction progress and endpoint.
Alternative Analytical Protocols
HPLC-UV Protocol:
-
Sample Preparation: Same as for LC-MS.
-
HPLC System: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).[12]
-
Data Analysis: Quantify the relative amounts of starting material and product based on their peak areas in the chromatogram.
NMR Spectroscopy Protocol:
-
Sample Preparation: Withdraw an aliquot from the reaction, quench if necessary, and dissolve in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Experiment: Acquire a ¹H NMR spectrum.
-
Data Analysis: Monitor the disappearance of characteristic proton signals of the starting material and the appearance of new signals corresponding to the bromopyrimidine product. Integration of these signals allows for the determination of the relative concentrations of the species in the reaction mixture.[13]
GC-MS Protocol:
-
Sample Preparation: Withdraw an aliquot, quench, and extract the analytes into a suitable organic solvent. Derivatization may be necessary to increase the volatility of the bromopyrimidine compounds.
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C).
-
Ionization Mode: Electron Ionization (EI).
-
Data Analysis: Monitor the reaction by observing the emergence of the product peak and the decrease of the starting material peak in the total ion chromatogram. Mass spectra can confirm the identity of the components.
Workflow and Process Diagrams
The following diagrams illustrate the experimental workflow for LC-MS reaction monitoring and the logical relationship in selecting an analytical method.
Caption: Workflow for LC-MS reaction monitoring of bromopyrimidine synthesis.
References
- 1. LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. ichrom.com [ichrom.com]
- 12. benchchem.com [benchchem.com]
- 13. weizmann.ac.il [weizmann.ac.il]
A Comparative Guide to the Reactivity of 5-Bromopyrimidine and 5-Chloropyrimidine for Researchers in Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic route. Among the vast array of heterocyclic scaffolds, halopyrimidines are of particular importance due to their versatile reactivity. This guide provides an objective comparison of the reactivity of 5-bromopyrimidine and 5-chloropyrimidine, two common intermediates in medicinal chemistry. The comparison focuses on their performance in key synthetic transformations, supported by experimental data and detailed protocols.
The primary difference in reactivity between 5-bromopyrimidine and 5-chloropyrimidine stems from the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the reactivity is largely governed by the bond dissociation energy of the C-X bond, following the general trend of C-I > C-Br > C-Cl > C-F.[1] Consequently, the weaker C-Br bond in 5-bromopyrimidine leads to a higher reactivity in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as the oxidative addition of the palladium catalyst to the C-Br bond is more facile.[1]
In contrast, for nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is often reversed, with chloropyrimidines being more reactive than their bromo counterparts. This is because the rate-determining step is typically the nucleophilic attack on the carbon atom, and the more electronegative chlorine atom polarizes the C-Cl bond to a greater extent, making the carbon atom more electrophilic.
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions for both 5-bromopyrimidine and 5-chloropyrimidine. It is important to note that the data has been compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.
Table 1: Comparison of Suzuki-Miyaura Coupling Reactions
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15-24 | Moderate to Good |
| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 120 | 1 | 83 |
| 5-Chloropyrimidine | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate |
Table 2: Comparison of Buchwald-Hartwig Amination Reactions
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 12-24 | 85-95 |
| 5-Chloropyrimidine | Primary and Secondary Amines | Pd₂(dba)₃ / Mor-DalPhos | K₃PO₄ | Water or Solvent-free | 100 | 1-3 | Good to Excellent |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 5-Halopyrimidine
Materials:
-
5-Halopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 5-halopyrimidine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a 5-Halopyrimidine
Materials:
-
5-Halopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add the degassed solvent, followed by the 5-halopyrimidine and the amine.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a 5-Halopyrimidine
Materials:
-
5-Halopyrimidine (1.0 equiv)
-
Nucleophile (e.g., amine, alkoxide, 1.1-1.5 equiv)
-
Base (if required, e.g., K₂CO₃, DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the 5-halopyrimidine in the anhydrous solvent.
-
Add the nucleophile and the base (if necessary).
-
Stir the reaction mixture at the appropriate temperature (can range from room temperature to elevated temperatures).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for cross-coupling and nucleophilic aromatic substitution reactions.
Caption: Factors influencing the relative reactivity of 5-bromopyrimidine and 5-chloropyrimidine.
References
A Comparative Guide to Alternative Building Blocks for Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic selection of building blocks is paramount for the efficient synthesis of compound libraries and active pharmaceutical ingredients. Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is a widely utilized scaffold, offering a versatile handle for carbon-carbon and carbon-nitrogen bond formation through cross-coupling reactions. This guide provides an objective comparison of its performance with commercially available or readily synthesizable alternatives, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
The primary alternatives to the parent bromo-compound include other halogenated derivatives (chloro and iodo) and the corresponding boronate ester. The choice of building block significantly impacts reactivity, reaction conditions, and overall synthetic efficiency. This comparison focuses on two of the most crucial transformations for this class of compounds: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The reactivity of the halogenated pyrimidine building blocks in this reaction follows the generally accepted trend: Iodo > Bromo > Chloro. This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond.
| Building Block | Typical Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 80-100 | 18-22 | Good |
| tert-butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate | Pd₂(dba)₃ / P(t-Bu)₃ (2-5 mol%) | KF | THF | 50 | 12-18 | Moderate |
| tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | DMF/H₂O | 80 | 2-4 | Excellent |
| tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 4-8 | Excellent |
Note: Yields are generalized from literature on similar substrates and may vary depending on the specific boronic acid or ester used.
The iodo-derivative offers the highest reactivity, often allowing for lower catalyst loadings and shorter reaction times at moderate temperatures. The bromo-compound provides a good balance of reactivity and stability. The chloro-analog is the least reactive and typically requires more specialized and often air-sensitive catalyst systems, such as those employing bulky phosphine ligands, to achieve reasonable yields.[1] The boronate ester is an excellent alternative that directly participates in the Suzuki coupling, offering high yields under standard conditions.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many biologically active molecules. Similar to the Suzuki coupling, the reactivity of the halogenated precursors in this reaction is generally Iodo > Bromo > Chloro.
| Building Block | Typical Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / Xantphos (2-4 mol%) | NaOt-Bu | Toluene | 100 | 1-3 | High (91%) |
| tert-butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate | Pd(OAc)₂ / BrettPhos (1-3 mol%) | K₃PO₄ | Dioxane | 110-120 | 12-24 | Moderate |
| tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate | Pd(OAc)₂ / BINAP (1-2 mol%) | Cs₂CO₃ | Toluene | 80-90 | 1-2 | Very High |
Note: The yield for the bromo-derivative is based on a closely related pyridinyl analog.[2] Yields for other derivatives are generalized from literature on similar substrates.
The iodo- and bromo-derivatives are excellent substrates for the Buchwald-Hartwig amination, reacting efficiently with a variety of amines under relatively mild conditions. The chloro-derivative is significantly less reactive and often requires more sophisticated and expensive catalyst systems to achieve satisfactory results.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with the corresponding tert-butyl 4-(5-halopyrimidin-2-yl)piperazine-1-carboxylate (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).[3] The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., 1,4-dioxane/water) is then added. The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the reaction is complete as monitored by TLC or LC-MS.[3] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube are added the tert-butyl 4-(5-halopyrimidin-2-yl)piperazine-1-carboxylate (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq.). The tube is sealed, evacuated, and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., toluene) is added via syringe. The reaction mixture is then heated to the appropriate temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by column chromatography.[4]
Synthesis of the Boronate Ester Alternative
The highly versatile tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate can be synthesized from the corresponding bromo- or iodo-pyrimidine via a Miyaura borylation reaction.
Reaction Scheme:
Caption: Synthesis of the boronate ester via Miyaura borylation.
Decision-Making Guide
The selection of the optimal building block depends on several factors including desired reactivity, cost, and the specific synthetic route.
Caption: Flowchart for selecting the appropriate building block.
Conclusion
While this compound remains a robust and versatile building block, its iodo- and boronate ester counterparts offer significant advantages in terms of reactivity for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, potentially leading to higher yields and milder reaction conditions. The chloro-derivative, although more economical, presents a greater synthetic challenge due to its lower reactivity. The choice of building block should be carefully considered based on the specific requirements of the synthetic target and the overall goals of the research program. This guide provides the necessary data and protocols to facilitate this critical decision-making process.
References
A Comparative Spectral Analysis of Synthesized versus Commercial Ibuprofen
An objective guide for researchers on the spectral characterization of laboratory-synthesized ibuprofen compared to its commercially available counterpart, supported by experimental data and protocols.
In the realm of pharmaceutical research and development, the verification of a newly synthesized active pharmaceutical ingredient (API) against a commercial standard is a critical step. This guide provides a detailed comparison of the spectral data obtained from a laboratory-synthesized batch of ibuprofen and a commercially procured, pharmacopeia-grade sample. The analysis focuses on three key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation
The following tables summarize the expected quantitative spectral data for both synthesized and commercial ibuprofen. The data for the commercial sample represents a typical high-purity standard, while the data for the synthesized sample includes potential variations and impurity peaks that may arise from common laboratory synthesis routes.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment | Expected Integration (Commercial) | Observed Integration (Synthesized) | Notes on Discrepancies |
| 11.5 - 12.0 | Singlet (broad) | -COOH | 1H | 1H | No significant difference expected. |
| 7.20 | Doublet | Aromatic CH | 2H | 2H | |
| 7.09 | Doublet | Aromatic CH | 2H | 2H | |
| 3.73 | Quartet | -CH(CH₃)COOH | 1H | 1H | |
| 2.45 | Doublet | -CH₂(isobutyl) | 2H | 2H | |
| 1.85 | Nonet | -CH(isobutyl) | 1H | 1H | |
| 1.50 | Doublet | -CH(CH₃)COOH | 3H | 3H | |
| 0.90 | Doublet | -CH(CH₃)₂(isobutyl) | 6H | 6H | |
| Variable | Singlet/Multiplet | Residual Solvents/Impurities | < 0.1% | Variable | Potential peaks from solvents like ethyl acetate or hexane. |
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment | Expected (Commercial) | Observed (Synthesized) | Notes on Discrepancies |
| 181.0 | -COOH | Yes | Yes | |
| 140.8 | Aromatic C | Yes | Yes | |
| 137.9 | Aromatic C | Yes | Yes | |
| 129.4 | Aromatic CH | Yes | Yes | |
| 127.3 | Aromatic CH | Yes | Yes | |
| 45.1 | -CH(CH₃)COOH | Yes | Yes | |
| 45.0 | -CH₂(isobutyl) | Yes | Yes | |
| 30.2 | -CH(isobutyl) | Yes | Yes | |
| 22.4 | -CH(CH₃)₂(isobutyl) | Yes | Yes | |
| 18.6 | -CH(CH₃)COOH | Yes | Yes | |
| Variable | Impurities | Absent | Present | Peaks corresponding to unreacted starting materials or by-products. |
Table 3: FTIR Spectral Data Comparison (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected (Commercial) | Observed (Synthesized) | Notes on Discrepancies |
| 2500-3300 | O-H stretch (carboxylic acid) | Broad band | Broad band | |
| 2955 | C-H stretch (aliphatic) | Sharp | Sharp | |
| 1721 | C=O stretch (carboxylic acid) | Strong, sharp | Strong, sharp | A slight shift or broadening may indicate impurities.[1][2] |
| 1462 | C-H bend (aliphatic) | Medium | Medium | |
| 1230 | C-O stretch | Medium | Medium | |
| 935 | O-H bend | Broad | Broad |
Table 4: Mass Spectrometry Data Comparison (Electron Ionization)
| m/z | Ion Assignment | Expected Relative Intensity (Commercial) | Observed Relative Intensity (Synthesized) | Notes on Discrepancies |
| 206 | [M]⁺ | Moderate | Moderate | Molecular ion peak. |
| 161 | [M - COOH]⁺ | High | High | Loss of the carboxylic acid group.[3] |
| 119 | [M - C₄H₉ - CO]⁺ | Moderate | Moderate | |
| 91 | [C₇H₇]⁺ | Low | Low | Tropylium ion. |
| Variable | Impurity Fragments | Absent | Present | Peaks corresponding to the fragmentation of synthesis impurities. |
Experimental Protocols
A detailed methodology is crucial for the accurate comparison of spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the ibuprofen sample (synthesized or commercial) in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 9.8 µs
-
Acquisition time: 3.0 s
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 12.0 µs
-
Acquisition time: 1.5 s
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H NMR spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C NMR spectrum to the CDCl₃ triplet (77.16 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the ibuprofen sample with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Instrumentation: Record the FTIR spectrum using a spectrometer with a resolution of 4 cm⁻¹.
-
Data Acquisition: Collect 32 scans over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with a known reference spectrum of ibuprofen.
Mandatory Visualization
The following diagram illustrates the workflow for the comparative spectral analysis of synthesized and commercial compounds.
Caption: Workflow for spectral data comparison.
Discussion of Potential Discrepancies
The primary differences between the spectral data of synthesized and commercial ibuprofen typically arise from the presence of impurities in the synthesized sample.[4] Common impurities can include:
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials can be observed. For example, in the Boots synthesis, 4'-isobutylacetophenone could be a potential impurity.
-
By-products: Side reactions can lead to the formation of by-products.
-
Residual Solvents: Inadequate drying of the final product can result in the presence of residual solvents from the reaction or purification steps (e.g., ethyl acetate, hexane, or diethyl ether), which are readily detectable by ¹H NMR.
These impurities will manifest as extra peaks in the NMR spectra, additional vibrational bands in the IR spectrum (though often less obvious), and different fragmentation patterns or additional molecular ions in the mass spectrum. A thorough analysis and comparison with the commercial standard are essential to confirm the identity and assess the purity of the synthesized compound. For instance, a common impurity in ibuprofen synthesis is 4-isobutylacetophenone, which would show a characteristic carbonyl peak in the IR spectrum at a different wavenumber than ibuprofen's carboxylic acid carbonyl.[5]
Conclusion
The spectral comparison of a synthesized compound with a commercial standard is a fundamental practice in chemical and pharmaceutical sciences. By employing a multi-technique approach (NMR, FTIR, and MS) and adhering to standardized experimental protocols, researchers can confidently verify the structure and assess the purity of their synthesized molecules. Discrepancies in the spectral data, when carefully analyzed, can provide valuable insights into the success of the synthesis and the nature of any impurities present. This rigorous analytical process is indispensable for ensuring the quality and safety of pharmaceutical compounds.
References
- 1. Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy [scielo.org.ar]
- 2. homework.study.com [homework.study.com]
- 3. Measuring the mass of an electron by LC/TOF-MS: a study of "twin ions" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of three primary analytical techniques for assessing the purity of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate , a key building block in modern medicinal chemistry. We will delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.
Introduction: The Critical Role of Purity in Drug Discovery
This compound is a heterocyclic compound frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical strategy for purity determination is not just a quality control measure but a critical component of the drug development process. This guide will equip you with the knowledge to select the most appropriate analytical methodology for your specific needs.
Understanding Potential Impurities
The synthesis of this compound typically involves the nucleophilic substitution of a di-halogenated pyrimidine with a mono-Boc-protected piperazine. This process can lead to several potential impurities:
-
Starting Materials: Unreacted 2,5-dibromopyrimidine and tert-butyl piperazine-1-carboxylate.
-
Positional Isomers: Isomers where the piperazine ring is attached to a different position on the pyrimidine ring.
-
Di-substituted Byproducts: A second molecule of mono-Boc-piperazine reacting with the product.
-
Degradation Products: Hydrolysis of the tert-butoxycarbonyl (Boc) protecting group.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
An effective purity assessment method must be able to separate and quantify the main compound from these potential impurities.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and the nature of the information required (qualitative vs. quantitative).
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Use | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Structural elucidation, confirmation of identity, and quantification of major components and impurities. |
| Strengths | High resolution, excellent quantitation, and wide applicability to non-volatile compounds. | High sensitivity and specificity for volatile compounds, definitive identification through mass spectra. | Provides unambiguous structural information, can be quantitative without a reference standard for the impurity (qNMR). |
| Limitations | Requires a chromophore for UV detection; co-elution of impurities can be a challenge. | Limited to thermally stable and volatile compounds; derivatization may be required. | Lower sensitivity compared to HPLC and GC-MS; complex spectra for mixtures. |
| Sample Prep | Simple dissolution in a suitable solvent. | Can be more complex, may require derivatization for non-volatile compounds. | Dissolution in a deuterated solvent. |
Experimental Protocols and Data
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its robustness and quantitative accuracy. A well-developed HPLC method can effectively separate the target compound from its closely related impurities.
Experimental Workflow:
Caption: HPLC-UV workflow for purity assessment.
Detailed Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a 60:40 (v/v) mixture of acetonitrile and water (with 0.1% formic acid).
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Data Analysis: Calculate the purity by the area normalization method.
Expected Results:
A typical chromatogram would show a major peak for the main compound with any impurities appearing as smaller, well-resolved peaks.
| Compound | Retention Time (min) | Area (%) |
| This compound | 8.5 | 99.5 |
| Impurity 1 (e.g., 2,5-dibromopyrimidine) | 5.2 | 0.2 |
| Impurity 2 (e.g., Boc-piperazine) | 3.1 | 0.3 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents. While the target compound itself has low volatility, GC-MS is invaluable for detecting process-related volatile impurities.
Experimental Workflow:
Caption: GC-MS workflow for volatile impurity analysis.
Detailed Protocol:
-
Internal Standard Preparation: Prepare a solution of a suitable internal standard (e.g., undecane) in dichloromethane.
-
Sample Preparation: Accurately weigh about 100 mg of the sample, dissolve in 1 mL of the internal standard solution.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40-500.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify using the internal standard.
Expected Results:
The total ion chromatogram will show peaks for any volatile impurities, which can be identified by their mass spectra.
| Impurity | Retention Time (min) | Identification | Concentration (ppm) |
| Toluene | 4.2 | Confirmed by MS | 50 |
| Dichloromethane | 2.5 | Confirmed by MS | 100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for quantitative analysis (qNMR). It provides a comprehensive profile of the compound and any proton-containing impurities.
Experimental Workflow:
Caption: NMR workflow for structural and quantitative analysis.
Detailed Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and a known amount of a suitable internal standard (e.g., maleic acid) into an NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., CDCl3).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full structural confirmation.
-
Parameters: Use a sufficient relaxation delay (D1) for quantitative ¹H NMR (e.g., 5 times the longest T1).
-
-
Data Analysis:
-
Confirm the structure of the main compound by assigning all proton and carbon signals.
-
Identify impurity signals by their characteristic chemical shifts.
-
Quantify the purity by comparing the integral of a signal from the main compound to the integral of the internal standard.
-
Expected ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.45 | s | 2H | Pyrimidine-H |
| 3.80 | t | 4H | Piperazine-H (adjacent to pyrimidine) |
| 3.55 | t | 4H | Piperazine-H (adjacent to Boc) |
| 1.48 | s | 9H | tert-butyl-H |
Comparison with Alternatives
While this compound is a versatile building block, other similar reagents can be employed depending on the specific synthetic goal.
| Alternative Compound | Key Difference | Application Note |
| tert-butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate | Chloro instead of bromo substituent. | May offer different reactivity in cross-coupling reactions. Purity assessment methods would be very similar. |
| 1-(5-bromopyrimidin-2-yl)piperazine | Lacks the Boc protecting group. | Used when the secondary amine of the piperazine is desired for subsequent reactions. Purity analysis would need to account for the free amine. |
| tert-butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate | Lacks the bromo substituent. | A less functionalized analog, useful as a control or in syntheses where the bromo handle is not required. |
The analytical methodologies described in this guide are readily adaptable to these and other similar heterocyclic compounds.
Conclusion and Recommendations
The comprehensive purity assessment of this compound requires a multi-faceted analytical approach.
-
For routine quantitative purity determination and release testing, HPLC-UV is the method of choice due to its high precision, robustness, and ability to separate non-volatile impurities.
-
GC-MS is essential for the identification and quantification of residual solvents and other volatile impurities , which are critical parameters for process control and final product safety.
-
NMR spectroscopy provides the definitive structural confirmation of the target compound and is a powerful tool for identifying and quantifying unknown impurities , especially when reference standards are unavailable.
By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby contributing to the overall success of their research and development programs.
Confirming Reaction Product Structures: A Comparative Guide to 2D NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a critical step in the research and development pipeline. While 1D NMR provides a foundational view, complex molecules often necessitate the resolving power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. This guide offers an objective comparison of key 2D NMR techniques with viable alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for structural confirmation.
Two-dimensional NMR spectroscopy enhances spectral resolution by spreading nuclear correlations across a second frequency dimension, resolving the overlapping signals often encountered in 1D spectra of complex molecules.[1][2] This allows for the detailed mapping of atomic connectivity and spatial relationships within a molecule.
Performance Comparison of Key 2D NMR Techniques
The selection of a 2D NMR experiment is dictated by the specific structural question being addressed. The following table summarizes the performance characteristics of the most commonly employed techniques for the analysis of small molecules.
| Experiment | Information Obtained | Typical Experiment Time (Small Molecule) | Relative Sensitivity | Key Application |
| COSY (Correlation Spectroscopy) | ¹H-¹H correlations through 2-3 bonds (J-coupling).[1] | 5 minutes - 2 hours.[1] | High | Identifying neighboring protons and tracing spin systems.[1] |
| TOCSY (Total Correlation Spectroscopy) | ¹H-¹H correlations within an entire spin system.[1] | 20 minutes - 5 hours.[1] | High | Identifying all protons within a coupled network.[1] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H correlations through space (dipolar coupling). | 1 - 12 hours | Moderate | Determining stereochemistry and 3D conformation. |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H-X (e.g., ¹³C, ¹⁵N) one-bond correlations.[3] | 10 minutes - 2 hours | High (proton-detected) | Assigning protons to their directly attached heteroatoms.[3] |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-X (e.g., ¹³C, ¹⁵N) correlations over 2-4 bonds.[3] | 30 minutes - 8 hours | Moderate to Low | Assembling molecular fragments and identifying quaternary centers.[3] |
Alternatives to 2D NMR for Structural Elucidation
While 2D NMR is a powerful tool, other techniques offer complementary or, in some cases, more definitive structural information.
| Technique | Information Obtained | Sample Requirements | Resolution | Key Advantages & Disadvantages |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and angles in the solid state. | High-quality single crystal (>0.1 mm).[2] | High (typically <1.5 Å) | Advantage: Provides an absolute structure.[1] Disadvantage: Crystal growth can be a significant bottleneck; the solid-state structure may not represent the solution conformation.[1][4] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.[5] | Small sample amount (µg-ng), ionization dependent. | High mass resolution | Advantage: Extremely high sensitivity, provides molecular formula. Disadvantage: Does not provide definitive stereochemical or conformational information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups based on vibrational frequencies.[6] | Small sample amount, solid or liquid. | Lower than NMR | Advantage: Fast and simple. Disadvantage: Provides limited information on the carbon skeleton and no stereochemical details. |
Experimental Workflows and Decision Making
The process of confirming a reaction product's structure is a multi-step endeavor that often involves a combination of spectroscopic techniques.
Choosing the right analytical path is crucial for efficient and accurate structure determination. The following diagram outlines a decision-making process for selecting the appropriate spectroscopic method.
Detailed Experimental Protocols
2D NMR Sample Preparation
Proper sample preparation is crucial for acquiring high-quality 2D NMR spectra.
-
Sample Amount: For a typical small molecule, 15-25 mg is sufficient for both homonuclear and heteronuclear 2D NMR experiments.[5][7] For samples with limited availability, ¹H-¹H homonuclear experiments (e.g., COSY) are feasible with smaller quantities.[5][7]
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent in a clean, dry vial.[8] Common solvents include CDCl₃, DMSO-d₆, and D₂O.[8]
-
Transfer: If the sample dissolves completely and no particulate matter is visible, transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette.[8] If solids are present, filter the solution before transferring.
-
Volume Check: Ensure the solution height in the NMR tube is at least 4-5 cm to ensure it is within the detection region of the NMR coil.[5][7]
Key 2D NMR Experimental Protocols (Bruker TopSpin)
The following are generalized, step-by-step protocols for common 2D NMR experiments. Specific parameters may need to be optimized based on the sample and instrument.
-
Initial Setup: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width (SW) and transmitter frequency offset (o1p).[9]
-
Load Experiment: Create a new dataset and load a standard COSY pulse program (e.g., cosygpqf).[10]
-
Set Parameters:
-
Acquisition: Start the acquisition. The experiment should be run without sample spinning.[9][10]
-
Processing: After acquisition, use the xfb command to perform a 2D Fourier transform. The data can be symmetrized for clearer visualization.[9][10]
-
Initial Setup: Acquire 1D ¹H and ¹³C NMR spectra to determine the spectral widths and offsets for both nuclei.[12]
-
Load Experiment: Create a new dataset and load a standard HSQC pulse program (e.g., hsqcedetgpsisp2).[13]
-
Set Parameters:
-
Acquisition: Start the acquisition without sample spinning.[12]
-
Processing: Use xfb to process the data. Phase correction will be required for both dimensions.[12]
-
Initial Setup: As with HSQC, obtain the spectral parameters from 1D ¹H and ¹³C spectra.[13]
-
Load Experiment: Create a new dataset and load a standard HMBC pulse program (e.g., hmbcgplpndqf).[13]
-
Set Parameters:
-
Set the spectral widths for ¹H (F2) and ¹³C (F1). The ¹³C width is often wider than for HSQC to include quaternary carbons.[14]
-
The number of scans (NS) will likely need to be higher than for HSQC (e.g., 8-32) due to lower sensitivity.[13][15]
-
The number of increments (TD in F1) is typically 256 or higher for good resolution.[14]
-
-
Acquisition: Start the acquisition without sample spinning.
-
Processing: Process the data using xfb. HMBC spectra are typically processed in magnitude mode, so phasing is not required.[13]
X-ray Crystallography Protocol Summary
-
Crystallization: The most critical and often challenging step is to grow a single, high-quality crystal of the compound.[4][6] This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[2] The diffraction pattern is recorded on a detector as the crystal is rotated.[2]
-
Data Processing: The intensities and positions of the diffraction spots are measured and used to calculate an electron density map.[4]
-
Structure Solution and Refinement: An initial model of the molecule is fitted to the electron density map. This model is then refined computationally to best fit the experimental data, yielding the final atomic coordinates.[4]
Conclusion
2D NMR spectroscopy is an exceptionally powerful and versatile tool for the structural elucidation of reaction products, providing detailed information on connectivity and stereochemistry in solution. Techniques like COSY, HSQC, and HMBC are indispensable for assembling complex molecular structures. However, for the unambiguous determination of absolute configuration, X-ray crystallography remains the gold standard, provided a suitable crystal can be obtained. Mass spectrometry serves as a crucial complementary technique, offering rapid confirmation of molecular weight and elemental composition with high sensitivity. A strategic combination of these methods, guided by the specific structural questions at hand, will ultimately lead to the most efficient and confident confirmation of a reaction product's structure.
References
- 1. news-medical.net [news-medical.net]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Single-scan 2D NMR: An Emerging Tool in Analytical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 9. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How much substance do I need? – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 15. Challenges in the decomposition of 2D NMR spectra of mixtures of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Pyrimidine-Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The hybridization of pyrimidine and piperazine moieties has yielded a plethora of derivatives with significant therapeutic potential. This guide provides a comparative overview of the biological activities of select pyrimidine-piperazine derivatives, supported by experimental data, to aid in the advancement of drug discovery and development.
Antimicrobial Activity of Thiophene-Substituted Pyrimidine-Piperazine Derivatives
A series of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines (compounds 4a-e ) and 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines (compounds 5a-e ) were synthesized and evaluated for their in vitro antibacterial and antifungal activities.[1][2] The results highlight the potential of these scaffolds in developing new antimicrobial agents.
Comparative Antimicrobial Activity Data
The following table summarizes the antibacterial and antifungal activities of the most potent compounds from the series at a concentration of 40 μg/ml.[1][2]
| Compound | Substitution (R) | N-substituent on Piperazine | Antibacterial Activity | Antifungal Activity |
| 4a | p-OCH3 | Methyl | - | Significant |
| 4b | p-CH3 | Methyl | Good | - |
| 4d | p-NO2 | Methyl | Good | Significant |
| 4e | 3,4,5-(OCH3)3 | Methyl | - | Significant |
| 5a | p-OCH3 | Phenyl | Good | - |
| 5b | p-CH3 | Phenyl | Good | - |
| 5c | p-Cl | Phenyl | - | Significant |
| 5e | 3,4,5-(OCH3)3 | Phenyl | - | Significant |
-
Good Antibacterial Activity was observed against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A.[2]
-
Significant Antifungal Activity was noted against Aspergillus niger, Pencillium notatum, Aspergillus fumigates, and Candida albicans.[1][2]
-
'-' indicates not reported as a lead compound.
Anticancer Activity: Targeting the NF-κB Signaling Pathway
A novel class of piperazine-linked pyrimidines has been investigated for their potential as anticancer agents by targeting the p65 subunit of the Nuclear Factor-kappa B (NF-κB) transcription factor in human breast cancer cells (MCF-7).[3][4] The NF-κB signaling pathway is a critical regulator of cancer cell proliferation and survival.[3]
Comparative Anticancer Activity Data
The table below presents the in vitro cytotoxic activity of two lead piperazine-pyrimidine derivatives against the MCF-7 breast cancer cell line.
| Compound | Structure | IC50 (µM) |
| 3a | Oxazine-linked pyrimidine | 9.17 |
| 5b | Piperazine-linked pyrimidine | 6.29 |
Data sourced from a study on piperazine- and oxazine-linked pyrimidines as p65 subunit binders of NF-κB.[3][4]
Experimental Protocols
Synthesis of Thiophene-Substituted Pyrimidine-Piperazine Derivatives
The synthesis of the antimicrobial compounds involved a multi-step process, which is outlined in the workflow diagram below. The general procedure for the final step is as follows:
A solution of 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine and an equimolar amount of the appropriate N-substituted piperazine (N-methylpiperazine or N-phenylpiperazine) in dry ethanol is refluxed for 12 hours in the presence of a catalytic amount of potassium hydroxide. After completion of the reaction, the mixture is poured into crushed ice. The resulting solid is filtered, dried, and recrystallized from ethanol to yield the final product.[2]
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds was determined using the agar well diffusion method.
-
Preparation of Media: Nutrient agar was prepared, sterilized, and poured into sterile Petri dishes.
-
Inoculation: The agar surface was inoculated with a standardized suspension of the test microorganism.
-
Well Preparation: Wells of a standard diameter were cut into the agar.
-
Compound Application: A 40 μg/ml solution of each test compound in a suitable solvent was added to the wells.
-
Incubation: The plates were incubated at an appropriate temperature for 24-48 hours.
-
Data Collection: The diameter of the zone of inhibition around each well was measured to determine the antimicrobial activity. Standard antibiotics (chloramphenicol for bacteria and fluconazole for fungi) were used as positive controls.[2]
Cell Viability Assay (Alamar Blue Assay)
The cytotoxicity of the anticancer compounds was evaluated using the Alamar Blue assay.
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).
-
Alamar Blue Addition: Alamar Blue reagent was added to each well, and the plates were incubated for a few hours.
-
Fluorescence Measurement: The fluorescence was measured using a microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in cancer by regulating the expression of genes involved in cell survival, proliferation, and inflammation.[3] The canonical pathway is a key target for anticancer drug development.
This guide demonstrates the diverse biological activities of pyrimidine-piperazine derivatives, highlighting their potential as both antimicrobial and anticancer agents. The provided data and experimental protocols offer a foundation for further research and development in this promising area of medicinal chemistry.
References
- 1. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF-κB in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Ibuprofen Synthesis: The Boots Process vs. The BHC Green Synthesis
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a cornerstone of pain management and fever reduction.[1][2] Its large-scale production demands synthetic routes that are not only economically viable but also environmentally sustainable.[1][3] Historically, the Boots Pure Drug Company developed a six-step synthesis, which has been largely superseded by a more efficient, three-step "green" synthesis developed by the Boots-Hoechst-Celanese (BHC) company.[1][4] This guide provides a detailed comparison of these two seminal pathways, focusing on key performance metrics, environmental impact, and overall efficiency to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Synthetic Routes
The BHC process demonstrates significant improvements over the traditional Boots process in terms of yield, atom economy, and waste generation.[1][5] The reduction in the number of synthetic steps is a key factor in these enhancements, leading to lower capital costs, reduced energy consumption, and less processing time.[1][6]
| Metric | Boots Process (Brown Synthesis) | BHC Process (Green Synthesis) | Description |
| Number of Steps | 6[1][4][7] | 3[1][4][7] | Fewer steps reduce capital costs, energy consumption, and processing time.[1] |
| Overall Yield | ~40-60%[1] | >80%[1] | Higher yield translates directly to greater output from the same amount of starting material.[1] |
| Atom Economy | ~40%[1][4][5] | ~77% (approaching 99% with byproduct recovery)[1][4][5] | A measure of how many reactant atoms are incorporated into the final product.[1] |
| E-Factor (Waste/Product Ratio) | High (>1.5)[1] | Low (<0.5)[1] | A lower E-factor signifies less waste generation per kilogram of product.[1] |
| Key Reagents | Acetic anhydride, AlCl₃, Ethyl chloroacetate[4] | Acetic anhydride, HF, Raney Nickel, Pd catalyst[4] | The BHC process utilizes catalytic and recyclable reagents.[7][8] |
| Byproducts | Large amounts of inorganic salts (e.g., AlCl₃ hydrate)[4][5] | Acetic acid (recyclable), Water[4] | The BHC process generates a single major byproduct that can be recovered and reused.[5][6] |
| Environmental Impact | High (significant waste generation from stoichiometric reagents)[4][5] | Low (minimal waste, recyclable catalyst)[3][4] | The BHC process is considered a landmark example of green chemistry in pharmaceuticals.[3] |
Experimental Protocols and Methodologies
The fundamental difference between the two synthetic routes lies in the choice of reagents and the overall synthetic strategy.
Traditional Boots Synthesis of Ibuprofen:
The original Boots process is a six-step route that begins with the Friedel-Crafts acylation of isobutylbenzene.[4][8] This process uses aluminum trichloride as a stoichiometric reagent, which generates a significant amount of aluminum trichloride hydrate waste.[4][5] Subsequent steps involve a Darzens reaction, hydrolysis, decarboxylation, reaction with hydroxylamine, and finally, hydrolysis of the resulting nitrile to yield ibuprofen.[5][8] The use of multiple stoichiometric reagents and the generation of substantial inorganic salt waste are major drawbacks of this pathway.[5][7]
BHC Green Synthesis of Ibuprofen:
The BHC process streamlines the synthesis to three steps.[1][4] It begins with a Friedel-Crafts acylation of isobutylbenzene using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent.[8][9] The HF can be efficiently recovered and reused, which significantly reduces waste.[6][9] The second step is a catalytic hydrogenation using a Raney nickel catalyst to form an alcohol intermediate.[8] The final step is a palladium-catalyzed carbonylation to produce ibuprofen.[8] This process has a much higher atom economy and generates only acetic acid as a byproduct, which can be recovered and reused.[1][5]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the Boots and BHC synthetic routes for ibuprofen.
Caption: The traditional six-step Boots synthesis of ibuprofen.
Caption: The streamlined three-step BHC green synthesis of ibuprofen.
Conclusion
The BHC green synthesis of ibuprofen is a prime example of how the principles of green chemistry can be applied to create more sustainable and economically advantageous pharmaceutical manufacturing processes.[3][5] Its superior atom economy, higher overall yield, and significant reduction in waste make it a clear improvement over the traditional Boots process.[1][6] For researchers and professionals in drug development, the evolution of ibuprofen synthesis serves as a compelling case study in the benefits of designing environmentally conscious and efficient synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. aerodrive.ccchwc.edu.hk [aerodrive.ccchwc.edu.hk]
- 3. irjmets.com [irjmets.com]
- 4. benchchem.com [benchchem.com]
- 5. gup.ugal.ro [gup.ugal.ro]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03772F [pubs.rsc.org]
- 9. basf.com [basf.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three hypothetical kinase inhibitors—Compound A, Compound B, and Compound C—all sharing a common pyrimidine scaffold. The objective is to illustrate the critical role of cross-reactivity studies in characterizing drug candidates, understanding potential off-target effects, and identifying opportunities for drug repurposing.[1][2] The data and protocols presented herein are representative of standard industry practices for evaluating inhibitor selectivity.
Comparative Kinase Selectivity Data
The inhibitory activity of each compound was assessed against a panel of kinases, including the primary target (Target Kinase 1) and several related and unrelated kinases known to be potential off-targets. Potency is reported as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.
Table 1: IC50 Values (nM) for Pyrimidine-Scaffold Compounds Across a Kinase Panel
| Kinase Target | Compound A (Lead) | Compound B (Analog 1) | Compound C (Analog 2) |
| Target Kinase 1 | 5 | 8 | 15 |
| Target Kinase 2 | 50 | 250 | >10,000 |
| Target Kinase 3 | 150 | 75 | >10,000 |
| Off-Target Kinase X | >10,000 | 800 | 450 |
| Off-Target Kinase Y | 2,500 | >10,000 | 1,200 |
| Off-Target Kinase Z | 8,000 | 5,000 | 9,500 |
Interpretation:
-
Compound A shows high potency for Target Kinase 1 with moderate selectivity against Target Kinases 2 and 3.
-
Compound B retains good potency for the primary target and shows improved selectivity against Target Kinase 2, but a notable interaction with Target Kinase 3.
-
Compound C is less potent for the primary target but demonstrates high selectivity, with minimal activity against other kinases in the panel. The choice of candidate would depend on the therapeutic goal: high potency (Compound A) versus high selectivity (Compound C).
Signaling Pathway Context: The JAK-STAT Pathway
To understand the functional consequence of kinase inhibition, it is crucial to visualize the relevant signaling pathway. The Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is a primary cascade in cytokine signaling, making JAK kinases common drug targets.[3][4] Inhibition of a JAK kinase can block the downstream signaling that leads to gene transcription.
Caption: The JAK-STAT signaling cascade and the point of intervention for a kinase inhibitor.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of cross-reactivity data.
A. Biochemical Kinase Inhibition Assay (Competitive Binding)
This assay quantifies the ability of a test compound to compete with a known ligand for the active site of a kinase.
-
Principle: A competitive binding assay measures the displacement of a labeled probe from the kinase by the unlabeled test inhibitor.[5] The resulting decrease in signal is proportional to the binding affinity of the test compound.
-
Materials:
-
Recombinant human kinases
-
Fluorescently labeled ATP-competitive probe
-
Test compounds (Compound A, B, C) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
-
Procedure:
-
A solution of the kinase and the fluorescent probe is prepared in assay buffer at concentrations optimized for a robust signal.
-
Test compounds are serially diluted in DMSO and then added to the microplate wells.
-
The kinase-probe mixture is added to the wells containing the test compounds.
-
The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization or FRET signal is measured using a plate reader.
-
The IC50 value is calculated by fitting the dose-response curve using a four-parameter logistic model.
-
B. Cellular Target Engagement Profiling (Kinobeads Assay)
This chemical proteomics approach identifies the protein targets of a drug in a complex biological sample, such as a cell lysate, providing a more physiologically relevant measure of selectivity.[1][6]
-
Principle: The assay relies on competitive binding between the test compound and a broad-spectrum kinase inhibitor probe immobilized on beads ("kinobeads").[1] Proteins that are bound by the test compound in the lysate will not be captured by the beads. The relative abundance of kinases captured by the beads is then quantified by mass spectrometry.
-
Materials:
-
Cultured cells (e.g., Jurkat, K-562)
-
Lysis buffer
-
Test compounds dissolved in DMSO
-
Kinobeads (immobilized non-selective kinase inhibitors)
-
Wash buffers
-
Trypsin for protein digestion
-
LC-MS/MS instrumentation
-
-
Procedure:
-
Cells are harvested and lysed to prepare a native protein extract.
-
The cell lysate is incubated with varying concentrations of the test compound or DMSO (vehicle control) for 1 hour.[6]
-
Kinobeads are added to the lysate and incubated to capture kinases not bound by the test compound.
-
The beads are washed to remove non-specifically bound proteins.
-
The bead-bound proteins are digested into peptides using trypsin.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates that it is a target of the test compound.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the workflow for the Kinobeads-based competitive binding experiment, a powerful method for assessing compound selectivity in a cellular context.[7]
Caption: Workflow for assessing kinase inhibitor selectivity using the Kinobeads method.
References
- 1. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor precursor is a critical step in the drug discovery pipeline. This guide provides an objective comparison of the efficacy of various kinase inhibitor precursors, supported by experimental data and detailed protocols to aid in your research and development endeavors.
The dysregulation of protein kinases is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but the journey from a precursor molecule to a clinical candidate is fraught with challenges. A crucial initial step is the rigorous evaluation and comparison of the efficacy of different inhibitor precursors to identify the most promising leads.
This guide focuses on a comparative analysis of inhibitor precursors targeting key kinases implicated in oncogenic signaling. We present a summary of their inhibitory activities, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways and experimental workflows.
Comparative Efficacy of Selected Kinase Inhibitor Precursors
The following table summarizes the in vitro efficacy of several kinase inhibitor precursors against their primary targets, as determined by biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Kinase Target | Inhibitor Precursor | IC50 (nM) | Assay Type |
| CK2 | CX4945 | 0.38 | Radiometric |
| CK2 | GO289 | 0.5 | Radiometric |
| Bcr-Abl | Imatinib | 150 | Cell-based Kinase Assay |
| Bcr-Abl | Nilotinib | 10 | Cell-based Kinase Assay |
| Bcr-Abl | Dasatinib | 1 | Cell-based Kinase Assay |
| CK1δ | PF-670462 | 14 | In vitro Kinase Assay |
| CK1δ | Liu-20 | 10 | In vitro Kinase Assay |
| CK1ε | PF-4800567 | 102 | In vitro Kinase Assay |
Key Experimental Protocols
Accurate and reproducible experimental data are the bedrock of any comparative study. Below are detailed protocols for commonly employed assays to evaluate the efficacy of kinase inhibitor precursors.
Biochemical Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of an isolated kinase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a specific peptide), and the kinase inhibitor precursor at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution such as phosphoric acid.
-
Quantification: Spot the reaction mixture onto a filter paper, wash away unincorporated [γ-³³P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Cellular Phosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block the phosphorylation of a target protein within a cellular context, providing a direct measure of target engagement.[2][3]
Objective: To evaluate the in-cell efficacy of a kinase inhibitor by measuring the phosphorylation status of its downstream substrate.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line to an appropriate density. Treat the cells with varying concentrations of the kinase inhibitor precursor for a specified duration. In some cases, stimulation with a growth factor may be required to activate the signaling pathway.[3][4]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[3][4]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay to ensure equal protein loading for each sample.[4]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and probe it with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, probe with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[4]
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensities. Normalize the phosphorylated protein levels to a loading control (e.g., total protein or a housekeeping protein like GAPDH or β-actin). Determine the IC50 value for the inhibition of phosphorylation.[3]
Signaling Pathway and Experimental Workflow
Visualizing the complex interplay of signaling molecules and the experimental process is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate a representative signaling pathway and a typical experimental workflow.
Caption: A simplified diagram of the MAPK/ERK signaling cascade.
Caption: A typical workflow for comparing kinase inhibitor precursors.
References
Revolutionizing Ibuprofen Synthesis: A Comparative Guide to Greener Chemistry
For researchers, scientists, and drug development professionals, the imperative to develop efficient and environmentally benign synthetic processes is paramount. This guide provides an objective comparison of the traditional "brown" synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen with a modern, greener alternative. The data presented underscores the significant improvements in synthesis efficiency and reduction in waste offered by green chemistry principles.
Executive Summary
The original industrial synthesis of Ibuprofen, developed by the Boots Company, was a six-step process that generated substantial waste.[1] In contrast, the BHC Company developed a streamlined, three-step synthesis that is more atom-economical and environmentally friendly.[1][2] This guide will delve into a quantitative comparison of these two methods, provide detailed experimental protocols for assessing synthesis efficiency, and visualize a key signaling pathway relevant to drug development.
Data Presentation: A Tale of Two Syntheses
The quantitative differences between the traditional and green synthesis routes for Ibuprofen are stark. The following table summarizes the key metrics that highlight the superior efficiency of the greener process.
| Metric | Boots "Brown" Synthesis | BHC "Green" Synthesis |
| Number of Steps | 6[1] | 3[1] |
| Atom Economy | ~40%[1][3] | ~77% (up to 99% with recovery of acetic acid)[1][2] |
| Waste Generation | High (significant inorganic salt waste)[3] | Low (by-product is recoverable acetic acid)[3] |
Experimental Protocols
To empirically validate the efficiency of a given synthetic method, a rigorous experimental protocol is essential. Below are generalized yet detailed methodologies for determining the yield and purity of a synthesized compound, such as Ibuprofen.
Protocol 1: Determination of Percentage Yield
The percentage yield is a critical measure of a chemical reaction's efficiency, comparing the actual amount of product obtained to the theoretical maximum.[4]
Materials:
-
Synthesized crude product (e.g., Ibuprofen)
-
Appropriate solvents for purification (e.g., recrystallization)
-
Analytical balance
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Drying oven
Procedure:
-
Purification: Purify the crude product obtained from the synthesis. For solid compounds like Ibuprofen, this is often achieved through recrystallization to remove unreacted starting materials and by-products.
-
Isolation: Isolate the purified product by filtration. Wash the collected solid with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified product to a constant weight in a drying oven at an appropriate temperature to remove any residual solvent.
-
Weighing: Accurately weigh the dried, purified product to obtain the "actual yield".
-
Theoretical Yield Calculation: Calculate the theoretical yield based on the stoichiometry of the balanced chemical equation and the amount of the limiting reactant used.[5]
-
Percentage Yield Calculation: Calculate the percentage yield using the following formula:
Percentage Yield = (Actual Yield / Theoretical Yield) x 100%
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture, thereby determining the purity of the synthesized compound.[6][7]
Materials and Equipment:
-
HPLC system with a suitable detector (e.g., UV-Vis)[7]
-
Appropriate HPLC column (e.g., C18 reversed-phase column)
-
High-purity solvents for the mobile phase (e.g., acetonitrile, water)[8]
-
A sample of the synthesized product
-
A certified reference standard of the pure compound (e.g., USP reference standard for Ibuprofen)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a sample of the synthesized product in a suitable solvent to a known concentration. Prepare a standard solution of the certified reference material at a similar concentration.
-
Method Development: Develop or use a validated HPLC method that provides good separation of the main compound from any potential impurities. Key parameters include the mobile phase composition, flow rate, column temperature, and detector wavelength.
-
System Suitability: Inject the standard solution to ensure the HPLC system is performing correctly. System suitability tests typically include assessing parameters like peak resolution, tailing factor, and injection precision.[8]
-
Sample Analysis: Inject the prepared sample solution into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to the desired product by comparing its retention time to that of the reference standard.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the percentage purity using the area normalization method with the following formula:[9]
% Purity = (Area of the main product peak / Total area of all peaks) x 100%
-
For a more accurate quantitative analysis, a calibration curve can be generated using multiple concentrations of the reference standard.[9]
-
Visualization of a Relevant Biological Pathway
Understanding the mechanism of action of a drug is fundamental to its development. Ibuprofen, for instance, acts by inhibiting cyclooxygenase (COX) enzymes. Many modern drug discovery efforts, particularly in oncology, target specific signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is a common target for cancer therapies.[10][11]
Caption: The EGFR signaling cascade, a key pathway in cell growth.
Conclusion
The case of Ibuprofen synthesis provides a compelling example of how the application of green chemistry principles can lead to more efficient, economical, and environmentally responsible manufacturing processes. By adopting greener synthetic routes and employing rigorous analytical protocols to benchmark efficiency, the pharmaceutical industry can continue to innovate while minimizing its environmental impact.
References
- 1. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 2. ijrap.net [ijrap.net]
- 3. monash.edu [monash.edu]
- 4. youtube.com [youtube.com]
- 5. study.com [study.com]
- 6. torontech.com [torontech.com]
- 7. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate proper disposal procedures
Proper Disposal of Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
The proper disposal of this compound is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a halogenated heterocyclic compound containing a piperazine moiety and a tert-butyl carbamate (Boc) protecting group, this substance must be managed as hazardous chemical waste from the point of generation through final disposal.[1][2][3] Adherence to the following procedural guidelines is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the substance's specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines.[1][2] All handling of this compound and its associated waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][4] Appropriate Personal Protective Equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.[3]
-
Skin Protection: A fully-buttoned laboratory coat and chemical-resistant gloves (e.g., nitrile).[2][3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3]
Hazard Profile Summary
Based on GHS classifications for the compound and its structural relatives, this compound should be handled as a substance with the following potential hazards.
| Hazard Classification | GHS Precautionary Statement | Description |
| Acute Toxicity, Oral | P301+P316 | Harmful if swallowed. Get emergency medical help immediately.[5] |
| Skin Irritation | P302+P352 | Causes skin irritation. Wash with plenty of water if on skin.[5] |
| Eye Irritation | P305+P351+P338 | Causes serious eye irritation. Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] |
| Respiratory Irritation | P304+P340 | May cause respiratory irritation. If inhaled, remove person to fresh air and keep comfortable for breathing.[5][6] |
| Disposal Requirement | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5] |
Step-by-Step Disposal Protocol
This protocol provides a comprehensive methodology for the safe segregation, collection, and disposal of waste containing this compound.
1. Waste Segregation and Classification
-
Classify Waste: Due to the presence of bromine, all waste containing this compound must be classified as halogenated organic waste .[2][7]
-
Avoid Mixing: Never mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or aqueous waste streams.[3] Keep it separate from non-halogenated organic waste to ensure proper disposal pathways and avoid unnecessary disposal costs.[2][8]
2. Waste Collection Procedures
-
Select Container: Use a clean, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene) with a secure, tight-fitting lid.[3]
-
Label Container: Affix a "Hazardous Waste" label to the container before adding any waste.[4] Clearly write the full chemical name, "this compound," and list any solvents present.[3] Include the appropriate GHS hazard pictograms.
-
Solid Waste: Collect unused or waste solid compound, along with any contaminated disposable labware such as gloves, weighing paper, and pipette tips, in the designated solid hazardous waste container.[1][4]
-
Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container.[1] Do not fill the container beyond 90% capacity to prevent spills.
-
"Empty" Containers: Any container that previously held the compound must be decontaminated or disposed of as hazardous waste.[3]
3. Decontamination and Spill Management
-
Work Area: After handling, wipe down all surfaces with an appropriate solvent (e.g., ethanol or acetone) to remove any residual chemical.[1] Collect the cleaning materials (wipes, etc.) as solid hazardous waste.
-
Spills: In the event of a small spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2] For larger spills, contain the material with an inert absorbent like vermiculite or sand, collect it, and place it in the hazardous waste container.[4]
-
Glassware: Decontaminate non-disposable glassware by rinsing with a suitable solvent, collecting the rinsate as halogenated liquid waste.[3]
4. Storage and Final Disposal
-
Interim Storage: Keep the sealed hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials, pending collection.[3][5]
-
Professional Disposal: Arrange for collection by your institution's EHS office or a licensed professional waste disposal service.[1][9][10] The final disposal method must be in accordance with all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in regular trash.[1][3]
Experimental Protocol: Decontamination of Empty Containers
An "empty" container that held this compound is not considered safe for regular trash or recycling until properly decontaminated.[3]
Methodology:
-
Preparation: Perform this procedure inside a chemical fume hood while wearing the required PPE.
-
Initial Rinse: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the container.
-
Thorough Rinsing: Securely cap the container and swirl it to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Decant the solvent rinsate into the designated halogenated liquid hazardous waste container.[11]
-
Repeat: Repeat the rinsing process at least two more times. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[11]
-
Drying: Allow the container to air-dry completely in the fume hood.
-
Final Disposal: Once thoroughly rinsed and dried, deface the original label and dispose of the container according to your institution's guidelines for decontaminated chemical containers.
Mandatory Visualizations
Caption: Disposal workflow from generation to final disposal.
Caption: Decision logic for proper chemical waste segregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. uakron.edu [uakron.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. tcichemicals.com [tcichemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guidance for Handling Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safe Handling, Operation, and Disposal.
This document provides critical safety and logistical information for the handling of Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (CAS No. 374930-88-8). Adherence to these procedures is essential to ensure the safety of laboratory personnel and the integrity of research activities.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound with multiple potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several risks associated with this substance.[1] These include acute toxicity if swallowed, in contact with skin, or inhaled, as well as the potential to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double gloving with nitrile gloves. The outer glove should be changed immediately upon contamination or every 30-60 minutes.[4][5] | Protects against skin contact and absorption.[1] Double gloving provides an additional barrier and allows for safe removal of a contaminated outer layer.[5] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Prevents eye irritation from dust particles and protects the face from splashes.[1][2][3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) for handling powders outside of a ventilated enclosure.[6] | Mitigates the risk of inhaling harmful dust particles.[1][2] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5][7] | Prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect against spills and falling objects.[8] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound from receipt to use in experimental procedures.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[9] Keep the container tightly closed.[9][10]
Engineering Controls
-
Ventilation: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[8][11]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[10]
Weighing and Aliquoting
-
Preparation: Before handling, ensure all necessary PPE is correctly donned.
-
Procedure: Conduct all weighing and aliquoting of the powdered compound within a chemical fume hood. Use a spatula or other appropriate tools to minimize dust generation.
-
Cleaning: Clean any spills immediately according to the spill response protocol outlined below.
Spill Response
-
Evacuation: If a significant spill occurs, evacuate the immediate area.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9]
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Reporting: Report all spills to the laboratory supervisor.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including contaminated PPE and disposable labware, in a designated, clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams. Keep halogenated organic waste separate from non-halogenated waste.
-
Container Management: Ensure the waste container is kept closed and is stored in a designated secondary containment area.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9][10]
Experimental Workflow and Safety Procedures
The following diagrams illustrate the key workflows for handling and disposing of this compound.
References
- 1. This compound | C13H19BrN4O2 | CID 21914476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. pppmag.com [pppmag.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. gerpac.eu [gerpac.eu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
